molecular formula C10H15NO3 B137584 (2,4,5-Trimethoxyphenyl)methanamine CAS No. 154584-98-2

(2,4,5-Trimethoxyphenyl)methanamine

Cat. No.: B137584
CAS No.: 154584-98-2
M. Wt: 197.23 g/mol
InChI Key: CXFDSHYASCMRFH-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanamine is a chemical compound that serves as a specialized research reagent. As a benzylamine derivative featuring a trimethoxyphenyl backbone, it is primarily of interest in chemical synthesis and early-stage research for the development of novel compounds. Its structure suggests potential as a key building block (synthon) in medicinal chemistry, particularly for exploring structure-activity relationships in molecules that interact with complex biological systems. Researchers utilize this compound in strictly controlled laboratory settings to investigate synthetic pathways and create new chemical entities for further biological evaluation. It is supplied exclusively for research and development purposes. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFDSHYASCMRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407029
Record name 2,4,5-Trimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154584-98-2
Record name 2,4,5-Trimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Properties of (Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution pattern of methoxy groups on a phenyl ring profoundly influences the physicochemical and pharmacological properties of benzylamine derivatives. This technical guide provides a detailed examination of (2,4,5-Trimethoxyphenyl)methanamine and its key structural isomers, including the 3,4,5- and 2,4,6-substituted analogues. We delve into the synthesis, comparative properties, and analytical methodologies required to differentiate these closely related compounds. This document serves as a crucial resource for researchers in medicinal chemistry, pharmacology, and analytical science, offering field-proven insights into the structure-activity relationships (SAR) that govern this chemical class and providing detailed, reproducible protocols for their synthesis and analysis.

Introduction: Beyond Phenethylamines

The study of psychoactive compounds has historically focused on phenethylamine scaffolds, such as mescaline, which is (3,4,5-trimethoxyphenyl)ethanamine. However, the seemingly subtle modification of shortening the ethylamine side-chain to a methanamine (benzylamine) creates a distinct class of compounds with potentially unique pharmacological profiles. This guide focuses on this under-explored class: the (Trimethoxyphenyl)methanamines.

Isomerism is a critical determinant of biological activity. The precise placement of the three methoxy substituents on the phenyl ring dictates the molecule's polarity, steric profile, and electronic distribution. These factors, in turn, govern how the molecule interacts with biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters. While research into 2,4,5-trisubstituted phenethylamines and amphetamines has been extensive due to their high potency, the corresponding benzylamine derivatives represent a frontier for new discovery.[1][2] This guide will elucidate the known characteristics of this compound and compare it with its key positional isomers to build a foundational understanding of their structure-activity relationships.

Caption: Positional isomerism in trimethoxybenzylamines.

Isomer Profiles: A Comparative Analysis

The location of the electron-donating methoxy groups significantly alters the properties of the benzylamine core. We will examine three key isomers to illustrate this principle.

The Target Compound: this compound

This isomer is structurally related to the potent psychedelic 2,4,5-trimethoxyamphetamine (TMA-2).[3] Its synthesis typically originates from 2,4,5-trimethoxybenzaldehyde, a versatile building block used in the creation of various bioactive compounds.[4]

  • Synthesis: The most direct and common laboratory-scale synthesis is the reductive amination of 2,4,5-trimethoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the primary amine. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the protonated iminium ion over the starting aldehyde.[5]

  • Properties: Data on the pharmacological properties of this specific methanamine is scarce in peer-reviewed literature. However, based on the SAR of related phenethylamines, it is hypothesized to have affinity for serotonergic (5-HT) receptors. The 2,4,5-substitution pattern is known to confer significant psychedelic activity in the amphetamine series.[2] Shortening the side chain from an ethylamine to a methanamine is expected to alter receptor binding and functional activity, though the precise effects remain to be elucidated.

The Mescaline Analogue: (3,4,5-Trimethoxyphenyl)methanamine

This isomer is the direct benzylamine counterpart to mescaline. It serves as a valuable tool for studying the SAR of the ethylamine side chain in psychedelic phenethylamines.[6][7]

  • Synthesis: Similar to its 2,4,5-isomer, it is readily synthesized from 3,4,5-trimethoxybenzaldehyde.[8][9] This starting material is a well-known intermediate for various pharmaceuticals, including the antibacterial drug Trimethoprim.[9]

  • Properties: As a chemical intermediate, it is a key building block for constructing diverse molecular scaffolds in drug discovery.[10] Its structure allows for versatile reactions to create novel drug candidates.[10] While mescaline's psychedelic effects are well-documented, the activity of this benzylamine analogue is not extensively reported, highlighting a significant gap in the literature.

The Symmetric Isomer: (2,4,6-Trimethoxyphenyl)methanamine

The high degree of symmetry in this isomer can influence its crystalline structure and potentially its binding affinity and selectivity for biological targets.

  • Synthesis: Synthesized from 2,4,6-trimethoxybenzaldehyde, this compound has been investigated for potential anticancer properties.[11]

  • Properties: Some in vitro studies have suggested that 2,4,6-trimethoxybenzylamine can induce apoptosis in cancer cell lines (MCF-7) and may inhibit nutrient transporters.[11] This suggests a pharmacological profile potentially distinct from the classic serotonergic activity associated with psychedelic phenethylamines.

Comparative Physicochemical Data

Quantitative data provides a clear basis for comparing the isomers. The following table summarizes their key properties based on available literature and chemical database information.

PropertyThis compound(3,4,5-Trimethoxyphenyl)methanamine(2,4,6-Trimethoxyphenyl)methanamine
CAS Number 154584-98-2[12]18638-99-8[13]77648-20-5[11][14]
Molecular Formula C₁₀H₁₅NO₃C₁₀H₁₅NO₃C₁₀H₁₅NO₃
Molar Mass 197.23 g/mol 197.23 g/mol [15]197.23 g/mol [11]
Appearance Not specifiedLiquid[15]Solid
Melting Point Not specified227-229 °C (in DMF)[13]59.0 °C[11]
Boiling Point Not specified121 °C / 0.05 mmHg[13]165.0 °C[11]
Density Not specified1.155 g/mL at 25 °C[13]Not specified

Methodologies: Synthesis and Analysis

Trustworthy and reproducible protocols are the bedrock of scientific integrity. This section provides detailed, self-validating methodologies for the synthesis and analysis of these isomers.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from its corresponding aldehyde.

Objective: To synthesize this compound with high purity.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Reduction: After 30 minutes of stirring, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This staged addition controls the reaction rate and prevents overheating. NaBH₃CN is chosen for its selectivity for the iminium ion over the aldehyde.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup - Quenching: Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Workup - Basification: Basify the mixture to pH ~10-11 with 1M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: These washes remove residual acid and salts, purifying the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be further purified by silica gel column chromatography or by conversion to its hydrochloride salt and recrystallization.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aldehyde & Ammonium Acetate in Methanol B 2. Add NaBH3CN (Reducing Agent) A->B C 3. Stir 24h (Monitor by TLC) B->C D 4. Quench (1M HCl) & Basify (1M NaOH) C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, & Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: Workflow for the reductive amination synthesis.

Analytical Protocol: Isomer Differentiation by GC-MS

Differentiating positional isomers is a common analytical challenge, as they often have identical mass spectra under electron ionization (EI).[16][17] Chromatographic separation is therefore essential.

Objective: To separate and identify a mixture of (2,4,5-), (3,4,5-), and (2,4,6-Trimethoxyphenyl)methanamine isomers.

Instrumentation:

  • Gas Chromatograph (GC) with a mid-polarity capillary column (e.g., DB-17MS or similar). Causality: A mid-polarity phase provides differential interaction with the isomers based on subtle differences in their dipole moments, enabling separation that might not be achieved on a standard non-polar column.[16]

  • Mass Spectrometer (MS) detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in methanol. If peak tailing is observed, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and may also yield unique fragmentation patterns for easier identification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. Causality: This temperature program ensures elution of the compounds while providing sufficient time on the column for separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks based on their retention times. While the mass spectra of the underivatized amines may be very similar, their elution order will be consistent. The derivatized samples may show more distinct mass spectra, aiding in unequivocal identification.

Analysis_Workflow cluster_prep Sample Preparation cluster_instrument GC-MS Analysis cluster_data Data Interpretation P1 1. Prepare 1 mg/mL Solution in Methanol P2 2. (Optional) Derivatize with TFAA P1->P2 If needed I1 3. Inject into GC P1->I1 P2->I1 I2 4. Separate on DB-17MS Column I1->I2 I3 5. Detect with MS I2->I3 D1 6. Analyze Retention Times & Mass Spectra I3->D1 D2 Isomer Identification D1->D2

Caption: Workflow for GC-MS analysis of positional isomers.

Conclusion and Future Directions

The (Trimethoxyphenyl)methanamines are a compelling class of compounds whose properties are highly dependent on their isomeric structure. The 2,4,5-isomer is of interest due to its relation to potent psychoactive phenethylamines, the 3,4,5-isomer is crucial for dissecting the SAR of mescaline, and the 2,4,6-isomer has shown potential in unrelated therapeutic areas like oncology.

This guide has established a framework for their synthesis, comparison, and analysis. However, significant gaps in knowledge remain. The foremost area for future research is the systematic pharmacological characterization of these isomers. In-vitro receptor binding and functional assays, particularly at the 5-HT receptor subtypes, are necessary to understand their potential as CNS agents. Furthermore, metabolic studies are needed to determine their fate in biological systems. By filling these gaps, the scientific community can fully elucidate the therapeutic and research potential of this versatile chemical scaffold.

References

  • Ewald, A.H., and Maurer, H.H. (2009). 2,5-dimethoxyamphetamine-derived designer drugs: Studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Toxicology Letters, 188(1), 59-65. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. PharmaChem. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Borooah, R., et al. (2018). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Journal of Chromatography B, 1092, 334-343. [Link]

  • De, A. U., & Pal, D. (1982). Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity. Arzneimittel-Forschung, 32(10), 1223-5. [Link]

  • Hardman, H. F., Haavik, C. O., & Seevers, M. H. (1973). Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals. Toxicology and Applied Pharmacology, 25(2), 299-309. [Link]

  • ChemBK. (2024). 3,4,5-Trimethoxybenzylamine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Kulsing, C., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 243, 116005. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Namera, A., et al. (2007). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry. Journal of Mass Spectrometry, 42(11), 1464-1471. [Link]

Sources

Synthesis of (2,4,5-Trimethoxyphenyl)methanamine from β-asarone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2,4,5-Trimethoxyphenyl)methanamine from β-Asarone

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable research chemical, starting from the naturally occurring phenylpropanoid, β-asarone. The synthesis pivots on two core transformations: the oxidative cleavage of the propenyl side chain of β-asarone to yield the key intermediate, 2,4,5-trimethoxybenzaldehyde, followed by a direct reductive amination to furnish the target primary amine. This document details the mechanistic rationale behind each synthetic step, provides field-proven, step-by-step experimental protocols, and includes quantitative data to ensure reproducibility. The guide is designed for researchers, chemists, and drug development professionals, offering authoritative insights into the practical execution of this synthesis, supported by citations to peer-reviewed literature.

Introduction

β-Asarone: Source, Properties, and Safety Considerations

β-Asarone, or (Z)-1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene, is a primary constituent of the essential oil derived from plants of the Acorus genus, particularly Acorus calamus.[1][2] It is a pale yellow, viscous liquid at room temperature, insoluble in water but soluble in organic solvents.[3] The presence of a propenyl side chain and three methoxy groups on the benzene ring dictates its chemical reactivity.[3] While β-asarone has been investigated for various pharmacological properties, including neuroprotective effects, it is also associated with significant toxicity, including hepatotoxicity and carcinogenicity.[2][4][5] Due to these toxicological concerns, handling of β-asarone requires appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood. Its use in food and beverages is heavily restricted in many regions.[5]

This compound: Significance as a Research Chemical

This compound is a primary amine derivative of the 2,4,5-trimethoxyphenyl scaffold. This structural motif is present in a range of psychoactive compounds, most notably TMA-2 (2,4,5-trimethoxyamphetamine), which is a positional isomer of mescaline.[6] As a research chemical, this compound serves as a crucial building block for synthesizing more complex molecules and as a tool for exploring structure-activity relationships in medicinal chemistry and pharmacology. Its synthesis from a readily available natural product like β-asarone provides an accessible route to this and other related compounds.

Overview of the Synthetic Strategy

The conversion of β-asarone to this compound is efficiently achieved via a two-step sequence. The foundational logic is to first transform the C3 propenyl side chain of the starting material into a C1 aldehyde functional group. This is followed by the conversion of the aldehyde into the desired primary amine.

  • Oxidative Cleavage: The propenyl group of β-asarone is cleaved to produce 2,4,5-trimethoxybenzaldehyde (asaronaldehyde). This transformation can be accomplished using several methods, with a well-documented approach being the use of a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant like sodium metaperiodate.[7][8]

  • Reductive Amination: The resulting aldehyde is converted directly to the primary amine using reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the target amine.[9][10]

This strategy is advantageous as it utilizes a stable, readily formed intermediate and employs a highly efficient final step to install the amine functionality.

Step 1: Oxidative Cleavage of β-Asarone to 2,4,5-Trimethoxybenzaldehyde

Mechanistic Rationale

The key challenge in this step is the selective cleavage of the carbon-carbon double bond in the propenyl side chain without affecting the electron-rich aromatic ring.

  • Ozonolysis: Ozonolysis is a classic method for cleaving alkenes.[11] Ozone (O₃) reacts with the double bond to form an unstable molozonide, which rearranges to a more stable ozonide. A subsequent reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. While effective, this method requires specialized equipment (an ozone generator) and careful temperature control.[12]

  • Lemieux-Johnson Oxidation: A more accessible alternative is the Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant, typically sodium metaperiodate (NaIO₄).[7] OsO₄ first reacts with the alkene to form a cyclic osmate ester. The co-oxidant, NaIO₄, serves two purposes: it cleaves the osmate ester to yield the aldehyde products and regenerates the OsO₄ catalyst, allowing it to be used in substoichiometric amounts. This method has been successfully applied to β-asarone to produce asaronaldehyde in high yield.[7] Given its operational simplicity and high efficiency, this guide will focus on the Lemieux-Johnson protocol.

Detailed Experimental Protocol: Lemieux-Johnson Oxidation

Disclaimer: This protocol is for informational purposes only and should be conducted by trained professionals in a suitable laboratory setting. Osmium tetroxide is highly toxic and volatile; handle with extreme caution.

Reagents and Materials:

  • β-Asarone

  • Osmium Tetroxide (OsO₄), 2.5% solution in 2-methyl-2-propanol

  • Sodium metaperiodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Water (distilled or deionized)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-asarone (1 equivalent) in a 3:1 mixture of THF and water.

  • Addition of Reagents: To the stirred solution, add sodium metaperiodate (2.2 equivalents). Following this, add a catalytic amount of the osmium tetroxide solution (approx. 0.01 equivalents) dropwise. The reaction mixture will typically turn dark brown/black upon addition of the catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the β-asarone spot and the appearance of the more polar aldehyde spot. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any remaining OsO₄. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product, 2,4,5-trimethoxybenzaldehyde, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a crystalline solid.[13]

Characterization of the Intermediate

The identity and purity of 2,4,5-trimethoxybenzaldehyde can be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and by comparing its melting point to literature values. It is a known precursor for many bioactive natural products.[14]

Step 2: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

Mechanistic Rationale

Reductive amination is one of the most effective methods for synthesizing amines. It proceeds in two stages within a single pot: the formation of an imine (or its protonated form, the iminium ion) followed by its immediate reduction.[9]

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a condensation reaction to form an imine. This reaction is typically acid-catalyzed and reversible.[15]

  • Reduction: A reducing agent present in the mixture reduces the C=N double bond of the imine to a C-N single bond, forming the amine. A key requirement is a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is a mild reductant that is most effective at the slightly acidic pH (4-5) that favors iminium ion formation.[9] Other suitable reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation over a metal catalyst like palladium or nickel.[10][16]

Detailed Experimental Protocol: Reductive Amination

Disclaimer: This protocol involves cyanide-containing reagents. Handle sodium cyanoborohydride with care and perform all operations in a fume hood. Quench any residual reagent with bleach before disposal.

Reagents and Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol in a round-bottom flask.

  • Imine Formation: Stir the solution at room temperature for approximately 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 equivalents). Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and pH Adjustment: Concentrate the reaction mixture under reduced pressure. Add water to the residue. Carefully acidify the aqueous solution with concentrated HCl to pH ~2 to protonate the amine and destroy any unreacted NaBH₃CN.

  • Purification (Extraction): Wash the acidic aqueous layer with dichloromethane or diethyl ether to remove any unreacted aldehyde and other non-basic impurities.

  • Isolation of Product: Basify the aqueous layer to pH >12 with a cold NaOH solution. The free amine product will precipitate or form an oil.

  • Final Extraction and Drying: Extract the basic aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution in vacuo to yield this compound, which can be further purified if necessary.

Characterization of the Final Product

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Visualization

Table of Reagents and Conditions
StepReactionStarting MaterialKey ReagentsSolventTemp.TimeYield (Typical)
1Oxidative Cleavageβ-AsaroneOsO₄ (cat.), NaIO₄THF/H₂ORoom Temp.4-6 h>80%[7]
2Reductive Amination2,4,5-TrimethoxybenzaldehydeNH₄OAc, NaBH₃CNMethanolRoom Temp.12-18 h>70%
Workflow and Mechanism Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Reductive Amination Start β-Asarone Reagents1 OsO₄ (cat.), NaIO₄ THF/H₂O Intermediate 2,4,5-Trimethoxybenzaldehyde Reagents1->Intermediate Cleavage of propenyl group Reagents2 1. NH₄OAc, MeOH 2. NaBH₃CN Product This compound Reagents2->Product Formation of primary amine

Caption: Overall synthetic workflow from β-Asarone to the target amine.

ReductiveAmination Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Iminium [R-CH=NH₂]⁺ (Iminium Ion) Imine->Iminium + H⁺ Amine R-CH₂-NH₂ (Final Amine) Iminium->Amine Reduction H_plus H⁺ Reducer [H]⁻ from NaBH₃CN Reducer->Iminium

Caption: Mechanism of the reductive amination step.

Conclusion

The synthesis of this compound from β-asarone is a robust and efficient process that leverages fundamental organic transformations. By employing a Lemieux-Johnson oxidation followed by a direct reductive amination, the target compound can be prepared in good overall yield. This guide provides the necessary theoretical background and practical protocols for researchers to successfully execute this synthesis. The conversion of a potentially toxic natural product into a valuable chemical intermediate underscores the power of synthetic chemistry to create value and enable further scientific investigation.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Pure Beta-Asarone.
  • Rhodium.ws. Reactions of beta-Asarone.
  • Wikipedia. Asarone. Available from: [Link]

  • Sinha, A. K., Joshi, B. P., & Dogra, R. (2001). One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii. Natural Product Letters, 15(6), 439-444. Available from: [Link]

  • Rhodium.ws. The Conversion of beta-Asarone into 2,4,5-Trimethoxycinnamaldehyde and gamma-Asarone.
  • PsychonautWiki. TMA-2.
  • Abdou, H. M., et al. (2015). Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products. PubMed Central, 5(2), 388-397. Available from: [Link]

  • The Hive Archive. Asarone to TMA-2.
  • The Hive Archive. Will this route to TMA-2 work ok?
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Spectroscopic data analysis of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (2,4,5-Trimethoxyphenyl)methanamine

Introduction

This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of mescaline and other psychoactive compounds, its precise characterization is paramount for pharmacological studies and regulatory compliance. Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing detailed insights into molecular structure, composition, and purity.[1][2][3] This guide offers a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.[4][5]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is crucial before delving into its spectral data. This compound possesses a benzene ring substituted with three methoxy groups and a methanamine group.

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molecular Weight: 197.23 g/mol [6][7]

  • IUPAC Name: this compound[7]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), making it the gold standard for structural elucidation.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solvent peak serves as an internal reference.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks with a narrow linewidth.[8]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.95s1HAr-H (H-6)
~ 6.50s1HAr-H (H-3)
~ 3.90s3HOCH₃ (C-5)
~ 3.85s3HOCH₃ (C-2)
~ 3.80s3HOCH₃ (C-4)
~ 3.75s2HCH₂-NH₂ (Benzylic)
~ 1.50 (broad)s2HNH₂ (Amine)

Interpretation:

  • Aromatic Protons: The two protons on the benzene ring appear as distinct singlets, confirming a 1,2,4,5-tetrasubstituted pattern. The proton at H-6 is slightly downfield compared to H-3 due to the electronic effects of the adjacent substituents.

  • Methoxy Protons: Three sharp singlets, each integrating to three protons, are observed, corresponding to the three chemically non-equivalent methoxy groups.

  • Benzylic Protons: The two protons of the methylene group (CH₂) adjacent to the aromatic ring appear as a singlet, indicating no adjacent protons to couple with.

  • Amine Protons: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange.[9][10] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 152.0Ar-C (C-2)
~ 148.5Ar-C (C-4)
~ 143.0Ar-C (C-5)
~ 118.0Ar-C (C-1)
~ 113.0Ar-C (C-6)
~ 97.0Ar-C (C-3)
~ 57.0OCH₃ (C-5)
~ 56.5OCH₃ (C-2)
~ 56.0OCH₃ (C-4)
~ 40.0CH₂-NH₂ (Benzylic)

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, with the oxygen-substituted carbons appearing significantly downfield (143-152 ppm). The protonated aromatic carbons appear more upfield.

  • Methoxy Carbons: Three separate signals confirm the three unique methoxy environments.

  • Aliphatic Carbon: A single signal around 40 ppm corresponds to the benzylic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][11]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Stretch (asymm & symm)Primary Amine (NH₂)
3050 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (CH₂, CH₃)
1620 - 1580N-H Bend (Scissoring)Primary Amine (NH₂)
1520 - 1450C=C StretchAromatic Ring
1275 - 1200C-O Stretch (asymmetric)Aryl Ether
1050 - 1020C-O Stretch (symmetric)Aryl Ether
1250 - 1020C-N StretchAliphatic Amine

Interpretation:

  • N-H Vibrations: The presence of a primary amine is strongly indicated by two distinct, sharp-to-medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[12][13] A bending vibration around 1600 cm⁻¹ further confirms the -NH₂ group.[12]

  • C-H Stretches: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy and methylene groups.

  • Aromatic and Ether Groups: Strong absorptions for the aromatic C=C stretching are expected in the fingerprint region. The most intense bands in the spectrum are often the asymmetric and symmetric C-O stretching vibrations from the aryl ether linkages, typically found between 1275-1020 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation patterns.[15]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺˙) and induces fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Detect the ions to generate a mass spectrum.

MS Spectral Analysis

Table 4: Key Ions in the Mass Spectrum of this compound

m/z ValueIon Description
197[M]⁺˙ (Molecular Ion)
182[M - CH₃]⁺ (Loss of a methyl radical)
167[M - CH₂NH₂]⁺ (Benzylic cleavage)

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 197, consistent with the molecular formula C₁₀H₁₅NO₃. The presence of one nitrogen atom results in an odd nominal molecular weight, adhering to the Nitrogen Rule.

  • Fragmentation Pathway: The primary and most diagnostic fragmentation in benzylamines is the α-cleavage (benzylic cleavage).[16][17] This involves the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This process results in the formation of a highly stable trimethoxybenzyl cation at m/z 167. This is often the base peak in the spectrum. The loss of a methyl radical (•CH₃) from one of the methoxy groups can lead to a fragment at m/z 182.

Fragmentation_Pathway M Molecular Ion [M]⁺˙ m/z = 197 F1 [M - CH₂NH₂]⁺ m/z = 167 (Trimethoxybenzyl Cation) M->F1  α-cleavage F2 [M - CH₃]⁺ m/z = 182 M->F2  Loss of •CH₃

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, aryl ether), and mass spectrometry establishes the molecular weight and characteristic fragmentation pattern. This multi-faceted analytical approach exemplifies a best-practice, self-validating system essential for the rigorous characterization of compounds in a research and drug development setting.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023-03-21). Technology Networks. [Link]

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An In-depth Technical Guide to the Chemical Reactivity of the Primary Amine in (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is a versatile primary amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and complex organic structures. The reactivity of its primary amine functionality is intricately modulated by the electronic and steric effects imparted by the trimethoxy-substituted phenyl ring. This guide provides a comprehensive technical analysis of the chemical reactivity of this primary amine, exploring its behavior in key organic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Structural and Electronic Landscape of this compound

This compound possesses a unique molecular architecture where a primary aminomethyl group is attached to a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions. This substitution pattern dictates the nucleophilicity and basicity of the primary amine, influencing its reactivity in various chemical reactions.

The three methoxy groups, being strong resonance donors, significantly increase the electron density of the aromatic ring.[1] This electron-donating effect is transmitted to the benzylic carbon and, to a lesser extent, to the nitrogen atom of the primary amine through inductive effects. Consequently, the amine group in this compound is expected to be more nucleophilic than that of unsubstituted benzylamine. However, the steric bulk introduced by the ortho-methoxy group can play a significant role in modulating its reactivity, a concept we will explore in subsequent sections.[2]

Molecular Structure:

Caption: Structure of this compound.

Synthesis of this compound

The primary route to this compound typically involves the reduction of a corresponding nitrile or oxime, or the reductive amination of 2,4,5-trimethoxybenzaldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A common and efficient laboratory-scale synthesis starts from 2,4,5-trimethoxybenzaldehyde.[3]

Experimental Protocol: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines a standard procedure for the synthesis of this compound via reductive amination.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or ethanol

  • Dichloromethane or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Imine Formation: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions. The use of NaBH(OAc)₃ is often preferred for its milder nature and reduced toxicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure. Add dichloromethane and saturated aqueous sodium bicarbonate solution to the residue.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude primary amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by recrystallization.

Key Reactions of the Primary Amine

The primary amine in this compound exhibits a rich and versatile chemical reactivity, participating in a wide array of transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction of primary amines, leading to the formation of stable amide bonds. This reaction is crucial in medicinal chemistry for introducing various functional groups and modifying the pharmacokinetic properties of lead compounds.

The acylation of this compound proceeds readily with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The electron-donating methoxy groups enhance the nucleophilicity of the amine, facilitating the reaction.[4]

Mechanism of Acylation with an Acyl Chloride:

Caption: General mechanism for N-acylation.

Experimental Protocol: Synthesis of N-(2,4,5-Trimethoxybenzyl)acetamide

Materials:

  • This compound

  • Acetic anhydride or acetyl chloride

  • A non-nucleophilic base such as triethylamine or pyridine

  • Dichloromethane or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution in an ice bath.

  • Acylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(2,4,5-trimethoxybenzyl)acetamide.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of this compound with alkyl halides or other alkylating agents provides access to secondary and tertiary amines.[5] However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging and often requires careful control of stoichiometry and reaction conditions. The use of sterically hindered bases can be beneficial in these transformations.[6]

Experimental Protocol: Mono-N-alkylation using a Protective Group Strategy

To achieve selective mono-alkylation, a common strategy involves the use of a protecting group, such as the 2-nitrobenzenesulfonyl (nosyl) group.[7]

Workflow:

G start Primary Amine protect Protection (e.g., Nosyl chloride) start->protect alkylate Alkylation (R-X, Base) protect->alkylate deprotect Deprotection alkylate->deprotect end Secondary Amine deprotect->end

Caption: Workflow for selective mono-N-alkylation.

Procedure:

  • Protection: React this compound with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding sulfonamide.

  • Alkylation: The resulting sulfonamide is then alkylated using an alkyl halide (R-X) and a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Deprotection: The nosyl group is subsequently removed under mild conditions, typically using a thiol and a base (e.g., thiophenol and potassium carbonate), to yield the desired secondary amine.

Schiff Base Formation: Synthesis of Imines

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases.[8] This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been investigated for their biological activities.[9][10]

Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Anhydrous solvent such as toluene or ethanol

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Combine equimolar amounts of this compound and benzaldehyde in toluene.

  • Dehydration: Add a catalytic amount of p-toluenesulfonic acid. Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude imine can often be used without further purification or can be purified by recrystallization or chromatography.

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeReagentSolventBase/CatalystTypical Yield (%)
N-Acylation Acyl Chloride/AnhydrideDichloromethaneTriethylamine>90
N-Alkylation Alkyl HalideDMFK₂CO₃70-85 (with protecting group)
Schiff Base Formation Aldehyde/KetoneToluenep-TsOH85-95

Influence of the Trimethoxy Phenyl Group on Reactivity

The trimethoxy substitution pattern exerts a profound influence on the reactivity of the primary amine through a combination of electronic and steric effects.

  • Electronic Effects: The methoxy groups at positions 2, 4, and 5 are all electron-donating groups through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally stronger, leading to an overall activation of the aromatic ring and an increase in the electron density at the benzylic position.[1][11] This enhances the nucleophilicity of the primary amine compared to unsubstituted benzylamine. Studies on substituted benzylamines have shown that electron-donating groups increase the rate of nucleophilic substitution reactions.[4]

  • Steric Effects: The methoxy group at the ortho- (2-) position introduces significant steric hindrance around the aminomethyl group.[2] This steric bulk can hinder the approach of bulky electrophiles, potentially slowing down reaction rates compared to less hindered amines. This effect can be advantageous in promoting selectivity in certain reactions.

The interplay of these electronic and steric effects is crucial for understanding and predicting the chemical behavior of this compound.

Applications in Medicinal Chemistry and Organic Synthesis

This compound and its derivatives are prevalent in medicinal chemistry and are key components of various pharmacologically active compounds. The trimethoxyphenyl moiety is a structural feature in several natural products and synthetic molecules with anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, derivatives of this amine are used in the synthesis of compounds targeting tubulin polymerization, a key process in cell division, making them of interest in cancer research.[12]

In organic synthesis, this amine serves as a versatile building block for the construction of complex heterocyclic systems and as a precursor for more elaborate molecular scaffolds. Its precursor, 2,4,5-trimethoxybenzaldehyde, is a valuable intermediate in the synthesis of various bioactive compounds.[13][14]

Conclusion

This compound is a primary amine whose reactivity is finely tuned by the electronic and steric properties of the trimethoxy-substituted phenyl ring. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the amine, while the ortho-substituent introduces steric constraints that can influence reaction outcomes. A thorough understanding of these factors is essential for the effective utilization of this versatile building block in organic synthesis and drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate.

References

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  • ResearchGate. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.
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The Versatile Synthon: A Technical Guide to (2,4,5-Trimethoxyphenyl)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

(2,4,5-Trimethoxyphenyl)methanamine, a polysubstituted benzylamine, has emerged as a synthon of significant interest in the landscape of organic synthesis. Its unique electronic and steric properties, conferred by the three methoxy groups on the aromatic ring, make it a valuable precursor for a diverse array of complex molecular architectures. While historically noted for its role in the synthesis of certain psychoactive compounds, its broader utility as a versatile building block in medicinal chemistry and natural product synthesis is increasingly being recognized. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the laboratory.

The strategic placement of the methoxy groups on the phenyl ring activates it towards electrophilic substitution, while the primary amine functionality serves as a nucleophilic handle for a variety of chemical transformations. This dual reactivity allows for the construction of intricate heterocyclic frameworks and other pharmacologically relevant scaffolds. This guide will delve into the core reactions where this building block shines, most notably in the synthesis of substituted amines via reductive amination and the construction of complex heterocyclic systems through the Pictet-Spengler reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
CAS Number 154584-98-2[2]
Appearance Not specified, likely an oil or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents like methanol, dichloromethane, and THF.

Core Synthesis: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction, with sodium borohydride and its derivatives being the most common.

Causality Behind Experimental Choices

The selection of the reducing agent is dictated by its selectivity. A reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde is ideal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or an ethereal solvent such as tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in methanol or THF.

  • Imine Formation: Add ammonium acetate (1.5-2.0 equivalents) or a solution of aqueous ammonia to the stirred solution of the aldehyde. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a temperature between 20-30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Reductive_Amination Aldehyde 2,4,5-Trimethoxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine Reducing_Agent NaBH(OAc)3 Reducing_Agent->Amine Reduction Pictet_Spengler Tryptamine Tryptamine Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion Aldehyde 2,4,5-Trimethoxybenzaldehyde Aldehyde->Iminium_Ion + Tryptamine - H2O Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Acid_Catalyst TFA (catalyst) Acid_Catalyst->Iminium_Ion Product Tetrahydro-β-carboline Cyclization->Product

Sources

A Technical Guide to the Potential Psychoactive Profile of (2,4,5-Trimethoxyphenyl)methanamine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (2,4,5-Trimethoxyphenyl)methanamine, a phenethylamine compound structurally related to a class of known psychoactive substances. Positioned at the intersection of the classic psychedelic mescaline and the potent 2C-x family, this molecule presents a compelling case for neuropharmacological investigation. This document elucidates the predicted structure-activity relationships (SAR), outlines a strategic framework for its in vitro and in vivo characterization, and provides detailed, field-proven experimental protocols for researchers in pharmacology and drug development. By synthesizing data from structurally analogous compounds, we project a potential mechanism of action centered on serotonergic receptors, primarily the 5-HT2A subtype, and discuss the critical metabolic pathways that likely dictate its psychoactive potential.

Introduction and Chemical Landscape

The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to endogenous neurotransmitters, therapeutic agents, and a wide array of potent psychoactive compounds. Within this class, the specific pattern of methoxy group substitution on the phenyl ring is a critical determinant of pharmacological activity. The compound this compound, henceforth referred to as 2,4,5-TMA-Phenethylamine, is the primary amine analog of 2,4,5-Trimethoxyamphetamine (TMA-2), a known psychedelic drug.[1][2]

Its structure is notable for two key features:

  • The 2,5-Dimethoxy Foundation: This substitution pattern is the defining characteristic of the "2C-x" family of psychedelics, which are known to be potent serotonin 5-HT2A receptor agonists.[3]

  • The 4-Position Methoxy Group: The nature of the substituent at the 4-position profoundly modulates the potency and character of the psychoactive effects. The presence of a methoxy group at this position, as seen in TMA-2, generally confers significant psychedelic activity.[2]

This guide will focus on the 2,4,5- isomer while using its positional isomers, such as the 3,4,5- (structurally related to mescaline) and 2,4,6- (TMA-6) variants, as crucial comparators to build a comprehensive understanding of the structure-activity relationships governing this chemical space. A primary hypothesis is that, like other simple phenethylamines such as 2C-H, 2,4,5-TMA-Phenethylamine may be a substrate for monoamine oxidase (MAO) enzymes, potentially limiting its oral bioavailability and duration of action compared to its alpha-methylated (amphetamine) counterpart, TMA-2.[4][5]

Predicted Pharmacology and Mechanism of Action

Based on extensive SAR data from the phenethylamine class, the primary molecular target for 2,4,5-TMA-Phenethylamine is predicted to be the serotonin 2A receptor (5-HT2A) .[6][7] Agonism at this G-protein coupled receptor (GPCR) is the principal mechanism underlying the effects of classic hallucinogens.[6]

Primary Signaling Cascade: Activation of the 5-HT2A receptor canonically couples to the Gq/11 protein pathway.[8] This initiates a well-defined intracellular signaling cascade:

  • Gq Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[8] This rapid increase in intracellular calcium is a robust and measurable signal of receptor activation.

While 5-HT2A is the primary target, activity at the 5-HT2C receptor is also highly probable, as most phenethylamines exhibit affinity for multiple 5-HT2 subtypes.[9][10] The relative activity at 5-HT2A versus 5-HT2C can subtly modulate the qualitative effects of the compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2,4,5-TMA-Phenethylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq Protein (GDP) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Signals Ca_Release Increased Cytosolic Ca2+ Ca_Store->Ca_Release Releases

Figure 1: Canonical 5-HT2A receptor Gq signaling pathway.

In Vitro Evaluation Strategy

A tiered in vitro screening approach is essential to first establish the molecular interaction profile before proceeding to more complex biological systems. The primary goals are to determine binding affinity (the "stickiness" of the compound to the receptor) and functional potency/efficacy (the ability of the compound to activate the receptor).

In_Vitro_Workflow start Synthesized Isomers (2,4,5- ; 3,4,5- ; etc.) binding_assay Protocol 3.1: Radioligand Binding Assay start->binding_assay functional_assay Protocol 3.2: Calcium Mobilization Assay start->functional_assay data_analysis Data Synthesis & Analysis binding_assay->data_analysis Determines Ki functional_assay->data_analysis Determines EC50, Emax output Affinity (Ki) Potency (EC50) Efficacy (Emax) data_analysis->output

Figure 2: Experimental workflow for in vitro characterization.

Protocol 3.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for human 5-HT2A, 5-HT2C, and 5-HT1A receptors.

Causality: This experiment quantifies the direct interaction between the compound and the receptor protein. By using a known high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A), we can measure how effectively our unlabeled test compound competes for the same binding site. A lower Ki value indicates higher binding affinity. This is the first critical step to confirm the compound engages the target.

Methodology:

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human receptor subtype of interest (e.g., 5-HT2A).

  • Incubation Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., ~1 nM [3H]ketanserin for 5-HT2A).

    • A range of concentrations of the unlabeled test compound (e.g., 10-11 M to 10-5 M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand + membrane (no competitor).

    • Non-specific Binding (NSB): Radioligand + membrane + a high concentration of a known non-radioactive ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.

  • Incubation: Incubate plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash filters to remove residual unbound radioactivity. Place filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3.2: Calcium Mobilization Functional Assay

Objective: To measure the agonist potency (EC50) and efficacy (Emax) of the test compounds at human 5-HT2A and 5-HT2C receptors.

Causality: This assay directly measures the functional consequence of receptor binding and Gq-protein activation.[11][12] The release of intracellular calcium is a direct downstream event of the signaling pathway we aim to interrogate. Potency (EC50) tells us the concentration required to elicit a half-maximal response, while efficacy (Emax) tells us the maximum response a compound can produce relative to a full agonist like serotonin (5-HT).

Methodology:

  • Cell Culture: Plate HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gα15) in black, clear-bottom 96-well plates. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference full agonist (serotonin) in the assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of liquid handling and kinetic reading.

    • Establish a baseline fluorescence reading for each well.

    • Inject the compound solutions into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 2-3 minutes. The binding of Ca2+ to the dye results in a significant increase in fluorescence.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well.

    • Normalize the data to the maximum response produced by the reference agonist, serotonin (set to 100% efficacy).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Predicted In Vitro Data Summary

The following table presents hypothetical, yet plausible, data based on established SAR principles for phenethylamines.

CompoundStructure5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
2,4,5-TMA-Phenethylamine 2,4,5-trimethoxy8515095
TMA-2 (Comparator)2,4,5-trimethoxy, α-CH361[2]10598
2C-H (Comparator)2,5-dimethoxy1700[2]>100070
Mescaline (Comparator)3,4,5-trimethoxy45090080

In Vivo Assessment of Psychoactive Potential

In vitro data confirms molecular targets but cannot predict whole-organism effects. Therefore, validated animal behavioral models are necessary to assess potential psychoactive properties.

Protocol 4.1: Head-Twitch Response (HTR) in Murine Models

Objective: To determine if 2,4,5-TMA-Phenethylamine induces the head-twitch response, a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.[13]

Causality: The HTR is a rapid, rotational head movement in rodents that is specifically and reliably induced by 5-HT2A agonists.[13] Its frequency is dose-dependent and correlates well with the hallucinogenic potency of compounds in humans. This provides a quantifiable and pharmacologically specific behavioral endpoint.

In_Vivo_Logic cluster_procedure Experimental Procedure cluster_validation Pharmacological Validation acclimatize Acclimatize Mice administer Administer Compound (i.p. or s.c.) acclimatize->administer observe Observe & Count HTRs (e.g., 30 min period) administer->observe block Confirm Blockade of HTR observe->block pretreat Pre-treat with 5-HT2A Antagonist (e.g., Ketanserin) pretreat->administer Control Group

Figure 3: Logical flow for the head-twitch response (HTR) assay.

Methodology:

  • Animals: Use male C57BL/6J mice, group-housed with a 12-hour light/dark cycle.

  • Acclimatization: On the test day, place individual mice into clear observation chambers (e.g., standard polycarbonate cages without bedding) and allow them to acclimatize for at least 30 minutes.

  • Compound Administration:

    • Dissolve test compounds in a suitable vehicle (e.g., 0.9% saline).

    • Administer a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Include a vehicle-only control group.

  • Pharmacological Validation (Control Group): To confirm the HTR is 5-HT2A mediated, a separate group of animals should be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin, 1-2 mg/kg, i.p.) 30 minutes prior to administration of an effective dose of the test compound.

  • Observation: Immediately after compound administration, a trained observer, blind to the treatment conditions, begins counting the number of head twitches for a set period (e.g., the first 30 minutes post-injection, as this is typically the period of peak activity).

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Plot the mean HTR count against the log dose of the compound.

    • Determine the ED50 (the dose that produces 50% of the maximal response) using non-linear regression.

    • Use a t-test or ANOVA to confirm that the HTR is significantly blocked by the 5-HT2A antagonist.

Predicted In Vivo Data Summary
CompoundRouteHTR ED50 (mg/kg)Comment
2,4,5-TMA-Phenethylamine i.p.2.5Predicted to be active, but potentially less potent than its amphetamine analog due to metabolism.
TMA-2 (Comparator)i.p.1.0Higher potency due to MAO resistance from the alpha-methyl group.
2C-B (Comparator)i.p.3.2A well-characterized phenethylamine psychedelic for comparison.

Synthesis of Structure-Activity Relationships (SAR)

By integrating the predicted data, we can formulate key SAR insights for the (Trimethoxyphenyl)methanamine series:

  • Role of the 2,4,5-Substitution Pattern: This pattern is highly favorable for 5-HT2A receptor agonism. The methoxy groups at positions 2 and 5 are considered essential for anchoring the ligand in the receptor's binding pocket, while the 4-position substituent modulates potency.

  • Impact of the 4-Methoxy Group: Compared to the unsubstituted 2C-H, the addition of the 4-methoxy group in 2,4,5-TMA-Phenethylamine is predicted to significantly increase both binding affinity and functional potency at the 5-HT2A receptor.

  • The Alpha-Methyl Criticality: The absence of an alpha-methyl group (distinguishing it from TMA-2) leaves the primary amine vulnerable to metabolism by MAO.[5] This is expected to result in lower oral bioavailability and a shorter duration of action compared to TMA-2. In vivo potency via parenteral routes (like i.p. injection) may be less affected, but the overall pharmacokinetic profile will differ substantially.

  • Positional Isomerism: The 3,4,5-isomer (mescaline-like) is predicted to have significantly lower affinity and potency at the 5-HT2A receptor compared to the 2,4,5-isomer, highlighting the stringent structural requirements for high-potency 5-HT2A agonism.

Conclusion and Future Directions

This compound is predicted to be a potent 5-HT2A receptor agonist with psychoactive potential. Its profile is likely to be qualitatively similar to other phenethylamine psychedelics, but its potency and duration of action will be critically governed by its metabolic stability, particularly its susceptibility to degradation by monoamine oxidase.

Future research should focus on:

  • Metabolic Profiling: Conducting in vitro metabolism studies using liver microsomes to confirm its degradation by MAO-A and/or MAO-B.

  • Biased Agonism: Investigating whether the compound preferentially activates G-protein signaling over β-arrestin pathways, which may have implications for its therapeutic index and side-effect profile.[11]

  • Drug Discrimination Studies: Training animals to discriminate a known psychedelic (e.g., LSD or DOM) from saline to see if 2,4,5-TMA-Phenethylamine substitutes, providing further evidence of a shared subjective state.[8][14]

This guide provides a robust scientific and logical framework for the comprehensive evaluation of this compound and its isomers, paving the way for a deeper understanding of its place within the complex landscape of psychoactive phenethylamines.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed.
  • Structure-Activity Relationships of Phenethylamine Hallucinogens. MAPS - Psychedelic Bibliography.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Chemistry and Structure-Activity Relationships of Psychedelics. (2017).
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  • 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • Effect of Hallucinogens on Unconditioned Behavior. (2018).
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • 2C-H. PsychonautWiki.
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  • 2C (psychedelics). Wikipedia.
  • 2C or Not 2C: Phenethylamine Designer Drug Review. PubMed Central.
  • 2,4,5-Trimethoxyamphetamine. Wikipedia.
  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. (2025).
  • 2C-B. Wikipedia.
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CAS number 154584-98-2 properties and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9): Properties, Handling, and Scientific Applications

Introduction

GW4064, identified by the CAS number 278779-30-9, is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR). This synthetic isoxazole has become an invaluable tool for researchers investigating the physiological and pathophysiological roles of FXR, a nuclear receptor crucial in the regulation of bile acid, lipid, and glucose metabolism.[1][2] While its limitations, such as poor solubility and potential toxicity of its stilbene pharmacophore, have precluded its development as a direct therapeutic agent, GW4064 remains a cornerstone compound for preclinical studies in metabolic diseases, inflammation, and cancer.[3] This guide provides a comprehensive overview of GW4064's chemical and physical properties, safe handling procedures, and its diverse applications in scientific research, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GW4064 is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and formulation strategies for both in vitro and in vivo studies.

PropertyValueSource(s)
CAS Number 278779-30-9[4]
Molecular Formula C₂₈H₂₂Cl₃NO₄[4]
Molecular Weight 542.84 g/mol
Appearance Crystalline solid[4]
Purity ≥97% (HPLC)
EC₅₀ for FXR 15 nM[3]
Solubility Soluble in DMSO (up to 100 mM), DMF (25 mg/ml), and Ethanol (1 mg/ml). Insoluble in water.[4]
Storage Store solid powder at 4°C, desiccated. Store DMSO solution at -20°C.[5]

Safe Handling and Storage

As with any chemical compound, proper handling and storage of GW4064 are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat and, if necessary, chemical-resistant boots.

Handling Procedures:

  • Ensure adequate ventilation during use to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Do not breathe dust or vapor. Use in a well-ventilated area or under a fume hood.

Storage:

  • Store the solid powder in a tightly sealed container at 4°C in a dry place.

  • For solutions in DMSO, store at -20°C for long-term stability. It is recommended to prepare fresh working solutions from the stock on the day of use.[6]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Mechanism of Action: The Farnesoid X Receptor (FXR)

GW4064 exerts its biological effects by selectively activating the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[8] FXR is highly expressed in tissues central to metabolism, including the liver, intestine, kidneys, and adrenal glands.[9]

Upon activation by a ligand such as GW4064, FXR undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

The signaling cascade initiated by FXR activation is intricate and tissue-specific, impacting a wide array of physiological processes. A simplified representation of the FXR signaling pathway is depicted below:

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_RXR_inactive FXR-RXR (Inactive) GW4064->FXR_RXR_inactive Enters Cell & Binds FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates Transcription

Figure 1: Simplified diagram of the GW4064-mediated Farnesoid X Receptor (FXR) signaling pathway.

Scientific Applications and Experimental Protocols

GW4064's potent and selective agonism of FXR has led to its widespread use in a variety of research areas, including metabolic diseases, inflammation, and oncology.

Metabolic Research

FXR is a key regulator of cholesterol, lipid, and glucose homeostasis.[10] Studies utilizing GW4064 have demonstrated its ability to:

  • Lower Triglyceride Levels: GW4064 has been shown to reduce serum triglycerides in animal models.[3]

  • Improve Insulin Sensitivity: By activating FXR, GW4064 can enhance glucose uptake and suppress gluconeogenesis.[6]

  • Prevent Hepatic Steatosis: GW4064 treatment can repress diet-induced fatty liver by reducing the expression of the lipid transporter CD36.[10]

Experimental Protocol: In Vivo Study of Hepatic Steatosis in Mice

This protocol outlines a general procedure for investigating the effects of GW4064 on high-fat diet (HFD)-induced hepatic steatosis in a mouse model.

  • Animal Model: C57BL/6 mice are commonly used.

  • Diet: Mice are fed a high-fat diet to induce obesity and hepatic steatosis.

  • GW4064 Administration: GW4064 is typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The solution is administered via oral gavage at a specified dose (e.g., 30 mg/kg) daily or on alternate days for a defined period.[11]

  • Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.

  • Analysis:

    • Serum Analysis: Measurement of triglycerides, cholesterol, and glucose levels.

    • Liver Histology: Staining of liver sections with Oil Red O to visualize lipid accumulation.

    • Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1c, CD36).

in_vivo_workflow start Start: C57BL/6 Mice hfd High-Fat Diet Induction start->hfd treatment GW4064 or Vehicle Administration (Oral Gavage) hfd->treatment sample_collection Sample Collection (Blood, Liver) treatment->sample_collection analysis Biochemical and Histological Analysis sample_collection->analysis end End: Data Interpretation analysis->end

Figure 2: A general workflow for an in vivo study investigating the effects of GW4064.

Inflammation and Intestinal Barrier Function

Recent studies have highlighted the role of FXR in maintaining intestinal homeostasis and modulating inflammatory responses. GW4064 has been shown to:

  • Protect Intestinal Barrier Function: Activation of FXR by GW4064 can enhance the expression of tight-junction proteins, thereby protecting against intestinal permeability.[12]

  • Attenuate Inflammation: GW4064 can reduce hepatic inflammation by inhibiting signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.

Cancer Research

The role of FXR in cancer is complex and appears to be context-dependent. GW4064 has been investigated for its anti-tumor effects in various cancer types.[13] For instance, in colorectal cancer cells, GW4064 has been found to induce apoptosis and block the cell cycle.[14] However, it has also been observed to upregulate the expression of PD-L1, suggesting a potential combination therapy with immune checkpoint inhibitors.[14]

Experimental Protocol: In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of GW4064 on the viability of cancer cells in culture.

  • Cell Culture: Cancer cell lines (e.g., HCT116 for colorectal cancer) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of GW4064 (typically dissolved in DMSO and then diluted in culture media) for 24, 48, or 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CCK-8 assay or MTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of GW4064 in inhibiting cell growth.

Limitations and Considerations

While GW4064 is a powerful research tool, it is important to be aware of its limitations:

  • Off-Target Effects: Some studies have suggested that at higher concentrations, GW4064 may have FXR-independent effects, potentially through interactions with G protein-coupled receptors.[15][16]

  • Species Differences: The activity of GW4064 can vary between species due to differences in the FXR ligand-binding domain.[17]

  • Poor Developability: As mentioned earlier, its limited solubility and potential for toxicity have hindered its clinical development.[3]

Conclusion

GW4064 remains an indispensable pharmacological tool for elucidating the multifaceted roles of the Farnesoid X Receptor. Its utility spans a wide range of research fields, from metabolic disorders to cancer biology. A comprehensive understanding of its properties, handling requirements, and mechanism of action, as outlined in this guide, is crucial for designing robust experiments and accurately interpreting their outcomes. As research into FXR continues to evolve, the foundational knowledge gained from studies involving GW4064 will undoubtedly pave the way for the development of novel therapeutics targeting this important nuclear receptor.

References

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. [Link]

  • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. [Link]

  • Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology | Oxford Academic. [Link]

  • Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia. NIH. [Link]

  • Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. MDPI. [Link]

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  • The effects of the FXR synthetic agonist GW4064 on progression of... ResearchGate. [Link]

  • FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Physiological Society Journal. [Link]

  • Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. PMC - NIH. [Link]

  • Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. PMC - NIH. [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology | Oxford Academic. [Link]

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An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(2,4,5-Trimethoxyphenyl)methanamine , a substituted benzylamine, represents a significant scaffold in medicinal chemistry. The unique arrangement of its three methoxy groups on the phenyl ring imparts distinct electronic and conformational properties, making it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound, also known as 2,4,5-trimethoxybenzylamine, is an organic compound whose structure is characterized by a benzylamine core substituted with three methoxy groups at the 2, 4, and 5 positions of the benzene ring.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₁₅NO₃ . This formula is consistent across its isomers, such as the 2,4,6- and 3,4,5-trimethoxybenzylamines.[1][2] The corresponding molecular weight is 197.23 g/mol .[1]

Chemical Structure

The structure of this compound is depicted below:

The substitution pattern is crucial in determining the molecule's reactivity and its interactions with biological targets. The methoxy groups are electron-donating, which influences the nucleophilicity of the aromatic ring and the basicity of the amine group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 154584-98-2[3]
Molecular Formula C₁₀H₁₅NO₃[1][2]
Molecular Weight 197.23 g/mol [1]
Boiling Point 306.3±37.0 °C (Predicted)[3]

Synthesis Protocol: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.[3][4][5] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification A 2,4,5-Trimethoxybenzaldehyde D Reaction Mixture A->D B Ammonia Source (e.g., NH4OAc) B->D C Solvent (e.g., Methanol) C->D E Imine Intermediate D->E Stirring at room temperature G This compound E->G Addition of reducing agent F Reducing Agent (e.g., NaBH3CN) F->E H Quenching G->H I Extraction H->I J Purification (e.g., Chromatography) I->J

Caption: Workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.[5] Add a source of ammonia, for example, ammonium acetate (excess, e.g., 10 equivalents).

  • Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the imine intermediate. The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate this step.[5]

  • Reduction: Once the imine formation is substantial, carefully add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a suitable choice as it selectively reduces the imine in the presence of the unreacted aldehyde.[3] The reaction should be stirred until the imine is fully consumed, as monitored by TLC.

  • Workup: Quench the reaction by carefully adding water. The solvent is then removed under reduced pressure.

  • Extraction: The aqueous residue is basified with a suitable base (e.g., NaOH) and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the benzylic protons (CH₂), the amine protons (NH₂), and the protons of the three methoxy groups. The aromatic protons will appear as singlets due to their substitution pattern. The methoxy groups will likely present as three distinct singlets in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The signals for the three methoxy carbons will appear around 56 ppm. The aromatic carbons will have characteristic shifts influenced by the electron-donating methoxy groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ).

Applications in Drug Development and Medicinal Chemistry

The trimethoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern of the methoxy groups significantly influences the pharmacological profile of the resulting molecules.

While specific applications of this compound are not as extensively documented as its 3,4,5-isomer (a precursor to the antibacterial drug Trimethoprim), the 2,4,5-trimethoxyphenyl group is a key component in a variety of pharmacologically active compounds.[6]

  • Anticancer Agents: The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many potent anticancer agents, including combretastatin A-4, which is a tubulin polymerization inhibitor.[7] While less common, the 2,4,5-trimethoxyphenyl scaffold has also been incorporated into novel compounds with potential cytotoxic activities. The electronic and steric properties imparted by this substitution pattern can influence the binding affinity of the molecule to its biological target.

  • Psychoactive Compounds: It is important to note the structural similarity of this compound to psychoactive phenethylamines and amphetamines, such as 2,4,5-trimethoxyamphetamine (TMA-2).[8] This highlights the potential for this scaffold to interact with receptors in the central nervous system. The primary amine of this compound serves as a key handle for derivatization to explore these potential activities in a controlled and targeted manner for therapeutic development.

  • Dopamine Receptor Agonists: Recent research has explored 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective dopamine D5 receptor partial agonists, which have potential applications in treating neurological disorders.[5]

The primary amine of this compound provides a reactive site for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Structure-Activity Relationship (SAR) Insights

The biological activity of trimethoxyphenyl derivatives is highly dependent on the isomeric substitution pattern of the methoxy groups.[9] This is due to the influence of methoxy group placement on the molecule's conformation, electronic distribution, and ability to form key interactions with biological targets.

The 2,4,5-substitution pattern creates a distinct electronic and steric environment compared to the more symmetrically substituted 3,4,5- and 2,4,6-isomers. This can lead to differences in:

  • Receptor Binding: The orientation of the methoxy groups can affect how the molecule fits into the binding pocket of a receptor or enzyme.

  • Metabolic Stability: The position of the methoxy groups can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

  • Physicochemical Properties: The substitution pattern can impact properties such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Further research into the synthesis and biological evaluation of a wider range of derivatives based on the this compound scaffold is warranted to fully elucidate its potential in various therapeutic areas.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel compounds with diverse pharmacological activities. The synthetic route via reductive amination of 2,4,5-trimethoxybenzaldehyde is a reliable method for its preparation. As the understanding of the structure-activity relationships of trimethoxyphenyl compounds continues to evolve, the exploration of the 2,4,5-isomer and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

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Methodological & Application

Reductive Amination of 2,4,5-Trimethoxybenzaldehyde: A Detailed Guide to Synthesis Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4,5-Trimethoxybenzaldehyde in Amine Synthesis

2,4,5-Trimethoxybenzaldehyde is a highly valuable aromatic aldehyde, serving as a key starting material in the synthesis of a wide range of biologically active compounds, particularly phenethylamines and other psychoactive substances.[1][2] Its unique substitution pattern with three methoxy groups on the benzene ring provides a scaffold for creating complex molecular architectures with significant pharmacological applications.[1] Reductive amination stands out as a powerful and versatile method for converting this aldehyde into various primary, secondary, and tertiary amines, offering a more controlled and efficient alternative to methods like direct alkylation of amines, which are often plagued by issues of overalkylation.[3][4]

This comprehensive guide provides detailed application notes and experimental protocols for the reductive amination of 2,4,5-Trimethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic explanations, and practical insights to facilitate successful synthesis.

Reaction Mechanism: A Two-Step Transformation

The reductive amination of an aldehyde, such as 2,4,5-Trimethoxybenzaldehyde, is a two-part process that first involves the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[5][6]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This is typically carried out under neutral or weakly acidic conditions. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[5]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to yield the final amine product.[3][7] The choice of reducing agent is critical for the success of the reaction, with milder reagents being preferred to selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[3]

Reductive_Amination_Mechanism Aldehyde 2,4,5-Trimethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H2O Product Substituted Amine Imine_Iminium->Product + Reducing Agent

Caption: General mechanism of reductive amination.

Choosing the Right Reducing Agent: A Comparative Overview

Several reducing agents can be employed for reductive amination, each with its own advantages and limitations. The selection of the appropriate reagent is crucial for achieving high yields and minimizing side reactions.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available, and environmentally friendly.[8]Can reduce the starting aldehyde if not used carefully; typically added after imine formation is complete.[9]Methanol, Ethanol.[9]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for iminium ions over carbonyls, allowing for one-pot reactions.[3] Not sensitive to water.[9]Highly toxic and generates toxic by-products.[8][10]Methanol.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and gives high yields with fewer side products.[11][12] A good alternative to the more toxic NaBH₃CN.[3]Water-sensitive and not very compatible with methanol.[9]1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[9][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2,4,5-Trimethoxybenzaldehyde using different reducing agents.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often preferred due to its high efficiency and the use of a less toxic reducing agent.[10][11]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Amine (e.g., ethylamine, dimethylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in the chosen solvent (DCE or THF).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.3-1.6 equivalents) portion-wise at room temperature.[11] If the amine is less reactive, a catalytic amount of acetic acid (1-2 equivalents) can be added.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are generally complete within 1-24 hours.[13]

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired amine.[1][13]

Protocol_STAB cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Aldehyde and Amine in Solvent B Add NaBH(OAc)₃ A->B C Stir at Room Temperature B->C D Quench with NaHCO₃ C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify F->G

Caption: Workflow for reductive amination using STAB.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is a cost-effective alternative, particularly suitable when dialkylation with primary amines is a concern.[11][12] The key is to allow for the complete formation of the imine before adding the reducing agent.[9]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Primary amine (e.g., ethylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) (for salt formation and purification)

  • Sodium hydroxide (NaOH) (for basification)

  • Organic solvent for extraction (e.g., dichloromethane, ether)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,4,5-Trimethoxybenzaldehyde (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in methanol or ethanol. Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation.[10]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.0-1.5 equivalents).

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure.

  • Acid-Base Extraction: Dissolve the residue in dilute hydrochloric acid to protonate the amine, making it water-soluble. Wash the acidic aqueous layer with an organic solvent (e.g., ether or dichloromethane) to remove any unreacted aldehyde and other non-basic impurities.

  • Isolation: Basify the aqueous layer with a sodium hydroxide solution until the pH is greater than 10. Extract the free amine product with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude amine.

  • Purification: Further purification can be achieved by vacuum distillation or by recrystallization of its salt (e.g., hydrochloride salt).[14][15]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reductive amination of benzaldehyde derivatives, which can be adapted for 2,4,5-Trimethoxybenzaldehyde.

AldehydeAmineReducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeAnilineNaBH₄ / GlycerolGlycerol0.677097
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF1RT77
Various AldehydesVarious AminesNaBH₄ / Silica ChlorideTHF0.5-2RT89-97
Various AldehydesVarious AminesNaBH(OAc)₃DCE1-24RT80-96

Conclusion

The reductive amination of 2,4,5-Trimethoxybenzaldehyde is a robust and highly adaptable method for the synthesis of a diverse range of substituted amines. The choice of the reducing agent and reaction conditions can be tailored to the specific amine and the desired scale of the reaction. By understanding the underlying mechanism and following well-defined protocols, researchers can efficiently access valuable amine products for applications in medicinal chemistry and drug discovery.

References

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  • Patil, S. B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
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Application Notes & Protocols: Strategic Acylation and Sulfonylation of (2,4,5-Trimethoxyphenyl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Trimethoxybenzylamine Scaffold

(2,4,5-Trimethoxyphenyl)methanamine is a highly valuable building block in the synthesis of complex molecular architectures, particularly within medicinal chemistry and materials science.[1][2] Its polysubstituted aromatic ring, rich in electron-donating methoxy groups, serves as a key pharmacophoric element in numerous bioactive compounds, including potent tubulin polymerization inhibitors and anticancer agents.[3][4][5] The primary amine functionality provides a reactive handle for a multitude of chemical transformations, most notably acylation and sulfonylation, which install amide and sulfonamide linkages, respectively. These linkages are fundamental to the structure of countless pharmaceuticals.

This guide provides an in-depth exploration of these two critical reactions. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind specific experimental choices, empowering researchers to adapt and troubleshoot these protocols effectively.

Part 1: Acylation of this compound – Forging the Amide Bond

The acylation of this compound to form an N-benzyl amide is one of the most robust and versatile reactions in organic synthesis. The resulting amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of approved drugs. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbonyl carbon.[6]

Core Principle: Nucleophilic Attack and Activation

The nitrogen atom of the primary amine in this compound is nucleophilic and readily attacks the carbonyl group of an acylating agent. The choice of acylating agent dictates the reaction conditions, primarily concerning reactivity and the management of byproducts.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are among the most reactive acylating agents.[7] Their high electrophilicity ensures rapid and often complete conversion. However, this reactivity generates a stoichiometric amount of hydrogen halide (e.g., HCl) as a byproduct.

    • Causality: The generated acid will protonate any unreacted starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to act as an acid scavenger, ensuring the starting amine remains in its free, reactive form.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are excellent, slightly milder alternatives to acyl halides.[8] The reaction produces a carboxylic acid byproduct, which, while less corrosive than HCl, still requires neutralization by a base to prevent protonation of the starting amine.

  • Carboxylic Acids (via Coupling Agents): For sensitive substrates or when milder conditions are paramount, direct coupling with a carboxylic acid is the method of choice. This approach avoids the formation of harsh acidic byproducts. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[9] 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[9]

Experimental Workflow: Acylation

Acylation_Workflow A Reactants (2,4,5-TMP)methanamine Acylating Agent Base (e.g., TEA) C Reaction Setup Inert Atmosphere 0 °C to RT A->C B Solvent (e.g., DCM, THF) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up (Quench, Wash, Extract) D->E F Purification (Column Chromatography) E->F G Final Product N-Acylated Derivative F->G

Caption: General workflow for the acylation of this compound.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the synthesis of N-((2,4,5-trimethoxyphenyl)methyl)acetamide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
(2,4,5-TMP)methanamine197.235.01.0986 mg
Acetyl Chloride78.505.51.1432 mg (391 µL)
Triethylamine (TEA)101.197.51.5759 mg (1.04 mL)
Dichloromethane (DCM)---25 mL

Step-by-Step Methodology

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (986 mg, 5.0 mmol) and anhydrous Dichloromethane (25 mL).

  • Cooling & Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add Triethylamine (1.04 mL, 7.5 mmol) dropwise.

    • Rationale: Cooling is essential to manage the exothermic nature of the acylation and prevent side reactions. TEA is added before the acyl chloride to ensure a basic environment is established.

  • Acylation: Add Acetyl Chloride (391 µL, 5.5 mmol) dropwise to the cold solution over 5-10 minutes. A white precipitate of triethylammonium hydrochloride will form immediately.

    • Rationale: Slow addition of the highly reactive acyl chloride maintains temperature control and ensures a homogenous reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and quenches unreacted acetyl chloride.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure N-acetylated product.

Part 2: Sulfonylation of this compound – Building the Sulfonamide Moiety

The synthesis of sulfonamides from this compound introduces a functional group of immense importance in medicinal chemistry. The sulfonamide moiety is a key feature in antibacterial drugs (sulfa drugs), diuretics, and protease inhibitors. The reaction is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonylating agent.

Core Principle: The Schotten-Baumann Reaction

The most common method for sulfonamide synthesis is the reaction of a primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

  • Sulfonyl Chlorides: These reagents are highly reactive and analogous to acyl chlorides. The reaction is typically performed under Schotten-Baumann conditions , which involves using an aqueous base (like NaOH or K₂CO₃) often in a two-phase system (e.g., DCM/water or THF/water).[7]

    • Causality: The base serves two purposes: it neutralizes the HCl byproduct and, crucially, it deprotonates the initially formed sulfonamide. The N-H proton of a primary sulfonamide is acidic. Deprotonation to form the sodium salt can help drive the reaction to completion and aids in separation, as the salt is often water-soluble while unreacted starting materials are not.

  • Advanced Methods: Modern organic synthesis has introduced catalytic methods for sulfonylation. For instance, copper- or palladium-catalyzed C-H functionalization can directly sulfonylate benzylamines, though these often require a directing group to achieve regioselectivity on the aromatic ring.[9][10] Another approach involves using sulfinate salts as the sulfonyl source, which can participate in radical pathways or metal-catalyzed cross-coupling reactions.[11] For direct reaction with the amine, sulfonyl chlorides remain the most straightforward and reliable method.

Experimental Workflow: Sulfonylation

Sulfonylation_Workflow A Reactants (2,4,5-TMP)methanamine Sulfonyl Chloride (e.g., TsCl) C Reaction Setup Vigorous Stirring 0 °C to RT A->C B Conditions Two-Phase System Base (e.g., aq. NaOH) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Separate, Acidify, Extract) D->E F Purification (Recrystallization/Chromatography) E->F G Final Product N-Sulfonyl Derivative F->G

Caption: General workflow for the sulfonylation of this compound.

Protocol 2: Synthesis of a Tosyl-Sulfonamide

This protocol describes the synthesis of N-((2,4,5-trimethoxyphenyl)methyl)-4-methylbenzenesulfonamide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
(2,4,5-TMP)methanamine197.235.01.0986 mg
p-Toluenesulfonyl chloride (TsCl)190.655.251.05999 mg
Sodium Hydroxide (NaOH)40.0015.03.0600 mg
Tetrahydrofuran (THF)---20 mL
Water---20 mL

Step-by-Step Methodology

  • Preparation: In a 100 mL flask, dissolve this compound (986 mg, 5.0 mmol) in Tetrahydrofuran (20 mL).

  • Base Addition: In a separate beaker, dissolve Sodium Hydroxide (600 mg, 15.0 mmol) in Water (20 mL). Add this aqueous base solution to the THF solution of the amine. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Rationale: A two-phase system is established. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Sulfonylation: Dissolve p-Toluenesulfonyl chloride (999 mg, 5.25 mmol) in a minimal amount of THF (5 mL) and add it dropwise to the vigorously stirred, cold biphasic mixture over 15-20 minutes.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up (Isolation): Transfer the reaction mixture to a separatory funnel. Separate the layers.

  • Purification via Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate of the sulfonamide product should form.

    • Rationale: The sulfonamide is deprotonated and soluble in the basic aqueous layer as its sodium salt. Acidification re-protonates it, causing it to precipitate due to its lower solubility in acidic water. This is a powerful purification technique.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) to remove inorganic salts.

  • Drying & Further Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol/water) to yield the pure N-sulfonylated product.

References

  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024). Beilstein Journal of Organic Chemistry.
  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. (2015).
  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. (N.D.). ChemRxiv.
  • Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. (2019).
  • Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. (N.D.). Homework.Study.com. [Link]

  • Benzylamine sulfamation reaction scope. (N.D.). ResearchGate. [Link]

  • Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. (N.D.). ResearchGate. [Link]

  • The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. (N.D.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Robustness of the acetylation investigated in the reaction of benzylamine. (N.D.). ResearchGate. [Link]

  • The Action of Benzylamine on Aliphatic Esters. (1937). Journal of the American Chemical Society. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (N.D.). National Institutes of Health. [Link]

  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. (2024). PubMed. [Link]

  • Innovating with 3,4,5-Trimethoxybenzylamine: Applications in Advanced Material Science. (N.D.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Process for the preparation of 2,4,5-trimethoxybenzaldehyde. (N.D.).
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2022). National Institutes of Health. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). National Institutes of Health. [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study. (2022). Chemica et Natura Acta. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). PubMed Central. [Link]

  • Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. (N.D.). Bulgarian Chemical Communications. [Link]

  • 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide. (2016). ResearchGate. [Link]

  • 3,4,5-Trimethoxybenzaldehyde. (N.D.). Wikipedia. [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2015). ResearchGate. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (N.D.). MDPI. [Link]

  • Synthesis of Derivatives of 7-(2-Methoxyphenyl)-5-methyl-7H-[9][10][12]thiadiazolo[3,2-a][6][10][12]triazine by Using Benzene Sulphonamide Dibromide as Catalyst. (2015). ResearchGate. [Link]

  • Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with. (N.D.). ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Alkaloids Using (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of (2,4,5-Trimethoxyphenyl)methanamine

This compound, also known as 2,4,5-Trimethoxybenzylamine, is a highly valuable and versatile building block in the field of synthetic organic chemistry, particularly for the construction of complex alkaloid skeletons. Its strategic importance stems from the electron-rich nature of the trimethoxy-substituted aromatic ring, which significantly activates the molecule towards key C-C and C-N bond-forming reactions. This activation facilitates the construction of the core isoquinoline and related heterocyclic systems that are hallmarks of numerous biologically active alkaloids, including the protoberberine and isopavine families.[1][2][3]

This guide provides detailed application notes and validated protocols for leveraging this key precursor in the synthesis of important alkaloid scaffolds. The methodologies detailed herein are designed to be robust and reproducible, offering both the "how" and the "why" behind critical experimental choices.

Pillar 1: Core Synthetic Strategies for Isoquinoline Alkaloid Synthesis

The construction of the tetrahydroisoquinoline core, central to many alkaloids, is frequently accomplished via two powerful cyclization strategies: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these pathways depends on the desired final structure and available starting materials.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[4] The electron-donating methoxy groups on the this compound precursor make the aromatic ring highly nucleophilic, facilitating the cyclization step under relatively mild conditions.[4][5]

Causality: The reaction is driven by the formation of an electrophilic iminium ion intermediate under acidic conditions, which is then attacked by the electron-rich aromatic ring.[4] Controlling the reaction temperature is crucial for diastereoselectivity; lower temperatures (e.g., -78 °C) often favor the kinetically controlled cis product, while higher temperatures can lead to the thermodynamically more stable trans product.[6]

The Bischler-Napieralski Reaction

This is another cornerstone method for synthesizing 3,4-dihydroisoquinolines.[3][7] It involves the intramolecular cyclodehydration of an N-acyl-β-arylethylamine using a dehydrating agent, typically a phosphorus-based reagent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3] The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

Causality: The reaction proceeds by converting the amide oxygen into a better leaving group, facilitating intramolecular attack by the electron-rich aromatic ring onto the electrophilic nitrilium ion intermediate. This method is particularly useful for creating isoquinolines with a substituent at the C1 position.

Application Note 1: Synthesis of a Protoberberine Alkaloid Core via Pictet-Spengler Reaction

Protoberberine alkaloids are a major class of isoquinoline alkaloids known for a wide range of pharmacological activities, including antimicrobial and antitumor properties.[8][9][10] This protocol details the synthesis of a key tetrahydroisoquinoline intermediate, a direct precursor to the protoberberine scaffold, starting from this compound.

Synthetic Workflow Overview

The synthesis begins with the acylation of this compound, followed by a Pictet-Spengler reaction with an appropriate aldehyde to construct the tetracyclic core.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Pictet-Spengler Cyclization cluster_2 Step 3: Further Elaboration A This compound C N-Acylated Intermediate A->C B Phenylacetyl Chloride B->C E Tetrahydroisoquinoline Core C->E D Formaldehyde D->E F Protoberberine Scaffold E->F

Caption: Workflow for Protoberberine Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2,4,5-Trimethoxybenzyl)-2-phenylacetamide

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The addition must be slow to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure N-acylated intermediate.

Step 2: Pictet-Spengler Cyclization to form the Tetrahydroisoquinoline Core

  • Reactant Preparation: Dissolve the N-acylated intermediate (1.0 eq) in a mixture of acetonitrile and trifluoroacetic acid (TFA) (9:1 v/v) in a flame-dried flask under an inert argon atmosphere.[6]

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction progress should be monitored by TLC or LC-MS.[11]

  • Workup and Purification:

    • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[6]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude product can be purified by crystallization or column chromatography to yield the desired tetrahydroisoquinoline precursor.

Data Summary Table
StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
1AcylationPhenylacetyl Chloride, Et₃N0 to RT4-685-95
2Pictet-SpenglerFormaldehyde, TFART2470-85

Application Note 2: Synthesis towards Isopavine Alkaloids via Bischler-Napieralski Reaction

Isopavine alkaloids are characterized by a unique bridged tetracyclic ring system.[12] The synthesis often proceeds through a 1-benzyl-tetrahydroisoquinoline intermediate, which can be accessed via a Bischler-Napieralski reaction followed by reduction.

Synthetic Pathway Diagram

This pathway illustrates the formation of a 3,4-dihydroisoquinoline intermediate, which is a critical precursor for accessing the isopavine skeleton.

G A N-(2,4,5-Trimethoxyphenethyl) -2-phenylacetamide B Bischler-Napieralski Cyclodehydration A->B C 3,4-Dihydroisoquinoline Intermediate B->C D Reduction (e.g., NaBH4) C->D E Tetrahydroisoquinoline Precursor D->E F Further Cyclization (e.g., Oxidative Coupling) E->F G Isopavine Scaffold F->G

Caption: Bischler-Napieralski route to Isopavines.

Detailed Experimental Protocol

Prerequisite: Synthesis of N-(2-(2,4,5-trimethoxyphenyl)ethyl)acetamide

This protocol assumes the starting material is the N-acylated phenethylamine derivative. This can be readily synthesized from (2,4,5-Trimethoxyphenyl)acetic acid (commercially available or synthesized from the corresponding benzaldehyde) and subsequent amidation with an appropriate amine.

Step 1: Bischler-Napieralski Cyclization

  • Reactant Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, dissolve the N-acylated phenethylamine derivative (1.0 eq) in anhydrous toluene (0.1 M).

  • Reagent Addition: Add freshly distilled phosphoryl chloride (POCl₃, 3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the formation of the 3,4-dihydroisoquinoline product by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Make the aqueous solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Reduction to Tetrahydroisoquinoline

  • Reactant Preparation: Dissolve the crude 3,4-dihydroisoquinoline intermediate from the previous step in methanol (0.1 M) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final tetrahydroisoquinoline precursor by flash column chromatography.

Data Summary Table
StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
1Bischler-NapieralskiPOCl₃, Toluene1102-475-90
2ReductionNaBH₄, Methanol0 to RT390-98

Safety and Handling

This compound and its related benzaldehyde precursor should be handled with appropriate care in a well-ventilated fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]

  • Handling: Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound may be sensitive to light and air.[15]

  • Spills: In case of a spill, remove ignition sources, dampen the solid material with an appropriate solvent like acetone, and transfer to a sealed container for disposal.[15]

Always consult the latest Safety Data Sheet (SDS) for the specific reagent before use.[13][14]

References

  • BenchChem. (n.d.). Technical Support Center: Stereoselective Alkaloid Synthesis.
  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21, 2574-2577.
  • Fisher Scientific. (2009). Safety Data Sheet for 2,4,5-Trimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Veratraldehyde.
  • BenchChem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
  • BenchChem. (n.d.). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
  • eScholarship.org. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization.
  • ResearchGate. (n.d.). Natural isopavine alkaloids and synthetic derivatives of isopavine.
  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Efficiency in Multi-Step Indole Alkaloid Synthesis.
  • Ng, K. K., & co-workers. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central.
  • Science of Synthesis. (n.d.). Isoquinolines.
  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • NIH. (2024). De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast.
  • NIH. (n.d.). Optimization of yeast-based production of medicinal protoberberine alkaloids.
  • NOAA. (n.d.). 2,4,5-TRIMETHOXYBENZALDEHYDE - CAMEO Chemicals.

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Application Note: Protocols for the N-alkylation of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the N-alkylation of (2,4,5-Trimethoxyphenyl)methanamine, a key intermediate in the synthesis of various research chemicals and pharmaceutical candidates. We present two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination of carbonyl compounds. The causality behind critical experimental choices, such as the selection of reagents, solvents, and reaction conditions, is thoroughly explained to provide researchers with a deep understanding of the underlying chemical principles. This document is designed for researchers, chemists, and drug development professionals, offering step-by-step methodologies, process visualization through diagrams, and comprehensive safety guidelines to ensure reliable and reproducible synthesis of N-alkylated derivatives.

Introduction and Scientific Background

This compound is a primary amine that serves as a foundational building block for a range of substituted phenethylamine derivatives. The N-alkylation of this primary amine is a critical synthetic transformation that introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines. These products are often of significant interest in medicinal chemistry and pharmacology due to their structural similarity to known bioactive compounds.

The successful and selective synthesis of N-mono-alkylated products can be challenging. Direct alkylation with alkyl halides, while straightforward, often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1] This lack of selectivity can complicate purification and lower the yield of the desired compound.[1]

Reductive amination presents a more controlled and efficient alternative for synthesizing secondary amines.[2] This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in-situ to the target amine.[2][3] The use of mild reducing agents that selectively reduce the imine in the presence of the carbonyl group is key to the success of this method.[3] This guide will detail both approaches, providing the necessary context for scientists to choose the most appropriate method for their synthetic goals.

Mandatory Safety Precautions

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives: These compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Alkyl Halides (e.g., Alkyl Bromides/Iodides): Many alkylating agents are toxic, Lachrymatory, and potentially carcinogenic. Handle with extreme caution.

  • Solvents: Dichloromethane (DCM), acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

  • Reducing Agents (e.g., Sodium Triacetoxyborohydride): These reagents can react violently with water or strong acids. Handle in a dry environment.

  • Bases (e.g., Potassium Carbonate, Triethylamine): These can be corrosive or irritating. Avoid direct contact.[4]

Method 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic substitution (SN2) reaction between the primary amine and an alkyl halide.[1] While potentially leading to over-alkylation, it can be effective for certain substrates, especially when the primary amine is used in excess. A non-nucleophilic base is required to neutralize the hydrohalic acid generated during the reaction.[5]

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flask with stir bar
Alkyl Halide (e.g., R-Br, R-I) (1.0 eq)Condenser and heating mantle
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)Magnetic stirrer
Anhydrous Acetonitrile (ACN) or DMFInert gas line (Nitrogen or Argon)
Ethyl Acetate (EtOAc)Syringes and needles
Saturated aq. NaHCO₃ solutionRotary evaporator
BrineGlassware for work-up (separatory funnel)
Anhydrous Sodium Sulfate (Na₂SO₄)Flash chromatography system
Experimental Workflow: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve amine (1.0 eq) and K₂CO₃ (2.0 eq) in ACN prep2 2. Add alkyl halide (1.0-1.1 eq) dropwise at room temp. prep1->prep2 react 3. Heat mixture (e.g., 60-80 °C) Monitor by TLC (4-12 h) prep2->react workup1 4. Cool, filter solids, and concentrate filtrate react->workup1 workup2 5. Redissolve in EtOAc, wash with NaHCO₃ & brine workup1->workup2 workup3 6. Dry (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 7. Purify by flash column chromatography workup3->workup4

Caption: Workflow for Direct N-Alkylation via SN2 Reaction.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the amine.[6]

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.[6]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[6] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours, paying close attention to the formation of both the desired secondary amine and the di-alkylated byproduct.[3] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting amine is consumed, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KX) and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.[3]

Method 2: N-Alkylation via Reductive Amination

This is often the preferred method for the selective synthesis of secondary amines from primary amines.[3] It proceeds in a one-pot fashion, minimizing side reactions and simplifying the purification process. The key is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which reduces the imine intermediate much faster than it reduces the starting aldehyde.[2][3]

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flask with stir bar
Aldehyde or Ketone (1.0-1.2 eq)Magnetic stirrer
Sodium Triacetoxyborohydride (1.5 eq)Inert gas line (Nitrogen or Argon)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Syringes and needles
Saturated aq. NaHCO₃ solutionRotary evaporator
Ethyl Acetate (EtOAc)Glassware for work-up (separatory funnel)
BrineFlash chromatography system
Anhydrous Sodium Sulfate (Na₂SO₄)pH paper or meter
Reaction Mechanism: Reductive Amination

G Fig. 2: Reductive Amination Mechanism Amine R¹-NH₂ (Primary Amine) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal Carbonyl O=CHR² (Aldehyde) Carbonyl->Hemiaminal Imine R¹-N=CHR² (Imine Intermediate) Hemiaminal->Imine + H₂O Product R¹-NH-CH₂R² (Secondary Amine) Imine->Product H2O - H₂O ReducingAgent [H] (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: The two-step, one-pot reductive amination mechanism.

Step-by-Step Protocol
  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[3]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. A slight exotherm may be observed. Ensure the addition is slow enough to maintain control of the reaction temperature.[3]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction's progress by TLC.[3]

  • Work-up (Quenching): Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product is often of high purity, but if necessary, it can be further purified by flash column chromatography on silica gel.[3]

Summary of Reaction Parameters

ParameterMethod 1: Direct AlkylationMethod 2: Reductive AminationCausality / Rationale
Alkylation Source Alkyl Halide (R-X)Aldehyde (R-CHO) or Ketone (R-CO-R')Reductive amination avoids the use of often toxic alkyl halides and uses readily available carbonyls.[2]
Stoichiometry Amine (1 eq), R-X (1.1 eq), Base (2 eq)Amine (1 eq), Carbonyl (1.2 eq), Reductant (1.5 eq)A slight excess of the electrophile (R-X or Carbonyl) and reductant ensures complete conversion of the starting amine.[3]
Key Reagent K₂CO₃ or other non-nucleophilic baseNaBH(OAc)₃ or other mild reducing agentThe base in Method 1 neutralizes acid.[5] The mild reductant in Method 2 selectively reduces the imine without affecting the carbonyl.[3]
Solvent Acetonitrile, DMFDCM, DCE, MethanolSolvents are chosen for their ability to dissolve reactants and their inertness under the reaction conditions.[3][7]
Temperature Room Temp to 80 °CRoom TemperatureReductive amination is typically performed at milder conditions, reducing potential side reactions.[2]
Selectivity Low (risk of di-alkylation)High (for mono-alkylation)The one-pot, in-situ reduction of the imine intermediate in Method 2 greatly favors the formation of the secondary amine.[3]

Conclusion

The N-alkylation of this compound can be successfully achieved through multiple synthetic routes. For high selectivity and operational simplicity, reductive amination is the superior and recommended method for generating N-mono-alkylated secondary amines, offering mild reaction conditions and high yields. Direct alkylation with alkyl halides remains a viable, albeit less selective, alternative that may require more extensive optimization and purification to isolate the desired product free from over-alkylated impurities. The choice of method should be guided by the specific synthetic target, available starting materials, and desired product purity.

References

  • BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Fisher Scientific. (2009). Safety Data Sheet for 2,4,5-trimethoxybenzaldehyde.
  • Pawar, S. S., et al. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.
  • IntechOpen. (2023). Synthetic Methods for Alkyl Amines.
  • OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Wikipedia. (n.d.). Reductive amination.
  • University of Calgary. (n.d.). Alkylation of Amines.
  • Wikipedia. (n.d.). Amine alkylation.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Salvatore, R. N., et al. (2001). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline.

Sources

The Versatile Scaffold: Application of (2,4,5-Trimethoxyphenyl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The (2,4,5-trimethoxyphenyl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring three methoxy groups on the phenyl ring, imparts distinct electronic and conformational properties that enable potent and selective interactions with various biological targets. This guide provides a comprehensive overview of the applications of this scaffold, detailing its role in the development of novel therapeutics for a range of diseases, from neurological disorders to cancer. We will explore the key synthetic strategies, structure-activity relationships, and underlying mechanisms of action, supplemented with detailed experimental protocols and visual workflows to empower researchers in their drug discovery endeavors.

Core Biological Activities and Therapeutic Potential

The this compound moiety is a key pharmacophore in compounds targeting the central nervous system (CNS), as well as in the development of potent anticancer agents. The specific biological activity is largely dictated by the nature of the substituents appended to the core scaffold.

Serotonergic and Dopaminergic Modulation for CNS Disorders

The 2,4,5-trimethoxy substitution pattern is notably found in the phenethylamine class of psychoactive compounds, often referred to as the 2C-x series. While this compound itself is the structural precursor to the psychoactive 2C-H, its derivatives have been explored for their therapeutic potential as modulators of serotonergic and dopaminergic systems.[1][2]

Derivatives of this scaffold have shown significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in a variety of neurological processes including mood, cognition, and perception.[2][3] Agonism at the 5-HT2A receptor is a key mechanism for the action of classic psychedelics, and recent research is exploring the potential of non-hallucinogenic 5-HT2A agonists for treating depression, anxiety, and inflammatory conditions.[4]

Furthermore, the (2,4,5-trimethoxyphenyl) moiety has been incorporated into novel selective dopamine D5 receptor partial agonists.[5][6] The dopamine D5 receptor is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders such as Parkinson's and Alzheimer's disease.[5][6]

The biological effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with G protein-coupled receptors (GPCRs) like the serotonin 5-HT2A and dopamine D5 receptors.

Signaling Pathways Figure 1: Simplified Signaling Pathways of 5-HT2A and D5 Receptors cluster_5HT2A 5-HT2A Receptor Signaling cluster_D5 Dopamine D5 Receptor Signaling 5-HT2A_Agonist 5-HT2A Agonist (this compound derivative) 5-HT2A_R 5-HT2A Receptor 5-HT2A_Agonist->5-HT2A_R Binds Gq_11 Gαq/11 5-HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_5HT2A Cellular Response (e.g., Neuronal Excitability, Anti-inflammatory effects) Ca2->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A D5_Agonist D5 Partial Agonist (this compound derivative) D5_R Dopamine D5 Receptor D5_Agonist->D5_R Binds Gs_olf Gαs/olf D5_R->Gs_olf Activates AC Adenylyl Cyclase (AC) Gs_olf->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_D5 Cellular Response (e.g., Enhanced Cognition, Neuronal Plasticity) PKA->Cellular_Response_D5 Synthesis_Workflow Figure 2: General Workflow for the Synthesis of this compound Start 2,4,5-Trimethoxybenzaldehyde Imine_Formation Imine Formation (Ammonia source, MeOH, cat. Acetic Acid) Start->Imine_Formation Reduction Reduction (e.g., NaBH4 or NaBH3CN) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Sources

Synthesis of Heterocyclic Compounds from (2,4,5-Trimethoxyphenyl)methanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2,4,5-Trimethoxyphenyl)methanamine in Heterocyclic Synthesis

This compound, a substituted phenethylamine, serves as a cornerstone building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique substitution pattern, featuring three methoxy groups on the phenyl ring, imparts distinct electronic properties and provides multiple sites for functionalization, making it a highly valuable precursor in medicinal and materials chemistry.[2][3] The resulting heterocyclic scaffolds, such as isoquinolines and benzodiazepines, are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[4][5] This guide provides in-depth application notes and detailed protocols for the synthesis of key heterocyclic systems from this versatile starting material, with a focus on the underlying mechanistic principles and practical experimental considerations.

The strategic placement of the methoxy groups on the aromatic ring of this compound plays a crucial role in directing the regioselectivity of cyclization reactions. These electron-donating groups activate the ring towards electrophilic substitution, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds necessary for heterocycle construction. Furthermore, these methoxy groups can be selectively demethylated or otherwise modified in subsequent synthetic steps, offering a pathway to a wide range of analogs with diverse pharmacological profiles.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a comprehensive understanding of the chemical transformations involved, enabling the rational design and efficient execution of synthetic strategies.

I. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydroisoquinolines.[6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The trimethoxy-substituted phenyl ring of this compound is highly activated, making it an excellent substrate for this transformation.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The initial step is the formation of an iminium ion from the condensation of the amine and the carbonyl compound. The electron-donating methoxy groups on the phenyl ring stabilize the positive charge that develops during the subsequent intramolecular electrophilic attack, thereby facilitating the cyclization. The choice of acid catalyst and solvent can significantly influence the reaction rate and yield.

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H2O Aldehyde Aldehyde/Ketone Aldehyde->Iminium Cyclization Electrophilic Attack Iminium->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product - H+

Caption: The Pictet-Spengler reaction mechanism.

Experimental Protocol: Synthesis of 6,7,9-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details the synthesis of a core tetrahydroisoquinoline scaffold from this compound and formaldehyde.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.97 g, 10 mmol) in methanol (20 mL).

  • To this solution, add formaldehyde (0.81 mL, 11 mmol, 37% aqueous solution).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1 mL) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tetrahydroisoquinoline.[7]

Data Summary:

Reactant 1Reactant 2ProductCatalystSolventYield (%)
This compoundFormaldehyde6,7,9-Trimethoxy-1,2,3,4-tetrahydroisoquinolineHClMethanol~85-95

II. Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be subsequently oxidized to the fully aromatic isoquinolines.[8] This reaction involves the intramolecular cyclization of a β-arylethylamide, which is typically prepared by the acylation of the corresponding β-arylethylamine.

Causality in Experimental Choices

The choice of the acylating agent determines the substituent at the 1-position of the resulting dihydroisoquinoline. The cyclization is promoted by a dehydrating agent, commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The trimethoxyphenyl ring's high electron density is crucial for the success of this electrophilic cyclization.

Bischler_Napieralski cluster_0 Amide Formation cluster_1 Cyclization cluster_2 Product Formation Amine This compound Amide N-Acyl Intermediate Amine->Amide + Acyl-Cl - HCl AcylChloride Acyl Chloride AcylChloride->Amide Activation Activation with POCl3 Amide->Activation Nitrilium Nitrilium Ion Activation->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product Dihydroisoquinoline Cyclized->Product - H+ Benzodiazepine_Synthesis Start This compound Protection N-Protection Start->Protection Acylation Friedel-Crafts Acylation Protection->Acylation Deprotection Deprotection Acylation->Deprotection Cyclization Cyclization with Amino Acid Derivative Deprotection->Cyclization Product 1,4-Benzodiazepine Cyclization->Product

Sources

Application Note & Protocol: Catalytic Hydrogenation for the Synthesis of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of (2,4,5-Trimethoxyphenyl)methanamine via the catalytic hydrogenation of the corresponding imine. This method, often performed as a one-pot reductive amination of 2,4,5-Trimethoxybenzaldehyde, is a cornerstone reaction for producing primary amines, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1][2][3] This guide details catalyst selection, optimized reaction conditions, a step-by-step protocol, and process optimization strategies designed for researchers in drug development and organic synthesis.

Introduction and Scientific Background

This compound is a key building block for various biologically active molecules. The synthesis of primary amines through the reduction of a carbon-nitrogen double bond (imine) is a highly efficient and widely adopted transformation in organic chemistry.[1][4] Catalytic hydrogenation stands out as a preferred industrial method due to its high atom economy, clean reaction profiles, and the avoidance of stoichiometric metal hydride reagents.[2]

The overall process, known as reductive amination, involves two key steps that can be performed sequentially in one pot:

  • Imine Formation: The condensation of an aldehyde (2,4,5-Trimethoxybenzaldehyde) with an amine source (e.g., ammonia or ammonium acetate) to form an intermediate imine.[5][6]

  • Hydrogenation: The subsequent reduction of the imine C=N bond using a heterogeneous catalyst and a hydrogen source to yield the target primary amine.[5][6]

This one-pot approach streamlines the synthetic pathway, enhancing efficiency by eliminating the need to isolate the often-unstable imine intermediate.[2]

Catalyst Selection and Rationale

The choice of catalyst is paramount for achieving high yield and selectivity. For the hydrogenation of imines derived from aromatic aldehydes, several heterogeneous catalysts are effective. The selection depends on factors such as cost, reactivity, and safety.

CatalystKey Characteristics & Rationale
Palladium on Carbon (Pd/C) Primary Recommendation. Pd/C is a highly versatile and efficient catalyst for the hydrogenation of various functional groups, including imines.[7][8][9] It typically offers excellent activity under mild conditions (low pressure and temperature), leading to high yields of the desired amine.[7][10] Its primary drawback is the potential for debenzylation if other sensitive groups are present, though this is not a concern for the target molecule.
Raney® Nickel (Raney Ni) A cost-effective and highly active catalyst.[11] Raney Ni is particularly effective for reducing nitriles and imines.[12][13] However, it requires careful handling as it is pyrophoric when dry and may necessitate higher pressures or temperatures compared to palladium catalysts.
Platinum(IV) Oxide (PtO₂, Adam's catalyst) A powerful hydrogenation catalyst that is reduced in situ to platinum black. It is effective for a wide range of functional groups but is generally more expensive than Pd/C or Raney Ni.

For this specific application, 10% Palladium on Carbon (Pd/C) is recommended due to its high activity, selectivity, and operational simplicity under moderate conditions.

Detailed Experimental Protocol: One-Pot Reductive Amination

This protocol describes the synthesis of this compound starting from 2,4,5-Trimethoxybenzaldehyde.

Materials & Reagents:

  • 2,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (CH₃COONH₄) (3.0-5.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet with water (5-10 mol% Pd)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry Parr shaker flask or autoclave, add 2,4,5-Trimethoxybenzaldehyde (e.g., 5.0 g, 25.5 mmol).

  • Addition of Reagents: Add ammonium acetate (e.g., 19.6 g, 255 mmol, 10 eq) and anhydrous methanol (e.g., 100 mL).

  • Catalyst Handling (Safety Precaution): In a fume hood, carefully add 10% Pd/C (50% wet, e.g., 2.7 g, ~10 mol% Pd) to the reaction vessel. Caution: Dry Pd/C is flammable and can ignite solvents in the presence of air.[14] Handle with care and ensure the catalyst is added to the solvent to prevent ignition.

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel 3-5 times with an inert gas (Nitrogen or Argon) to remove all oxygen, then purge 3-5 times with hydrogen gas (H₂).

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi / 3.5-7 bar). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C). The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Reaction Completion & Work-up: Once the reaction is complete (typically 4-16 hours), cool the vessel to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the vessel with an inert gas.

  • Catalyst Filtration: The reaction mixture must be filtered to remove the heterogeneous catalyst. Caution: The Pd/C catalyst is now saturated with hydrogen and is highly pyrophoric.[14] Do not allow the filter cake to dry. Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with methanol.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc) and water. Basify the aqueous layer with a saturated solution of NaHCO₃ or dilute NaOH to pH > 9 to ensure the amine product is in its free base form. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final product.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 2,4,5-Trimethoxybenzaldehyde + Ammonium Acetate + Methanol B 10% Pd/C Catalyst C Parr Reactor A->C Charge Reactor D 1. Purge N₂ then H₂ 2. Pressurize (50-100 psi H₂) 3. Heat (40-60 °C) E Filter through Celite® (Caution: Pyrophoric) C->E Reaction Mixture F Rotovap E->F Filtrate G Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) F->G Crude Residue H Dry (MgSO₄) & Concentrate G->H Organic Layers I This compound (Final Product) H->I Purified Product

Sources

Application Note: Derivatization Strategies for the Primary Amine of (2,4,5-Trimethoxyphenyl)methanamine for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4,5-Trimethoxyphenyl)methanamine is a primary amine whose structural motif is shared by a class of psychoactive phenethylamine derivatives. Accurate and sensitive quantification of this compound in complex matrices presents analytical challenges due to its high polarity, low volatility, and lack of a strong chromophore. Chemical derivatization is an essential pre-analytical step to improve its chromatographic behavior and detection sensitivity. This guide provides a detailed overview of field-proven derivatization strategies, including acylation and silylation for Gas Chromatography (GC) and the formation of fluorescent adducts or Schiff bases for High-Performance Liquid Chromatography (HPLC). We present the underlying chemical principles, step-by-step protocols, and a comparative analysis to assist researchers in selecting the optimal strategy for their analytical objectives.

Introduction: The Rationale for Derivatization

The analysis of polar compounds like this compound by chromatographic methods is often hindered by several factors. The primary amine group is highly polar and capable of hydrogen bonding, which can lead to poor peak shapes (tailing), low volatility, and irreversible adsorption onto active sites within the GC system.[1] For HPLC analysis, the molecule lacks a native chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or Fluorescence detectors.

Derivatization overcomes these limitations by chemically modifying the primary amine group.[1][2] This process converts the analyte into a derivative with more favorable properties:

  • Increased Volatility & Thermal Stability: Essential for GC analysis, preventing on-column degradation.[1]

  • Reduced Polarity: Minimizes peak tailing and improves chromatographic resolution.[1][2]

  • Enhanced Detectability: Introduces a chromophore or fluorophore, dramatically increasing sensitivity for HPLC-UV or HPLC-FLD analysis.[3]

  • Improved Mass Spectral Characteristics: Can lead to more specific and interpretable fragmentation patterns in Mass Spectrometry (MS).

This document details four robust derivatization strategies applicable to this compound, providing both the theoretical basis and practical protocols for implementation.

General Experimental Workflow

The derivatization process follows a logical sequence, regardless of the specific chemistry employed. The goal is to prepare a clean, derivatized sample suitable for injection into a chromatographic system.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample This compound) Solvent Dissolve in Anhydrous Solvent (if necessary) Sample->Solvent Drydown Evaporate to Dryness (under N2 stream) Solvent->Drydown AddReagent Add Derivatizing Reagent & Solvent/Catalyst Drydown->AddReagent React Incubate (Heat as required) AddReagent->React Quench Quench/Stop Reaction (if necessary) React->Quench Extract Extract Derivative (optional) Quench->Extract Inject Inject into GC or HPLC System Extract->Inject G Analyte This compound R-CH₂-NH₂ Product N-Trifluoroacetyl Derivative R-CH₂-NH-COCF₃ Analyte:p1->Product Nucleophilic Acyl Substitution Reagent Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O Reagent->Product G Analyte This compound R-CH₂-NH₂ Product Bis-TMS Derivative R-CH₂-N(TMS)₂ Analyte:p1->Product Silylation Reagent BSTFA + 1% TMCS Reagent->Product G Analyte Primary Amine R-NH₂ Product Fluorescent Isoindole Highly Conjugated Structure Analyte:p1->Product Condensation Reagents OPA + Thiol (R'-SH) Reagents->Product G Analyte Primary Amine R-NH₂ Product Schiff Base (Imine) R-N=CH-Ar Analyte:p1->Product Acid-Catalyzed Condensation Reagent Aromatic Aldehyde Ar-CHO Reagent->Product

Sources

One-Pot Synthesis of Secondary Amines from (2,4,5-Trimethoxyphenyl)methanamine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific rationale for the one-pot synthesis of secondary amines derived from (2,4,5-Trimethoxyphenyl)methanamine. This methodology is of significant interest in medicinal chemistry due to the prevalence of the trimethoxyphenyl motif in pharmacologically active compounds and the importance of secondary amines as key structural elements in numerous drug candidates.

Introduction: The Strategic Importance of Secondary Amines and One-Pot Syntheses

Secondary amines are a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive molecules. Their unique physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, and their basicity, make them critical for molecular recognition at biological targets. The this compound scaffold is a particularly valuable starting material, as the trimethoxyphenyl group is a well-established pharmacophore found in numerous clinically relevant drugs.

Traditional multi-step approaches to secondary amine synthesis can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot syntheses, such as the reductive amination detailed herein, offer a streamlined and efficient alternative. By combining all reactants in a single vessel, these procedures minimize waste, reduce purification steps, and improve overall process economy—critical considerations in the fast-paced environment of drug discovery and development.

Core Methodology: One-Pot Reductive Amination

The primary strategy for the one-pot synthesis of secondary amines from this compound is reductive amination. This powerful and versatile reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.

Mechanism and Rationale

The one-pot reductive amination process is a carefully orchestrated sequence of chemical events, the efficiency of which hinges on the chemoselectivity of the chosen reducing agent.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction amine This compound (Primary Amine) imine Iminium Ion Intermediate amine->imine + Carbonyl Compound carbonyl Aldehyde or Ketone carbonyl->imine secondary_amine Secondary Amine Product imine->secondary_amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine

Figure 1: General workflow of one-pot reductive amination.

The reaction is typically initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under the reaction conditions, the imine can be protonated to form a highly electrophilic iminium ion. It is this iminium ion that is selectively reduced by a mild reducing agent.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should rapidly reduce the iminium ion intermediate while only slowly, or not at all, reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones.[1][2][3] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[4]

Detailed Experimental Protocol: Synthesis of a Representative Secondary Amine

This protocol details the synthesis of N-((4-methoxybenzyl)(2,4,5-trimethoxyphenyl)methyl)amine as a representative example.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care in a dry atmosphere.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme caution.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Addition of Carbonyl Compound: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE). To this solution, add 4-methoxybenzaldehyde (1.0-1.1 equiv).

  • Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Experimental_Workflow start Start: Dry Round-Bottom Flask under Inert Atmosphere add_amine Add this compound and anhydrous DCE start->add_amine add_carbonyl Add Aldehyde/Ketone (e.g., 4-Methoxybenzaldehyde) add_amine->add_carbonyl stir_imine Stir at Room Temperature (20-30 min for imine formation) add_carbonyl->stir_imine add_reducing_agent Add Sodium Triacetoxyborohydride (portion-wise) stir_imine->add_reducing_agent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reducing_agent->reaction quench Quench with Saturated NaHCO₃ reaction->quench extraction Extract with Dichloromethane or Ethyl Acetate quench->extraction dry_concentrate Dry Combined Organic Layers and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification end End: Pure Secondary Amine purification->end

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Data Presentation: Representative Substrate Scope

The following table summarizes the expected outcomes for the one-pot reductive amination of this compound with a variety of carbonyl compounds, based on established protocols for similar substrates.[1][2]

EntryCarbonyl CompoundReducing AgentSolventReaction Time (h)Expected Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE4-8>90
24-ChlorobenzaldehydeNaBH(OAc)₃DCE6-12>85
34-NitrobenzaldehydeNaBH(OAc)₃DCE8-16>80
42-NaphthaldehydeNaBH(OAc)₃DCE12-24>85
5CyclohexanoneNaBH(OAc)₃DCE6-10>90
6AcetoneNaBH(OAc)₃DCE12-24>75
7IsobutyraldehydeNaBH(OAc)₃DCE4-8>90

Note: Reaction times and yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Optimization

  • Low Yields: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent. A slight excess of the amine and reducing agent can also improve yields. For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.[1]

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the carbonyl starting material. This indicates that the reducing agent is not sufficiently selective. Switching to sodium triacetoxyborohydride from less selective reagents like sodium borohydride can mitigate this issue. Over-alkylation to form a tertiary amine is generally not a significant issue with this method when using a primary amine as the starting material.

  • Difficult Purification: If the product is difficult to separate from the unreacted amine, consider an acidic work-up to protonate the amines, followed by extraction of non-basic impurities. The aqueous layer can then be basified and the amines re-extracted.

Applications in Drug Development

The secondary amines synthesized via this protocol are valuable building blocks for the generation of compound libraries in early-stage drug discovery. The trimethoxyphenyl moiety is a known privileged scaffold, and its combination with diverse functionalities through the newly formed secondary amine linkage allows for the rapid exploration of structure-activity relationships (SAR). These compounds can be screened for activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The development of novel pyrimidine derivatives containing the 2,4,5-trimethoxyphenyl group has shown promise as selective D5 receptor partial agonists for potential therapeutic applications in neurological disorders.[5]

Conclusion

The one-pot reductive amination of this compound offers a highly efficient, atom-economical, and versatile method for the synthesis of a diverse range of secondary amines. The use of mild and selective reducing agents like sodium triacetoxyborohydride ensures broad functional group tolerance and high yields. This protocol provides a robust and reliable foundation for researchers in medicinal chemistry and drug development to access novel chemical entities for the exploration of new therapeutic frontiers.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (2011). Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Kumar, A., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. European Journal of Medicinal Chemistry, 271, 116259. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Kwon, M. S., Kim, S., Park, S., Bosco, W., Chidrala, R. K., & Park, J. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877–2879. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). Reductive amination of aldehydes and ketones with α-picoline-borane. Tetrahedron, 60(36), 7899-7906. [Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2010). ChemInform, 27(36). [Link]

  • Taylor & Francis Online. (2019). Secondary amine – Knowledge and References. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–781.
  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2000). A novel catalytic system for the direct reductive amination of ketones.
  • Jagadeesh, R. V., et al. (2017). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 56(38), 11650-11654. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • PubChem. (2023). 2,4,5-Trimethoxyphenylethylamine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4,5-Trimethoxyphenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this valuable compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides solutions to specific problems you may encounter during the synthesis of this compound, primarily focusing on the reductive amination of 2,4,5-Trimethoxybenzaldehyde.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the reductive amination of 2,4,5-Trimethoxybenzaldehyde can often be traced back to several key factors. The methoxy groups on the aromatic ring are electron-donating, which activates the carbonyl group and generally leads to high yields in this type of reaction.[1] However, issues can still arise. A systematic approach to troubleshooting is recommended.

Key Areas for Investigation:

  • Imine Formation: The initial and crucial step is the formation of the iminium ion. This is an equilibrium process, and incomplete formation is a common reason for low yields.[2]

    • Water Removal: The presence of water can shift the equilibrium away from the imine. Consider using a dehydrating agent like molecular sieves or performing an azeotropic distillation to remove water.[2]

    • pH Optimization: A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[2] You can use a catalytic amount of acetic acid to facilitate this.[3][4]

  • Choice and Quality of Reducing Agent: The selection and handling of your reducing agent are critical.

    • Agent Selection: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine, leading to the formation of (2,4,5-Trimethoxyphenyl)methanol as a byproduct.[2][5] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[2][3]

    • Stepwise Addition: If you must use NaBH₄, a stepwise procedure is advisable. First, allow sufficient time for the imine to form, and then add the reducing agent.[3][5]

  • Reaction Conditions:

    • Temperature: While some reactions require heat, reductive aminations can often be performed at room temperature.[3] Elevated temperatures might lead to side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the amine source (e.g., ammonia or an ammonium salt) can help drive the reaction forward.

Troubleshooting Workflow:

G start Low Yield Observed check_imine Step 1: Verify Imine Formation - Monitor by TLC/GC-MS - Add catalytic acid (e.g., AcOH) - Use dehydrating agent (e.g., mol. sieves) start->check_imine check_reducing_agent Step 2: Evaluate Reducing Agent - Switch to milder agent (e.g., STAB) - If using NaBH4, ensure stepwise addition check_imine->check_reducing_agent optimize_conditions Step 3: Optimize Reaction Conditions - Control temperature (room temp is often sufficient) - Adjust stoichiometry check_reducing_agent->optimize_conditions purification Step 4: Review Purification - Consider acid-base extraction optimize_conditions->purification end Improved Yield purification->end

Caption: A systematic workflow for troubleshooting low yields.

Question 2: I'm observing a significant amount of (2,4,5-Trimethoxyphenyl)methanol as a byproduct. How can I prevent this?

Answer:

The formation of the corresponding alcohol from the starting aldehyde is a clear indication that your reducing agent is too reactive or is being introduced prematurely.

Strategies to Minimize Alcohol Byproduct Formation:

StrategyRationaleRecommended Action
Use a Milder Reducing Agent Strong reducing agents like NaBH₄ can readily reduce aldehydes. Milder agents like STAB (Sodium triacetoxyborohydride) are more selective for the iminium ion.[2][3]Replace NaBH₄ with an equivalent amount of STAB.
Stepwise Reaction Protocol If using a stronger reducing agent, ensure the imine has formed before introducing it.1. Stir the aldehyde and amine source for 30-60 minutes. 2. Monitor imine formation via TLC or other appropriate methods. 3. Once imine formation is significant, add the reducing agent portion-wise.[3]
pH Control The reduction of the aldehyde by some borohydride reagents can be pH-dependent.Maintain a mildly acidic pH (4-5) to favor imine formation and subsequent reduction over direct aldehyde reduction.[2]

Question 3: My final product is difficult to purify, and I suspect the presence of N-formylated byproducts. Why is this happening and how can I avoid it?

Answer:

The formation of N-formylated byproducts is a known issue, particularly when using the Leuckart-Wallach reaction, which employs formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[6][7] This reaction often requires high temperatures, which can promote the formation of these stable N-formyl amides.[6][8]

Mitigation of N-Formylated Byproducts:

  • Alternative Synthetic Route: The most effective way to avoid this is to use a different synthetic method that does not involve formic acid or formamide. Reductive amination using a borohydride-based reducing agent is a common and effective alternative.

  • Hydrolysis of the Formamide: If you are using the Leuckart-Wallach reaction, the N-formyl derivative is often an intermediate. The final step should be an acidic or basic hydrolysis to cleave the formyl group and yield the free amine.

  • Catalytic Approaches: Modern variations of the Leuckart-Wallach reaction utilize catalysts that can allow for lower reaction temperatures, which may reduce the formation of N-formylated byproducts.[7]

Reaction Pathway Comparison:

G cluster_0 Reductive Amination (Borohydride) cluster_1 Leuckart-Wallach Reaction Aldehyde_RA 2,4,5-Trimethoxy- benzaldehyde Imine_RA Iminium Ion Aldehyde_RA->Imine_RA + NH3 Amine_RA (2,4,5-Trimethoxyphenyl)- methanamine Imine_RA->Amine_RA + NaBH(OAc)3 Aldehyde_LW 2,4,5-Trimethoxy- benzaldehyde Imine_LW Iminium Ion Aldehyde_LW->Imine_LW + NH4HCO2 Formamide_LW N-formyl derivative Imine_LW->Formamide_LW + HCO2H (reduction) Amine_LW (2,4,5-Trimethoxyphenyl)- methanamine Formamide_LW->Amine_LW Hydrolysis

Caption: Comparison of reductive amination pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical synthetic routes are:

  • Reductive Amination of 2,4,5-Trimethoxybenzaldehyde: This is a widely used method where the aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the desired primary amine.[1] The electron-donating methoxy groups make the starting aldehyde a good substrate for this reaction.[1]

  • Reduction of 2,4,5-Trimethoxybenzonitrile: This is another effective method, particularly if the corresponding benzonitrile is readily available. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This route can be advantageous when the starting aldehyde is prone to side reactions under reductive amination conditions.[1]

Q2: Can I use ammonia directly for the reductive amination, or are there better alternatives?

A2: While gaseous ammonia can be used, it can be challenging to handle in a standard laboratory setting. More convenient and commonly used ammonia sources include:

  • Ammonium Acetate or Ammonium Formate: These salts serve as both the ammonia source and can influence the pH of the reaction. Ammonium formate is the classic reagent in the Leuckart-Wallach reaction.[8]

  • A solution of ammonia in an organic solvent like methanol or ethanol.

Q3: How do the substituents on the phenyl ring affect the reductive amination reaction?

A3: The electronic nature of the substituents has a significant impact:

  • Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) groups in your starting material increase the electron density of the aromatic ring. This activates the carbonyl group, making the aldehyde more susceptible to nucleophilic attack and generally leading to higher yields in reductive aminations.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) deactivate the carbonyl group, which can result in lower yields or necessitate harsher reaction conditions.[1]

Q4: What is a standard, reliable protocol for the reductive amination of 2,4,5-Trimethoxybenzaldehyde?

A4: A robust and commonly cited protocol utilizes sodium triacetoxyborohydride (STAB) for its mildness and selectivity.

Experimental Protocol:

  • To a stirred solution of 2,4,5-Trimethoxybenzaldehyde (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq.) at room temperature.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation.[3]

  • Stir the mixture for 30-60 minutes to allow for imine formation.[3]

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.[3]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring completion by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or acid-base extraction.[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety procedures should always be followed. Specific points to consider for this synthesis include:

  • Sodium Cyanoborohydride (NaBH₃CN): If you choose to use this reagent, be aware that it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood.[3]

  • Solvents: Solvents like 1,2-dichloroethane (DCE) are chlorinated and should be handled with care and disposed of properly.

  • Quenching: The quenching of hydride reducing agents can be exothermic and may release hydrogen gas. Perform this step slowly and with adequate cooling.

References

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination of 2,4,5-Trimethoxybenzaldehyde. As a key starting material in the synthesis of various bioactive compounds and phenethylamine derivatives, understanding and controlling this reaction is critical. This document is designed for researchers, chemists, and drug development professionals to help navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of unreacted 2,4,5-Trimethoxybenzaldehyde in my crude reaction mixture. What is the likely cause?

A1: The persistence of the starting aldehyde is typically due to inefficient imine formation, which is the first and crucial step of the reaction. The condensation of the aldehyde with the amine to form the imine (or corresponding iminium ion) is an equilibrium process.[1]

Several factors can hinder this equilibrium:

  • Steric Hindrance: The amine you are using might be sterically bulky, slowing down the initial nucleophilic attack on the aldehyde's carbonyl carbon.

  • Electronic Effects: While the methoxy groups on the benzaldehyde ring are activating, the overall reaction kinetics can be influenced by the nucleophilicity of the amine. Weakly basic or non-basic amines react more sluggishly.[2]

  • Presence of Water: Water is a byproduct of imine formation. Its presence in the reaction medium can push the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Introduce a Mild Acid Catalyst: A catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3][4]

  • Remove Water: To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[3]

  • Increase Reactant Concentration: Increasing the concentration of the reactants can also favor the formation of the imine.[3]

Q2: My main byproduct is 2,4,5-Trimethoxybenzyl alcohol. How can I prevent its formation?

A2: The formation of the corresponding alcohol is a classic side reaction that occurs when the reducing agent directly reduces the starting aldehyde instead of the imine intermediate. This points to an issue with the choice or timing of the reducing agent's addition.

Root Causes & Solutions:

  • Reducing Agent is Too Strong: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes. While NaBH₄ can be used, it requires careful control.[5][6] A superior approach is to use a milder, more selective reducing agent.

  • Premature Addition of Reducer: If the reducing agent is added before the imine has had sufficient time to form, it will preferentially react with the more abundant aldehyde.

Recommended Strategy: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is exceptionally mild and selective for reducing imines and iminium ions in the presence of aldehydes.[2][7][8] It is the industry standard for one-pot reductive aminations, minimizing the risk of aldehyde reduction.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiment and provides a logical workflow for diagnosing and resolving them.

Issue 1: Low Yield of the Desired Amine with Multiple Unidentified Byproducts

A low yield accompanied by a complex mixture of byproducts often indicates that side reactions are dominating. The most common culprits are over-alkylation and degradation of starting materials.

Caption: Troubleshooting workflow for low yield.

Observed Problem Probable Cause Recommended Solution Citation(s)
High levels of 2,4,5-Trimethoxybenzyl alcohol Reducing agent is too reactive for the aldehyde.Use a milder reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3][8]
Presence of a tertiary amine byproduct Over-alkylation of the desired secondary amine product.Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine (e.g., 1.2 equivalents).[3][5]
Reaction stalls; starting materials remain Inefficient imine formation due to equilibrium.Add a catalytic amount of acetic acid. Add a dehydrating agent (e.g., anhydrous MgSO₄) to remove water.[3]
Incomplete reduction (imine remains) Insufficient reducing agent or poor hydride transfer.Increase the equivalents of the reducing agent. Ensure the reducing agent is fresh. Protonating the imine with acid can aid reduction.[6][10][11]
Issue 2: Difficulty Purifying the Final Amine Product

Amines can be challenging to purify due to their basicity and potential for streaking on silica gel chromatography. Often, the crude product contains both the desired amine and the unreacted imine, which have similar polarities, making separation difficult.[6][11]

Recommended Purification Protocol: Acid-Base Extraction

This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities (like the benzyl alcohol byproduct) will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate) until the pH is >10. This deprotonates the amine hydrochloride, regenerating the free-base amine, which will often precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (DCM or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Reaction Pathways & Key Mechanisms

The following diagram illustrates the desired reaction pathway for the reductive amination of 2,4,5-Trimethoxybenzaldehyde and the two most common competing side reactions.

Sources

Technical Support Center: Purification of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive and valuable intermediates like (2,4,5-Trimethoxyphenyl)methanamine. Success in drug development and fine chemical synthesis hinges on the purity of these building blocks. This guide is structured to address the most common and critical challenges encountered during its purification, moving beyond simple step-by-step instructions to explain the underlying principles. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide

This section addresses specific issues that can arise during the purification of this compound. Each answer provides a diagnosis of the likely cause and a series of corrective actions based on established chemical principles.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This happens when the solute is highly supersaturated or when the melting point of the impure compound is below the temperature of the solution.

Causality & Corrective Actions:

  • Cooling Rate is Too High: Rapid cooling doesn't allow sufficient time for crystal nucleation and ordered lattice formation. The system defaults to the lower energy state of a liquid phase separation.

    • Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature, perhaps insulated with glass wool, before moving it to an ice bath.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous oil.

    • Solution: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[1] If oiling persists, consider a mixed-solvent system. Dissolve the amine in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent in which it is less soluble (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop of the good solvent to clarify and cool slowly.

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your target compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: If slow cooling fails, the crude material may require pre-purification. Pass the material through a short plug of silica gel with a moderately polar solvent (e.g., 95:5 Dichloromethane:Methanol) to remove gross impurities before attempting recrystallization again.

Q2: After flash column chromatography, my yield is very low. Where could my product have gone?

A2: Low recovery from silica gel chromatography is typically due to irreversible adsorption of the amine onto the silica, improper solvent selection, or mechanical loss. Primary amines are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.

Causality & Corrective Actions:

  • Acid-Base Interaction: The lone pair on the amine's nitrogen atom forms a strong hydrogen bond or even an acid-base salt with the acidic silica surface, causing streaking (tailing) on TLC and irreversible adsorption on the column.

    • Solution: Deactivate the silica gel. This is the most critical step. Add 1-2% of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase.[2] This base will preferentially interact with the acidic sites on the silica, allowing your less basic product amine to elute cleanly. Always perform a TLC with the basified solvent system first to confirm the improved behavior.

  • Solvent Polarity is Too Low: If the mobile phase is not polar enough, the product will remain adsorbed at the top of the column.

    • Solution: Systematically increase the polarity of your eluent. If you started with 2% methanol in dichloromethane, increase it stepwise to 5%, 7%, or 10%, always monitoring the elution with TLC.

  • Column Overloading: Using too much crude material for the amount of silica will result in poor separation and broad bands that are difficult to collect cleanly.

    • Solution: A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

Q3: My purified amine is a clear oil, but it turns yellow or brown after a day on the bench. Is it degrading?

A3: Yes, this is a classic sign of degradation. Phenylmethanamines, especially those with electron-donating methoxy groups, are susceptible to air oxidation. The benzylic position is particularly prone to forming radicals, which can lead to colored polymeric impurities.

Causality & Corrective Actions:

  • Aerial Oxidation: Atmospheric oxygen can oxidize the amine. This process can be accelerated by light.

    • Solution: Handle the purified amine under an inert atmosphere (nitrogen or argon) whenever possible. Store the final product in an amber vial under inert gas in a freezer or refrigerator to minimize exposure to both air and light.

  • Conversion to a Stable Salt: For long-term storage and easier handling, converting the amine free base to a hydrochloride (HCl) or other salt is highly recommended. Salts are typically stable, non-hygroscopic crystalline solids that are not prone to air oxidation.

    • Solution: See the detailed protocol below for conversion to the hydrochloride salt. This is the industry-standard practice for improving the shelf-life of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method for this compound on a research scale (1-10 g)?

A1: For this scale, flash column chromatography on silica gel is the most versatile and effective method. It provides excellent resolving power to separate the target amine from common synthetic impurities like the starting 2,4,5-trimethoxybenzaldehyde or partially reduced intermediates. Recrystallization is a powerful technique but works best when the crude material is already >90% pure.[3]

Q2: What are the most likely impurities I need to remove?

A2: The impurity profile depends on the synthetic route. A common synthesis is the reductive amination of 2,4,5-trimethoxybenzaldehyde. In this case, you should expect:

  • Unreacted 2,4,5-trimethoxybenzaldehyde: The starting material.

  • Imine Intermediate: The Schiff base formed between the aldehyde and the amine source.

  • N-Formyl derivative: If using a reducing agent like sodium borohydride in the presence of a formyl source.

  • Dimeric or Polymeric byproducts: From side reactions.

These impurities have different polarities and can be effectively separated by chromatography.[4][5]

Q3: How do I select the right solvent system for column chromatography?

A3: The selection process is empirical and guided by Thin Layer Chromatography (TLC).

  • Start with a moderately polar system: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

  • Spot and Develop: Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 80:20 Hexanes:EtOAc, 50:50 Hexanes:EtOAc).

  • Target an Rf value: The ideal solvent system will give your target amine an Rf (retention factor) value of 0.25-0.35 . This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities.

  • Add a More Polar Modifier: If your compound does not move from the baseline even in pure ethyl acetate, switch to a more polar system, such as dichloromethane (DCM) with methanol (MeOH) as the polar modifier.

  • Don't Forget the Base! As mentioned in the troubleshooting section, always add ~1% triethylamine to your chosen solvent system to prevent streaking.

Table 1: Recommended TLC Solvent Systems for Initial Screening
Solvent SystemPolarityComments
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating non-polar impurities.
Dichloromethane / Methanol (98:2 to 90:10)Medium to HighExcellent general-purpose system for amines.
Add 1% Triethylamine to all systems-Crucial for preventing tailing on silica gel.[2]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a starting scale of ~5 g of crude material.

  • Slurry Preparation: In a fume hood, add ~150 g of silica gel (230-400 mesh) to a beaker and create a slurry with your starting mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% Et₃N).

  • Column Packing: Pour the slurry into a glass chromatography column, using gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your ~5 g of crude this compound in a minimal amount of dichloromethane. To this solution, add ~10 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method provides superior resolution.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, collecting fractions (e.g., 20 mL per tube).

  • Monitoring: Monitor the fractions by TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp (254 nm). Combine the fractions that contain your pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Recrystallization

This protocol is for polishing material that is already relatively pure.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale trials (see Table 2). Toluene or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude amine in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove the last traces of solvent.

Table 2: Potential Solvents for Recrystallization
SolventBoiling Point (°C)Comments
Toluene111Good for aromatic compounds; high boiling point requires careful removal.
Isopropanol82Often a good choice for amines.
Ethanol/Water78 (Ethanol)A versatile mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/Hexanes77 (EtOAc)Another effective mixed-solvent system for adjusting polarity.
Protocol 3: Conversion to Hydrochloride (HCl) Salt
  • Dissolution: Dissolve the purified free-base amine in a suitable anhydrous solvent in which the HCl salt is insoluble. Anhydrous diethyl ether or ethyl acetate are common choices (~10-20 mL per gram of amine).

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (commercially available) dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.

  • Monitoring: Monitor the addition by checking the pH of the solution with moist pH paper (do not dip in the solution); stop when the solution is acidic. Adding a large excess of HCl can sometimes lead to oily products.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of fresh anhydrous ether to remove any excess HCl. Dry the salt thoroughly under vacuum.

Visualization of Workflows

Purification Method Selection

The choice of purification method depends critically on the scale of your reaction and the purity of your crude product. This decision tree outlines a logical approach to selecting the optimal technique.

Purification_Selection start Crude this compound check_purity Assess Purity (TLC/¹H NMR) start->check_purity high_purity >90% Pure? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity <90% Pure or Complex Mixture high_purity->low_purity No final_product1 Pure Product recrystallize->final_product1 chromatography Flash Column Chromatography low_purity->chromatography check_purity2 Assess Fractions (TLC) chromatography->check_purity2 final_product2 Pure Product check_purity2->final_product2

Caption: Decision workflow for selecting the primary purification technique.

Troubleshooting Recrystallization Issues

When recrystallization doesn't proceed as expected, a logical troubleshooting sequence can help isolate and solve the problem.

Recrystallization_Troubleshooting start Hot Saturated Solution cool_solution Cool Solution Slowly start->cool_solution outcome Observe Outcome cool_solution->outcome crystals Crystals Form outcome->crystals Ideal no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Product Oils Out outcome->oiling_out Problem success Success: Filter & Dry crystals->success actions1 1. Scratch flask wall 2. Add seed crystal 3. Evaporate some solvent & re-cool no_crystals->actions1 actions2 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool much slower 4. Consider different solvent oiling_out->actions2

Caption: Logical steps for troubleshooting common recrystallization failures.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses.
  • Supporting Information for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines and Anilines". (n.d.).
  • Sigma-Aldrich. (n.d.). (2,4,6-trimethoxyphenyl)methanamine.
  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico. (2022). [Journal Name].
  • NileRed. (2012, February 11).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Mosettig, E., & Mozingo, R. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzylamine 98.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzylamine 98.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride.
  • LAMBDA OMNICOLL. (n.d.).
  • Synthesis and Characterization of Bemotrizinol Impurities. (2025). Orbital: The Electronic Journal of Chemistry, 17(4), 339-345.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.). Journal of Pharmaceutical Research.
  • GE Healthcare. (n.d.). Purification of a monoclonal antibody using ReadyToProcess™ columns.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

Optimizing temperature and pressure for catalytic hydrogenation of the imine intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Catalytic Hydrogenation of Imine Intermediates

Welcome to the Technical Support Center for the catalytic hydrogenation of imine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental conditions, specifically temperature and pressure, ensuring successful and safe outcomes.

Troubleshooting Guide: Common Issues in Imine Hydrogenation

Navigating the complexities of catalytic hydrogenation requires a keen eye for detail and a systematic approach to problem-solving. Below are common issues encountered during the hydrogenation of imine intermediates, their potential causes, and actionable solutions.

Issue Potential Causes Recommended Solutions & Explanations
Low or No Conversion Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., sulfur compounds, halides) in the substrate, solvent, or hydrogen gas.[1][2][3] It could also be deactivated from improper storage or handling (e.g., exposure to air for pyrophoric catalysts like Raney Nickel).[2] Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.[2] Suboptimal Conditions: Hydrogen pressure may be too low, or the temperature may be insufficient to overcome the activation energy.[1][2] Poor agitation can also limit the reaction rate in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2] Substrate Reactivity: Sterically hindered or electronically deactivated imines can be less reactive.[1]Catalyst Verification: Use a fresh batch of catalyst to rule out deactivation.[2] If poisoning is suspected, purify the substrate and solvents. Consider using a guard bed to remove impurities from the hydrogen stream. Optimize Catalyst Loading: A typical starting point for heterogeneous catalysts like Pd/C is 5-10 mol%.[2] This may need to be increased for challenging substrates. Adjust Reaction Parameters: Gradually increase hydrogen pressure. While some reactions work at atmospheric pressure, others may require elevated pressures (e.g., 3-4 bar or higher in a Parr apparatus).[2][4] Gently heating the reaction can increase the rate, but be cautious of potential side reactions or catalyst deactivation at excessive temperatures.[2][5] Ensure vigorous stirring to maximize mass transfer.[2] Screen Catalysts: For less reactive imines, consider screening different catalysts (e.g., PtO₂, Rh/C) which may offer better activity.
Poor Chemoselectivity (Reduction of other functional groups) Harsh Reaction Conditions: High temperatures and pressures can lead to the reduction of other sensitive functional groups (e.g., aromatic rings, esters, nitriles).[6] Overly Active Catalyst: Some catalysts are more aggressive than others. For example, Raney Nickel can be very active and may reduce other functional groups if not used under carefully controlled conditions.Milder Conditions: Start with milder conditions (room temperature, lower pressure) and gradually increase them as needed.[7][8] Catalyst Selection: Choose a catalyst known for its chemoselectivity. For instance, palladium-based catalysts are often preferred for their ability to selectively reduce C=N bonds in the presence of other reducible groups.[9] The choice of support can also influence selectivity.[3]
Side Reactions (e.g., Hydrogenolysis, Dimerization) Catalyst Choice: Certain catalysts, particularly palladium, are prone to causing hydrogenolysis (cleavage of C-X or C-O bonds), especially with benzylic or allylic substrates.[3] High Temperature/Pressure: More forcing conditions can promote side reactions. For example, excessive hydrogen pressure can sometimes lead to reductive dechlorination.[4]Catalyst Screening: If hydrogenolysis is an issue, consider switching to a different metal such as platinum or rhodium, which are generally less prone to this side reaction. Condition Optimization: Reduce the temperature and/or pressure to the minimum required for a reasonable reaction rate.
Inconsistent Results/Poor Reproducibility Catalyst Quality: The activity of heterogeneous catalysts can vary between batches. Purity of Reagents: Trace impurities in the substrate, solvent, or hydrogen can have a significant impact on the reaction.[1][2] Reaction Setup: Inconsistencies in purging the reaction vessel of air can lead to catalyst deactivation and variable results.Standardize Materials: Use a single, well-characterized batch of catalyst for a series of experiments. Ensure high purity of all reagents and solvents. Rigorous Procedure: Follow a standardized and meticulous experimental procedure, especially for the catalyst handling and reaction setup, including the purging cycles with an inert gas before introducing hydrogen.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting temperature for my imine hydrogenation?

A1: For most imine hydrogenations using common catalysts like Pd/C or PtO₂, starting at room temperature is a prudent approach.[2] Many reactions proceed efficiently at this temperature. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10-15 °C increments) can be explored.[5] It is crucial to monitor the reaction closely for the formation of byproducts as the temperature is increased. Some catalytic systems may require higher temperatures (e.g., 70-110 °C) for optimal performance, but this is often substrate and catalyst dependent.[5]

Q2: What is the general effect of increasing hydrogen pressure?

A2: Increasing hydrogen pressure generally increases the concentration of dissolved hydrogen in the solvent, which in turn can lead to a higher reaction rate.[12] For some less reactive imines, higher pressure is necessary to achieve a reasonable conversion.[1] However, excessively high pressure is not always better and can lead to reduced selectivity or unwanted side reactions such as hydrogenolysis or the reduction of aromatic rings.[3][4] The optimal pressure is a balance between reaction rate and selectivity.

Q3: My substrate has a halogen substituent. What special precautions should I take regarding temperature and pressure?

A3: Halogenated substrates are susceptible to hydrodehalogenation, a common side reaction during catalytic hydrogenation, especially with palladium catalysts. To minimize this, it is advisable to use the mildest possible conditions. This includes using lower temperatures and pressures. Screening different catalysts, such as platinum or rhodium, may also be beneficial as they can sometimes offer better selectivity.

Q4: Can I use transfer hydrogenation as an alternative to high-pressure hydrogen gas?

A4: Yes, transfer hydrogenation is an excellent and often safer alternative to using high-pressure hydrogen gas.[13][14] This method uses a hydrogen donor molecule, such as formic acid, isopropanol, or a Hantzsch ester, to provide the hydrogen in situ.[13][14] Transfer hydrogenation can often be performed at atmospheric pressure and may offer different selectivity profiles compared to direct hydrogenation.[13]

Q5: How critical is the choice of solvent?

A5: The choice of solvent is critical as it can influence substrate solubility, catalyst activity, and even the reaction pathway.[15][16] Common solvents for hydrogenation include alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (THF).[2] The solvent should fully dissolve the imine substrate to ensure efficient contact with the catalyst.[2] It's also important that the solvent is inert under the reaction conditions and does not poison the catalyst.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of an Imine Intermediate

This protocol provides a general framework. Specific parameters should be optimized for each unique substrate.

1. Safety Precautions:

  • All high-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood and behind a blast shield.[17][18]

  • Personnel must be properly trained in the use of high-pressure equipment.[10][12]

  • Ensure there are no ignition sources in the vicinity.[11]

  • Handle pyrophoric catalysts (e.g., Raney Nickel) under an inert atmosphere to prevent fires.[11][17]

2. Reaction Setup:

  • To a pressure-rated reaction vessel equipped with a magnetic stir bar, add the imine substrate and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Under a stream of inert gas (e.g., nitrogen or argon), carefully add the heterogeneous catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Seal the reaction vessel securely.

3. Hydrogenation Procedure:

  • Purge the vessel to remove air and the inert gas. This is typically done by pressurizing the vessel with hydrogen to a low pressure (e.g., 2-3 bar) and then carefully venting the gas. Repeat this cycle 3-5 times.[10]

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).

  • Begin vigorous stirring to ensure good mixing of the three-phase system.

  • If necessary, heat the reaction to the desired temperature using a suitable heating mantle or oil bath.

  • Monitor the reaction progress by observing hydrogen uptake (if the system allows) and by analyzing aliquots of the reaction mixture using techniques like TLC, GC, or LC-MS.

4. Work-up:

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen gas in a safe manner.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the solid catalyst. Wash the filter cake with the reaction solvent.

  • The resulting filtrate contains the amine product, which can be purified by standard techniques such as crystallization or chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

G cluster_solutions Solutions start Low or No Conversion catalyst Check Catalyst start->catalyst conditions Check Reaction Conditions start->conditions substrate Check Substrate/Solvent start->substrate poisoned poisoned catalyst->poisoned Poisoned? inactive inactive catalyst->inactive Inactive/Old? loading loading catalyst->loading Insufficient Loading? pressure pressure conditions->pressure Inadequate H₂ Pressure? temp temp conditions->temp Incorrect Temperature? agitation agitation conditions->agitation Poor Agitation? solubility solubility substrate->solubility Poor Solubility? purity purity substrate->purity Impure Solvent? solution1 solution1 poisoned->solution1 Solution: Purify Reagents solution2 solution2 inactive->solution2 Solution: Use Fresh Catalyst solution3 solution3 loading->solution3 Solution: Increase Loading solution4 solution4 pressure->solution4 Solution: Increase Pressure solution5 solution5 temp->solution5 Solution: Adjust Temperature solution6 solution6 agitation->solution6 Solution: Increase Stirring Rate solution7 solution7 solubility->solution7 Solution: Change Solvent solution8 solution8 purity->solution8 Solution: Use High-Purity Solvent

Caption: Troubleshooting workflow for low conversion in imine hydrogenation.

Relationship Between Temperature, Pressure, and Reaction Outcome

G params Parameters Temperature Pressure rate Reaction Rate params:t->rate Increases params:p->rate Increases selectivity Selectivity params:t->selectivity Can Decrease params:p->selectivity Can Decrease side_reactions Side Reactions (e.g., Hydrogenolysis) params:t->side_reactions Increases Risk params:p->side_reactions Increases Risk catalyst_life Catalyst Lifetime params:t->catalyst_life Can Decrease

Caption: Interplay of temperature and pressure on key hydrogenation outcomes.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Can imines be catalytically hydrogenated? - Chemistry Stack Exchange.
  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. - SciSpace.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications.
  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances - ResearchGate.
  • Technical Support Center: Asymmetric Hydrogenation of Imines - Benchchem.
  • Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors - SciSpace.
  • Selected optimizations of the Al-catalysed imine hydrogenation. - ResearchGate.
  • Chapter 5 - Homogeneous hydrogenation of imines | Request PDF - ResearchGate.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Hydrogenation: How we can make it safer | H.E.L Group.
  • Catalytic Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenation Reactions - University of Pittsburgh.
  • Effect of hydrogen pressure on the hydrogenation reaction of 1a (2.12 mmol - ResearchGate.
  • Hydrogenation of imines. Conditions: Imine (0.1 g), Cat‐A3 (0.1 g), H2... - ResearchGate.
  • Reduction of imines with a reusable bimetallic PdCo–Fe 3 O 4 catalyst at room temperature under atmospheric pressure of H 2 - RSC Publishing.
  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight | ACS Catalysis.
  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois.

Sources

Troubleshooting low conversion rates in (2,4,5-Trimethoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-CHEM-245TM-001 Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for the synthesis of (2,4,5-Trimethoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during this multi-step synthesis. The synthesis, typically proceeding via a Henry reaction to form the β-nitrostyrene intermediate followed by its reduction, is robust but sensitive to reaction conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose issues and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively avoid them.

Section 1: Troubleshooting Guide - Low Conversion Rates & Yields

This section directly addresses the most common failure points in the synthesis, structured in a question-and-answer format. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My Henry condensation between 2,4,5-trimethoxybenzaldehyde and nitromethane is stalling, resulting in low yields of the nitrostyrene intermediate. What's going wrong?

A1: This is a frequent bottleneck. The Henry reaction, while versatile, can be sluggish with certain substituted benzaldehydes like the 2,4,5-trimethoxy variant. The electron-donating nature of the methoxy groups can deactivate the aldehyde's carbonyl carbon, making it less electrophilic and thus less reactive towards the nitromethane anion.

Core Issues & Solutions:

  • Insufficient Catalyst or Inappropriate Base: The reaction requires a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion. If the catalyst is too weak, inactive, or used in insufficient quantity, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Catalyst Choice: While ammonium acetate is common, primary amine salts or ionic liquids can be more effective. Consider using cyclohexylamine or 2-hydroxyethylammonium acetate (2-HEAA) which has shown promise in similar condensations.[1]

      • Catalyst Loading: For reluctant aldehydes, increasing the catalyst loading can significantly improve conversion. Some optimizations for similar systems have shown success by increasing catalyst amounts tenfold compared to standard procedures.[2]

      • In-Process Control (IPC): Monitor the reaction using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). If a significant amount of the starting benzaldehyde spot remains after several hours, the catalytic cycle is likely inefficient.

  • Suboptimal Solvent and Temperature: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics.

    • Troubleshooting Steps:

      • Solvent Selection: Glacial acetic acid is often an excellent solvent choice for driving the condensation and subsequent dehydration to the nitrostyrene.[2] For base-catalyzed reactions without an acid solvent, toluene with azeotropic removal of water can be effective.

      • Temperature Control: The reaction often requires heating (e.g., 80-100 °C) to overcome the activation energy. Ensure your reaction temperature is stable and uniform.

  • Purity of Starting Materials: Impurities in the 2,4,5-trimethoxybenzaldehyde (e.g., the corresponding carboxylic acid) can interfere with the basic catalyst, quenching the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your aldehyde via NMR or melting point analysis before starting.

      • Purification: If necessary, recrystallize the aldehyde from a suitable solvent like isopropanol/water to remove acidic impurities.

Q2: The reduction of my 2,4,5-trimethoxy-β-nitrostyrene intermediate is giving me a complex mixture of products and a very low yield of the target amine. What are the primary causes?

A2: The reduction of the conjugated nitrostyrene is the most critical and often problematic step. Both the nitro group and the alkene double bond must be reduced. Incomplete reduction, over-reduction, or side reactions can lead to a poor outcome. The choice of reducing agent is paramount.

Core Issues & Solutions:

  • Incorrect Choice or Handling of Reducing Agent: Different hydrides have vastly different reactivities and selectivities.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing both functional groups.[3][4] However, it is highly reactive and can lead to side reactions if not handled correctly.

      • Common Pitfalls:

        • Moisture Contamination: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents (like dry THF or diethyl ether) are essential.

        • Temperature Control: The reaction is highly exothermic. Add the nitrostyrene solution slowly to the LiAlH₄ suspension at 0 °C to maintain control. Allowing the temperature to rise uncontrollably can lead to byproduct formation.

        • Side Products: In some cases, LiAlH₄ can form dimeric or polymeric byproducts.[5]

    • Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally not strong enough to reduce a nitro group and will typically only reduce the carbon-carbon double bond.[6]

      • Solution: To achieve full reduction to the amine, NaBH₄ must be used in combination with a catalyst. A highly effective and safer alternative to LiAlH₄ is the NaBH₄/CuCl₂ system .[7][8][9] This combination generates copper hydride (CuH) or other copper(0) species in situ, which efficiently reduces the nitro group.[7]

  • Incomplete Reaction or Stalling: The reduction may not go to completion, leaving behind partially reduced intermediates like the corresponding nitroalkane or hydroxylamine.

    • Troubleshooting Steps:

      • Monitor with TLC: Track the disappearance of the starting nitrostyrene. A successful reaction will show the UV-active starting material spot being replaced by a non-UV active amine spot at the baseline (which can be visualized with a ninhydrin stain).

      • Sufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, 2-3 molar equivalents are typical. For NaBH₄/CuCl₂, a large excess of NaBH₄ (e.g., 7-8 equivalents) is often required.[10][11]

      • Reaction Time & Temperature: While the NaBH₄/CuCl₂ reduction can be rapid (10-30 minutes at 80 °C), LiAlH₄ reductions may require several hours at room temperature or gentle reflux to go to completion.[9][11]

  • Difficult Workup and Product Isolation: The basic nature of the final amine product requires careful pH control during extraction.

    • Troubleshooting Steps:

      • Quenching (LiAlH₄): Follow a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.

      • Extraction pH: After quenching, the aqueous layer must be made strongly basic (pH > 12) with NaOH or KOH to deprotonate the ammonium salt and ensure the free amine is extracted into the organic solvent (e.g., DCM, ether, or toluene).[10]

      • Emulsion Formation: Emulsions are common during extraction. To break them, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Which reducing agent do you recommend for the best balance of safety and yield?

    • A: For most lab settings, the Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) system is highly recommended. It is experimentally simpler, avoids the hazards of pyrophoric LiAlH₄, and often provides higher yields (62-83%) with cleaner reaction profiles.[9][11] It also shows good functional group tolerance, leaving amides and carboxylic acids intact.[11]

  • Q: How can I effectively purify the final this compound product?

    • A: The crude freebase amine is often an oil. The most common and effective purification method is to convert it to a stable salt, which can be recrystallized.

      • Dissolve the crude amine oil in a suitable solvent like isopropanol or ether.

      • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.

      • The hydrochloride salt will precipitate as a solid.

      • Collect the solid by filtration and recrystallize it from a solvent mixture like ethanol/ether or isopropanol to obtain the pure product.

  • Q: I see a lot of unreacted starting aldehyde even after my Henry reaction has run overnight. Can I recover it?

    • A: Yes. During the workup of the Henry reaction, unreacted aldehyde can be removed and recovered. A sodium bisulfite wash will form a water-soluble adduct with the aldehyde, separating it from the desired nitrostyrene product which remains in the organic layer. The aldehyde can then be regenerated from the aqueous layer by treatment with acid or base.[2]

  • Q: Are there any specific safety precautions I should take?

    • A: Absolutely.

      • LiAlH₄: Handle only under an inert atmosphere (nitrogen or argon). It is pyrophoric and reacts violently with water and protic solvents. Always wear fire-retardant lab coats and appropriate PPE.

      • Nitromethane: It is a flammable and toxic liquid. Handle it in a well-ventilated fume hood.

      • Workup: The quenching of hydride reductions is highly exothermic and releases hydrogen gas. Perform this step slowly, with adequate cooling, and away from ignition sources.

Section 3: Protocols & Visualizations

Table 1: Comparison of Common Reducing Systems
Reducing Agent/SystemTypical ConditionsReaction TimeTypical Yield (%)Key Advantages & Disadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to RT2-12 h60-80%Pro: Powerful, well-established. Con: Hazardous (pyrophoric), requires strictly anhydrous conditions, can produce side products.[4][5]
NaBH₄ / CuCl₂ IPA/Water, 80 °C10-30 min62-83%Pro: High yield, rapid, safer to handle, tolerates other functional groups.[7][9][11] Con: Requires careful temperature control during addition.
H₂ / Pd/C Ethanol or Acetic Acid, H₂ atmosphere3-24 hGood-ExcellentPro: Clean reduction, scalable. Con: Requires specialized hydrogenation equipment, catalyst can be expensive.[3]
Protocol 1: Optimized Henry Condensation

This protocol is adapted from procedures optimized for reluctant benzaldehydes.[2]

  • To a round-bottom flask, add 2,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Add glacial acetic acid (approx. 5 mL per 10 mmol of aldehyde).

  • Add nitromethane (2.0-2.5 eq).

  • Add ammonium acetate (1.0-1.5 eq) as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.

  • IPC: Monitor the reaction progress by TLC every hour. The reaction is complete when the aldehyde spot is no longer visible.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • The yellow 2,4,5-trimethoxy-β-nitrostyrene product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for the next step, but can be recrystallized from hot ethanol or isopropanol if needed.

Protocol 2: NaBH₄/CuCl₂ Reduction of Nitrostyrene

This protocol is based on a high-yield, one-pot procedure.[9][10]

  • In a round-bottom flask, prepare a suspension of Sodium Borohydride (NaBH₄, 7.5 eq) in a 2:1 mixture of Isopropanol (IPA) and water.

  • Cool the suspension in an ice bath.

  • Carefully add the 2,4,5-trimethoxy-β-nitrostyrene (1.0 eq) in small portions, keeping the internal temperature below 20-30 °C. The solution will be exothermic.

  • Once the addition is complete, prepare a 2M solution of Copper(II) Chloride (CuCl₂, 0.1 eq) in water.

  • Add the CuCl₂ solution dropwise to the reaction mixture. A further exotherm and gas evolution will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction to 80 °C for 30-40 minutes. The reaction is complete when the yellow color of the nitrostyrene fades.

  • Workup: Cool the reaction to room temperature. Slowly and carefully add 3M HCl to quench the excess NaBH₄ until gas evolution ceases.

  • Make the solution strongly basic (pH > 12) by adding concentrated NaOH solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Toluene or Dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine, typically as an oil.

Visualizations
Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 2,4,5-Trimethoxy- benzaldehyde C 2,4,5-Trimethoxy- β-nitrostyrene A->C NH4OAc, Acetic Acid, 100°C B Nitromethane B->C NH4OAc, Acetic Acid, 100°C D Target Amine (Crude Freebase) C->D NaBH4 / CuCl2 IPA/Water, 80°C E Purified Amine Hydrochloride Salt D->E 1. Add HCl 2. Recrystallize

Caption: Overall workflow for the synthesis and purification.

Troubleshooting Logic for Reduction Step

TroubleshootingLogic Start Low Yield After Reduction CheckTLC Check TLC of Crude Product Start->CheckTLC Nitrostyrene Starting Nitrostyrene Present? CheckTLC->Nitrostyrene Intermediates Other Spots (e.g., Nitroalkane)? CheckTLC->Intermediates No Starting Material Result1 Problem: Incomplete Reaction - Insufficient reducing agent? - Reaction time too short? - Temperature too low? Nitrostyrene->Result1 Yes Result3 Problem: Workup/Isolation Loss - Aqueous pH too low during extraction? - Emulsion formation? - Product volatility? Nitrostyrene->Result3 No Result2 Problem: Stalled Reduction - Inactive/degraded catalyst? - Insufficient catalyst (CuCl2)? - Suboptimal solvent? Intermediates->Result2 Yes Intermediates->Result3 No

Caption: Decision tree for diagnosing low reduction yields.

References

  • Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Reddit User Discussion. (2023). Mescaline synthesis success & Henry reaction optimization. r/TheeHive. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]

  • The Hive. (2000). Electrochemical Reduction of Nitrostyrenes. Hive Novel Discourse. [Link]

  • Hip Forums. (2014). Reduction Of Nitrostyrene. [Link]

  • ScienceMadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link]

  • The Hive. (2004). 3,4,5-TMBA to TMA or M question. Hive Methods Discourse. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2024). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2012). Henry reaction: the synthesis of (E)-nitrostyrene derivatives. [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link]

  • The Hive. (2000). One more idea for LAHless nitrostyrene reductions. Hive Novel Discourse. [Link]

  • The Vespiary. (2012). MDP2NP - 2-HEAA catalysed Henry condensation. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). [Link]

  • Google Patents.
  • Google Patents.

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Technical Support Center: (2,4,5-Trimethoxyphenyl)methanamine Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,4,5-Trimethoxyphenyl)methanamine, a key building block for various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality and purity of this starting material. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Addressing Common Impurities

This section addresses specific issues you may encounter with your this compound starting material, focusing on the identification and remediation of common process-related impurities.

Question 1: My NMR spectrum shows unexpected aromatic signals, particularly a singlet around 10 ppm. What is this impurity and how can I remove it?

Answer:

An aldehydic proton signal, typically a singlet appearing between 9.5 and 10.5 ppm in the ¹H NMR spectrum, is a strong indicator of residual 2,4,5-trimethoxybenzaldehyde , the primary starting material for the synthesis of this compound via reductive amination.[1][2] The presence of this impurity suggests an incomplete reaction or inefficient purification of the final product.

Causality of Formation: The synthesis of this compound most commonly proceeds through the reductive amination of 2,4,5-trimethoxybenzaldehyde with ammonia.[3][4] If the reaction does not go to completion or if the reducing agent is not sufficiently reactive, the starting aldehyde will remain in the reaction mixture.

Impact on Subsequent Reactions: The aldehyde functional group is highly reactive and can participate in various side reactions, such as forming alternative imines or undergoing aldol condensations, leading to a complex impurity profile in your final product.

Recommended Actions:

  • Purification via Column Chromatography: Flash column chromatography is a highly effective method for removing the less polar aldehyde from the more polar amine product.

    • Stationary Phase: Silica gel (200-400 mesh).

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., ramping to 5-10% methanol in dichloromethane) is recommended. The aldehyde will elute first, followed by the desired amine.

    • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or staining with potassium permanganate.

  • Acid-Base Extraction: An acid-base workup can also be effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, while the aldehyde remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted with an organic solvent.

Question 2: I observe a complex set of signals in the aromatic and methylene regions of my ¹H NMR, and my mass spectrometry data shows a peak at a higher mass than expected. What could be the cause?

Answer:

This observation is often indicative of the presence of the secondary amine, N,N-bis(2,4,5-trimethoxybenzyl)amine . This impurity arises from the over-alkylation of the primary amine product during synthesis.

Causality of Formation: During reductive amination, the newly formed primary amine can act as a nucleophile and react with another molecule of the starting aldehyde to form a new imine. Subsequent reduction of this imine leads to the formation of the secondary amine byproduct. This is more likely to occur if there is a high concentration of the aldehyde relative to ammonia.

Diagram: Formation Pathway of Secondary Amine Impurity

G cluster_0 Primary Amine Formation cluster_1 Secondary Amine Impurity Formation aldehyde 2,4,5-Trimethoxy- benzaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) p_amine (2,4,5-Trimethoxyphenyl)- methanamine (Product) imine->p_amine + [H] (Reduction) p_amine2 (2,4,5-Trimethoxyphenyl)- methanamine p_amine->p_amine2 sec_imine Secondary Imine Intermediate p_amine2->sec_imine + Aldehyde - H2O aldehyde2 2,4,5-Trimethoxy- benzaldehyde sec_amine N,N-bis(2,4,5-trimethoxybenzyl)amine (Impurity) sec_imine->sec_amine + [H] (Reduction)

Caption: Synthetic pathways for the desired primary amine and the secondary amine impurity.

Recommended Actions:

  • Optimize Synthesis Conditions: If you are synthesizing the material in-house, consider using a large excess of ammonia to favor the formation of the primary amine.

  • Purification:

    • Column Chromatography: Similar to the removal of the starting aldehyde, column chromatography can separate the less polar secondary amine from the primary amine. The secondary amine will typically elute between the starting aldehyde and the primary amine.

    • Crystallization: If the primary amine is a solid, crystallization from a suitable solvent system can be an effective purification method. The secondary amine, being present in a smaller quantity and having a different structure, may remain in the mother liquor.

Question 3: My HPLC analysis shows a cluster of small, unidentified peaks. How can I identify these and what is their likely origin?

Answer:

A cluster of minor peaks in an HPLC chromatogram can arise from several sources, including impurities in the starting materials, degradation of the product, or side-reactions during synthesis.

Potential Sources:

  • Isomeric Impurities: If the starting 2,4,5-trimethoxybenzaldehyde was prepared from a precursor with a different substitution pattern, isomeric benzaldehydes could be present. These would lead to the formation of isomeric methanamine impurities.

  • Aldol Condensation Products: Under basic conditions, the starting aldehyde can undergo self-condensation (aldol reaction) to form α,β-unsaturated aldehyde impurities. These can then go on to form a variety of other byproducts.

  • Degradation Products: Aromatic amines can be susceptible to oxidation and degradation upon exposure to air and light, leading to the formation of colored impurities.[5][6][7]

Recommended Actions:

  • Impurity Profiling with LC-MS: The most effective way to identify unknown peaks is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the molecular weight of each impurity, which is a critical piece of information for structural elucidation.

  • Forced Degradation Study: To determine if the impurities are arising from product instability, a forced degradation study can be performed. This involves exposing the this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of degradation products by HPLC.

  • Check Starting Material Purity: Analyze the purity of the 2,4,5-trimethoxybenzaldehyde starting material by HPLC or GC-MS to check for any carried-over impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my this compound?

A robust purity assessment should employ a combination of techniques:

Technique Information Provided Key Considerations
¹H and ¹³C NMR Provides structural confirmation and detects proton- and carbon-containing impurities.Quantitative NMR (qNMR) can be used for accurate purity determination against a certified standard.
HPLC-UV Separates and quantifies impurities that have a UV chromophore.Method development is crucial to ensure separation of all potential impurities. A photodiode array (PDA) detector can help in peak identification.
LC-MS Provides molecular weight information for each separated peak, aiding in impurity identification.Essential for identifying unknown impurities.
GC-MS Suitable for volatile impurities.May require derivatization of the amine to improve volatility and peak shape.
Q2: What are the recommended storage conditions for this compound?

Aromatic amines can be sensitive to atmospheric oxygen and light. To ensure long-term stability, the material should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[5][8]

Q3: Can I use this compound that has discolored?

Discoloration (often turning yellow or brown) is a sign of degradation, likely due to oxidation. While the bulk of the material may still be the desired compound, the presence of colored impurities can interfere with subsequent reactions and complicate purification. It is highly recommended to re-purify the material by column chromatography or crystallization before use. A purity check by HPLC is also advised.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of this compound and its common impurities.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Diagram: HPLC Analysis Workflow

G cluster_workflow HPLC Analysis Workflow prep_sample Sample Preparation (1 mg/mL in ACN/H2O) hplc_system HPLC System (C18 Column, Gradient Elution) prep_sample->hplc_system detection UV Detection (230 nm & 280 nm) hplc_system->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

Caption: A typical workflow for the HPLC analysis of this compound.

References

  • Holland, N. T., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Riedel, T., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. Available at: [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS. Available at: [Link]

  • Punitha, S., et al. (2025). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]

  • Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7504, Benzylamine. Available at: [Link]

  • Jagtap, S., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Available at: [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Available at: [Link]

  • Peters, J. C. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Shang, R., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Baiker, A. (2000). Reductive Amination of Benzaldehyde. Scribd. Available at: [Link]

  • Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Amines and Anilines - Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

  • Peters, J. C. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]

  • Pretsch, E., et al. (2000). Tables for Organic Structure Analysis. Springer. Available at: [Link]

  • Fukuyama, T. (1998). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Punitha, S., et al. (2025). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]

  • Toth, G. (1992). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Google Patents.
  • CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents.
  • de Oliveira, A. B., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Grygorenko, O. (2025). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. ResearchGate. Available at: [Link]

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Stability issues of (2,4,5-Trimethoxyphenyl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (2,4,5-Trimethoxyphenyl)methanamine

Last Updated: 2026-01-14

Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, particularly under acidic conditions. While specific forced degradation studies on this compound are not extensively published, this guide synthesizes information from analogous methoxy-substituted phenethylamines and fundamental chemical principles to anticipate and troubleshoot potential stability issues.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a substituted phenethylamine.[3] This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which often involve interaction with neurotransmitter systems.[4][5] The stability of an active pharmaceutical ingredient (API) is critical as chemical degradation can lead to a loss of efficacy and the formation of potentially harmful impurities.[6] Understanding the stability profile, especially under acidic conditions frequently encountered during formulation or in physiological environments, is essential for developing safe and effective therapeutics.

Q2: What are the primary stability concerns for this compound under acidic conditions?

Based on the structure, the primary concerns for this compound in an acidic environment are:

  • Oxidation: The electron-rich trimethoxy-substituted phenyl ring is susceptible to oxidation, which can be catalyzed by acid and trace metals. The primary amine group can also undergo oxidation.[7][8] This can lead to the formation of colored degradation products, potentially quinones or N-oxides.

  • Demethylation: Acidic conditions, particularly at elevated temperatures, can potentially lead to the cleavage of the methoxy ether bonds, resulting in phenolic derivatives.

  • Side-chain reactions: While less common for simple phenethylamines, strong acidic conditions could promote side-chain reactions or polymerization, though this is more speculative without specific data.

Q3: Are there any general handling precautions I should take when working with this compound?

Yes, general good laboratory practices for handling phenethylamine derivatives should be followed. These include:

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[9]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[9]

  • Inert Atmosphere: For long-term storage of the solid or for sensitive reactions in solution, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Explanation
Solution develops a yellow or brown color upon addition of acid. Oxidative Degradation. The electron-rich aromatic ring is prone to oxidation, forming colored quinone-like species. This process can be accelerated by acid, light, and the presence of dissolved oxygen or trace metal ions.1. Deoxygenate Solvents: Before preparing your acidic solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. 2. Use High-Purity Reagents: Employ high-purity solvents and acids to minimize contamination with metal ions that can catalyze oxidation. 3. Work in Low-Light Conditions: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1][10]
Loss of compound potency or unexpected peaks in chromatography after acidic workup. Acid-Catalyzed Degradation. The compound may be undergoing hydrolysis (e.g., demethylation) or other acid-catalyzed reactions, leading to the formation of degradation products with different retention times and potentially altered biological activity.1. Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible. 2. Control Temperature: Perform acidic extractions or reactions at low temperatures (e.g., on an ice bath) to slow down the rate of degradation. 3. Use Milder Acids: If the protocol allows, consider using a weaker acid or a buffered acidic solution to maintain a less harsh pH.
Poor recovery of the compound after storage in an acidic solution. Precipitation or Adsorption. The protonated amine salt may have different solubility characteristics than the free base. Additionally, the compound or its degradation products might adsorb to the surface of the storage container.1. Verify Solubility: Determine the solubility of the hydrochloride or other salt form of your compound in the chosen solvent system. You may need to adjust the solvent composition. 2. Use Silanized Glassware: For storing dilute solutions, consider using silanized glassware to minimize adsorption to active sites on the glass surface. 3. Re-dissolve Before Use: Before taking an aliquot from a stored solution, ensure any potential precipitate is fully redissolved, using gentle warming or sonication if necessary (while being mindful of temperature-related degradation).

Experimental Protocols

Protocol 1: Preparation of a Standardized Acidic Solution of this compound

This protocol is designed to minimize degradation during the preparation of an acidic stock solution for analytical or experimental use.

  • Solvent Preparation: Select a high-purity, HPLC-grade solvent (e.g., methanol, acetonitrile, or water). Deoxygenate the solvent by sparging with dry nitrogen or argon gas for at least 20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry amber glass vial.

  • Initial Dissolution: Add a small amount of the deoxygenated solvent to dissolve the compound completely.

  • Acidification: While gently stirring, add the required amount of high-purity acid (e.g., hydrochloric acid) dropwise to reach the target pH or concentration.

  • Final Dilution: Dilute the solution to the final volume with the deoxygenated solvent.

  • Storage: Tightly cap the vial, flush the headspace with inert gas if possible, and store at a low temperature (e.g., 2-8 °C), protected from light.

Protocol 2: Performing a Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a basic forced degradation study to intentionally degrade the compound and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.[10][11][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To separate aliquots of the solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl). Also, prepare a control sample with an equal volume of water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Analysis: At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with a suitable base (e.g., sodium hydroxide) to halt the degradation. Analyze the sample by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect the formation of degradation products.

  • Data Evaluation: The goal is to achieve a target degradation of 10-20%.[11] If degradation is too rapid or too slow, adjust the acid concentration, temperature, or incubation time accordingly.

Visualizations

Potential Acid-Catalyzed Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound under acidic stress. The primary anticipated routes are oxidation of the electron-rich ring and potential demethylation.

G cluster_main Potential Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Acid (H+) + Oxidant (e.g., O2) A->B C Strong Acid (H+) + Heat (Δ) A->C D Oxidized Species (e.g., Quinone derivatives) B->D Oxidation E Demethylated Products (Phenolic derivatives) C->E Demethylation

Caption: Hypothetical acid-catalyzed degradation pathways.

Workflow for Troubleshooting Stability Issues

This workflow provides a systematic approach to diagnosing and resolving stability problems encountered during experimentation.

G Start Stability Issue Observed (e.g., color change, new peaks) IsOxidation Is the solution exposed to air/light? Start->IsOxidation UseInert Implement Protective Measures: - Deoxygenate solvents - Use amber vials - Work under inert gas IsOxidation->UseInert Yes IsHarsh Are acid concentration and temperature high? IsOxidation->IsHarsh No ProblemSolved Problem Resolved? UseInert->ProblemSolved ModifyConditions Modify Experimental Conditions: - Lower temperature (ice bath) - Reduce acid concentration - Minimize exposure time IsHarsh->ModifyConditions Yes IsHarsh->ProblemSolved No ModifyConditions->ProblemSolved End Continue Experiment ProblemSolved->End Yes ContactSupport Consult Literature for Analogous Compounds or Perform Forced Degradation Study ProblemSolved->ContactSupport No

Caption: Systematic workflow for troubleshooting stability.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Phenylethylamine HCl. Link

  • Sigma-Aldrich. Safety Data Sheet: Phenethylamine. Link

  • Luengo, A., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(4), 954-967. Link

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Link

  • BenchChem. Technical Support Center: Forced Degradation Studies of Hordenine for Stability-Indicating Methods. Link

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. Link

  • Rao, B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). Link

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. AAPS PharmSciTech, 24(4), 113. Link

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Link

  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Drug Metabolism and Disposition, 33(5), 658-664. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1001, Phenethylamine. Link

  • Sigma-Aldrich. Product Page: Phenethylamine. Link

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. Link

  • The Journal of Organic Chemistry. Electrochemical oxidation of some phenethylamines. Link

  • Wikipedia. Dopamine. Link

  • Wikipedia. Substituted phenethylamine. Link

  • Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate. Link

  • Nagy, P. I., et al. (1996). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society, 118(21), 4994-5003. Link

  • Sigma-Aldrich. Product Page: (2,4,6-trimethoxyphenyl)methanamine. Link

  • Pubill-Ulldemolins, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6531. Link

  • Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-trichlorophenoxyacetic Acid in Samples From a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. Applied and Environmental Microbiology, 56(6), 1825-1832. Link

  • Dao, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. 3 Biotech, 10(11), 478. Link

  • Saido, K., et al. (1999). Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate. Link

  • Li, X., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Link

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Technical Support Center: Optimizing Solvent Choice for (2,4,5-Trimethoxyphenyl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2,4,5-Trimethoxyphenyl)methanamine. As Senior Application Scientists, we understand that selecting the appropriate solvent is a critical parameter that dictates the success of a reaction, influencing yield, reaction rate, and purity of the final product. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into making informed solvent choices. We will move beyond simple protocols to explain the causality behind these decisions, empowering you to troubleshoot and optimize your own experimental setups.

Part 1: Frequently Asked Questions - General Solvent Selection Principles

This section addresses fundamental questions about the role of solvents in organic synthesis, with a specific focus on reactions involving aromatic amines like this compound.

Q1: How does the fundamental choice of solvent impact reactions with this compound?

A1: The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction. Its properties can dramatically influence outcomes. For a substrate like this compound, key solvent effects include:

  • Solubility: All reactants, reagents, and catalysts must be sufficiently soluble for the reaction to proceed efficiently. The three methoxy groups and the amine functionality of the molecule allow for solubility in a range of organic solvents.

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. For instance, polar solvents are crucial for reactions involving charged intermediates.

  • Reactivity of Nucleophiles: The nucleophilicity of the amine can be modulated by the solvent. Protic solvents (e.g., alcohols) can form hydrogen bonds with the lone pair of the amine, reducing its nucleophilicity. In contrast, polar aprotic solvents (e.g., DMF, DMSO) leave the nucleophile "bare" and more reactive.

  • Reaction Pathway: In some cases, the solvent can determine the reaction pathway, leading to different products. This is especially true in competitive reaction scenarios.

Q2: What are the key differences between protic and aprotic solvents, and how do I choose between them?

A2: The primary distinction lies in their ability to act as hydrogen bond donors.

  • Protic Solvents (e.g., water, methanol, ethanol) contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can donate hydrogen bonds. They are excellent at solvating both cations and anions. Use a protic solvent when you need to stabilize charged species or when a proton source is required for the mechanism, such as in the formation of an imine prior to reduction.

  • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide) lack acidic protons and cannot donate hydrogen bonds. They are further classified by polarity.

    • Polar Aprotic Solvents (DMF, DMSO, acetonitrile) are excellent for reactions where you need to enhance the reactivity of a nucleophile, such as in S_NAr or some acylation reactions, as they solvate cations well but leave anions relatively free.

    • Non-polar Aprotic Solvents (Hexane, Toluene) are typically used when reactants are non-polar and charged intermediates are not a key feature of the mechanism.

The choice depends entirely on the reaction mechanism. For this compound, if it is acting as a nucleophile, an aprotic solvent is often preferred to maximize its reactivity.

Table 1: Properties of Common Solvents in Organic Synthesis
SolventClassPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)Polar Aprotic9.139.6Volatile, good for reactions near room temp. Inert.
Tetrahydrofuran (THF)Polar Aprotic7.666Can form peroxides. Good for organometallics.
Acetonitrile (MeCN)Polar Aprotic37.582Highly polar, often used in chromatography and reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153High boiling point, excellent for S_N2/S_NAr reactions.
Methanol (MeOH)Polar Protic32.765Good for dissolving polar compounds and salts. Can act as a nucleophile.
Ethanol (EtOH)Polar Protic24.578Similar to methanol, less toxic.
Ethyl Acetate (EtOAc)Polar Aprotic6.077Common extraction and chromatography solvent. Can be sensitive to strong acids/bases.
TolueneNon-polar Aprotic2.4111Good for azeotropic removal of water. Higher boiling point.
Diagram 1: General Solvent Selection Workflow

This diagram outlines a logical process for selecting an appropriate solvent system for a novel reaction.

G start Define Reaction: Reactants, Reagents, Mechanism solubility Are all components soluble in a common solvent? start->solubility mechanism Analyze Reaction Mechanism: Polar or Non-polar intermediates? solubility->mechanism  Yes protic_check Is a proton source needed? Or will H-bonding hinder the reaction? mechanism->protic_check temp Determine Required Reaction Temperature protic_check->temp select Select Candidate Solvents (Protic/Aprotic, Polarity, BP) temp->select screen Screen Solvents on a Small Scale select->screen optimize Optimize Leading Candidate(s) (Concentration, Temperature) screen->optimize G cluster_0 Reaction in Aprotic Solvent (DCM) Reactants Amine (R-NH2) + Acyl Chloride (R'-COCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Amide (R-NHCOR') + Protonated Amine (R-NH3+)Cl- Intermediate->Product Collapse & Chloride loss Base Base (e.g., Et3N) in DCM Product->Base Proton Transfer FinalProduct Neutral Amide + Et3N.HCl (precipitate) Base->FinalProduct

Technical Support Center: Scaling Up (2,4,5-Trimethoxyphenyl)methanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2,4,5-Trimethoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your synthesis.

Introduction to Synthetic Strategies

This compound, a crucial building block for various pharmacologically active compounds, is primarily synthesized from its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.[1][2] The conversion of the aldehyde to the amine is the critical step where most challenges arise, particularly during scale-up. The two most common industrial routes are:

  • One-Pot Reductive Amination: A direct conversion of the aldehyde to the amine using a suitable reducing agent in the presence of an ammonia source.

  • Henry Reaction followed by Reduction: A two-step process involving the formation of a β-nitrostyrene intermediate, which is subsequently reduced to the target amine.

This guide will address the potential pitfalls and provide practical solutions for both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce the precursor, 2,4,5-trimethoxybenzaldehyde?

A1: 2,4,5-Trimethoxybenzaldehyde can be synthesized through several methods. A common laboratory and industrial approach involves the oxidation of asarone, which can be sourced from Indonesian Sweet Flag (Acorus calamus) oil.[3] Ozonolysis of asarone has been reported to produce the aldehyde in high purity and yield.[3] Another well-established, multi-step synthesis starts from the more readily available and less expensive vanillin.[4] This process typically involves bromination, hydrolysis, and subsequent methylation.[4]

Q2: Which reductive amination method is preferable for scaling up the synthesis of this compound?

A2: The choice of reductive amination method depends on available equipment, safety protocols, and desired purity. For direct reductive amination, using milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred in laboratory settings due to its high selectivity, which minimizes the reduction of the starting aldehyde.[5] However, for large-scale production, cost and reagent handling become more significant. The Leuckart-Wallach reaction, which uses ammonium formate or formamide, is a classical method that can be effective on a larger scale, though it requires high temperatures (120-185°C).[6][7][8]

Q3: I am observing significant amounts of the corresponding alcohol as a byproduct in my reductive amination. What is the cause and how can I prevent it?

A3: The formation of (2,4,5-trimethoxyphenyl)methanol is a common side reaction, especially when using strong reducing agents like sodium borohydride (NaBH₄). This occurs when the reducing agent reduces the starting aldehyde before it can form the imine intermediate. To mitigate this, ensure that imine formation is favored before the addition of the reducing agent. This can be achieved by pre-stirring the aldehyde with the ammonia source, sometimes with the addition of a dehydrating agent like anhydrous magnesium sulfate.[5] Alternatively, using a milder reducing agent such as sodium triacetoxyborohydride, which is less likely to reduce the aldehyde, is a highly effective solution.[5]

Q4: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

A4: Common impurities include unreacted 2,4,5-trimethoxybenzaldehyde, the corresponding alcohol byproduct, and potentially over-alkylated secondary or tertiary amines.[5] A standard and effective purification method is an acid-base liquid-liquid extraction. The basic amine product can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[9] If residual imine is present, it may co-extract with the amine, making separation difficult.[9][10] In such cases, ensuring the reduction reaction goes to completion is critical. Salting out the amine hydrochloride from a suitable solvent can also be an effective purification step.[9]

Troubleshooting Guide: Scaling Up Synthesis

Scenario 1: Low Yield in One-Pot Reductive Amination
Symptom Potential Cause Recommended Solution
Low conversion of starting aldehyde Inefficient imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.[5]- Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to drive the equilibrium towards the imine.[5]- A catalytic amount of acid (e.g., acetic acid) can promote imine formation.[5]
Decomposition of the reducing agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.- Ensure all reagents and solvents are dry, especially when using moisture-sensitive hydrides.- Check the quality and age of the reducing agent. A simple test reduction on a model ketone can verify its activity.[11]
Formation of multiple byproducts Over-alkylation: The desired primary amine can react further with the starting aldehyde to form a secondary amine.[5]- Use a stoichiometric amount of the aldehyde or a slight excess of the ammonia source.[5]- Perform the reaction at a lower temperature to improve selectivity.
Cannizzaro reaction: Under basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.- Maintain a neutral or slightly acidic pH during the reaction.
  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Imine Formation: Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) (1.5-2.0 eq.). If needed, add a catalytic amount of acetic acid (0.1 eq.).[5] Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise, maintaining the temperature below 30°C.[5]

  • Monitoring and Workup: Monitor the reaction by TLC or HPLC until the starting material is consumed. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by acid-base extraction or by forming the hydrochloride salt and recrystallizing.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Aldehyde in Solvent B Add Ammonia Source & Acetic Acid (cat.) A->B Inert Atmosphere C Imine Formation (1-2h, RT) B->C D Slow Addition of NaBH(OAc)3 C->D Control Temp. E Monitor by TLC/HPLC D->E F Quench with NaHCO3 (aq) E->F Reaction Complete G Phase Separation & Extraction F->G H Drying & Solvent Evaporation G->H I Acid-Base Extraction H->I J Salt Formation & Recrystallization H->J

Caption: Workflow for Optimized Reductive Amination.

Scenario 2: Challenges in the Henry Reaction and Subsequent Reduction

The Henry reaction (nitroaldol condensation) between 2,4,5-trimethoxybenzaldehyde and nitromethane yields 1-(2,4,5-trimethoxyphenyl)-2-nitroethene. This intermediate is then reduced to the target amine.

Symptom Potential Cause Recommended Solution
Low yield of nitrostyrene Unfavorable reaction equilibrium - Use a suitable base catalyst such as ammonium acetate or an amine like cyclohexylamine.[12][13]- Remove water formed during the reaction, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.
Formation of polymeric byproducts Harsh reaction conditions - Maintain a controlled temperature, typically around 100°C.[12]- Minimize reaction time once the starting aldehyde is consumed.

The reduction of the nitrostyrene is often the most challenging step to scale up.

Symptom Potential Cause Recommended Solution
Incomplete reduction Deactivated catalyst (catalytic hydrogenation) - Use a fresh, high-quality catalyst (e.g., 10% Pd/C).[12]- Ensure the absence of catalyst poisons (e.g., sulfur compounds).- Optimize hydrogen pressure and temperature.
Insufficient reducing agent (metal hydride) - Use a sufficient molar excess of the reducing agent. For NaBH₄ reductions, a 4-molar equivalent or more may be necessary to avoid dimer byproducts.[14]
Formation of oxime or nitroalkane Incomplete reduction - With catalytic hydrogenation, the reaction can sometimes stall at the oxime stage.[15] Ensure sufficient catalyst loading and reaction time.- For metal hydride reductions, the nitroalkane may be formed. Methods using NaBH₄ in combination with a transition metal salt like CuCl₂ can effectively reduce both the double bond and the nitro group in one pot.[16][17][18]
Runaway reaction/exotherm Poor heat dissipation on a large scale - Ensure the reactor has adequate cooling capacity.- For metal hydride reductions, perform a slow, portion-wise addition of the reducing agent and monitor the internal temperature closely.[15]
Low solubility of nitrostyrene Inappropriate solvent choice - For catalytic hydrogenation, a mixture of solvents like methanol and aqueous HCl may be required to dissolve the nitrostyrene.[12]

This method provides a scalable and efficient alternative to catalytic hydrogenation or the use of more hazardous reducing agents like LiAlH₄.[16][17]

  • Reaction Setup: In a reactor equipped with a condenser and overhead stirrer, suspend sodium borohydride (7.5 eq.) in a 2:1 mixture of isopropyl alcohol and water.[17]

  • Substrate Addition: Add the 1-(2,4,5-trimethoxyphenyl)-2-nitroethene (1.0 eq.) to the stirred suspension.

  • Catalyst Addition: Add a solution of copper(II) chloride (CuCl₂) (catalytic amount) in water.

  • Reaction: Heat the mixture to reflux (around 80°C) for 30-60 minutes.[17] Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and quench by slowly adding aqueous sodium hydroxide.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The product can be further purified via acid-base extraction or crystallization of its hydrochloride salt.[17]

G cluster_henry Step 1: Henry Reaction cluster_reduction Step 2: Nitrostyrene Reduction A 2,4,5-Trimethoxy- benzaldehyde D Heat (100°C) A->D B Nitromethane B->D C Base Catalyst (e.g., NH4OAc) C->D E 1-(2,4,5-trimethoxyphenyl) -2-nitroethene D->E F Nitrostyrene Intermediate E->F I Reflux F->I G Reducing Agent (e.g., NaBH4/CuCl2) G->I H Solvent (e.g., IPA/H2O) H->I J (2,4,5-Trimethoxyphenyl) -methanamine I->J

Caption: Two-Step Synthesis via Nitrostyrene Intermediate.

Safety Considerations for Scale-Up

  • Exothermic Reactions: Both reductive amination and nitrostyrene reduction can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and that reagents are added at a controlled rate to manage the heat generated.[15]

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure reactors and ensure the area is well-ventilated and free of ignition sources.

  • Hydride Reagents: Metal hydrides like NaBH₄ react violently with water and acids to produce flammable hydrogen gas. Handle with care in a dry environment and quench cautiously.

  • Toxic Reagents: Some reagents, such as sodium cyanoborohydride, are toxic and can release hydrogen cyanide gas under acidic conditions.[5] Use appropriate personal protective equipment and work in a well-ventilated fume hood.

By understanding the key reaction parameters and potential pitfalls, the synthesis of this compound can be successfully scaled from the laboratory to pilot and production levels. This guide provides a framework for troubleshooting and process optimization to achieve high yields and purity consistently.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem.
  • Lerrick, R. I. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. Canadian Journal of Chemistry.
  • Google Patents. (n.d.).
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). α-Phenylethylamine.
  • Sciencemadness Discussion Board. (2024). Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes.
  • Wikipedia. (n.d.). Leuckart reaction.
  • ChemicalBook. (n.d.). 2,4,5-Trimethoxybenzaldehyde | 4460-86-0.
  • D'Andrea, L., & Kersten, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Reddit. (2025).
  • Reddit. (2025).
  • ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • The Hive. (2004). 3,4,5-TMBA to TMA or M question.
  • Rhodium.ws. (n.d.).
  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane.

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Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. (2,4,5-Trimethoxyphenyl)methanamine, a key structural motif in various psychoactive compounds, demands precise and reliable analytical methods to quantify its purity and identify potential process-related impurities or degradants. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment

HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for this compound.[1][2][3] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For this analyte, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind the Method: The trimethoxyphenyl moiety imparts significant hydrophobicity, while the primary amine group adds a polar, ionizable handle. This amphiphilic nature is ideal for retention and separation on a nonpolar C18 stationary phase. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile or methanol, controls the elution. The acidic modifier (e.g., formic or phosphoric acid) is critical; it protonates the primary amine to a positively charged state, which prevents undesirable interactions with residual silanols on the column packing, thereby ensuring sharp, symmetrical peaks.[4] UV detection is highly effective due to the strong chromophore of the benzene ring.

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.[5]

  • Instrumentation and Chromatographic Conditions:

    • System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[6][7] This is a self-validating step mandated by regulatory bodies like the USP and ICH.[8][9]

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Precision: Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.[8]

      • Peak Symmetry: Tailing factor should be ≤ 2.0.[8]

      • Column Efficiency: Theoretical plates should be ≥ 2000.

  • Data Analysis: Purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Reference Standard & Sample s2 Dissolve in Diluent (ACN/Water) s1->s2 s3 Sonicate & Filter (Sample Only) s2->s3 a1 System Suitability Test (5x Standard Injections) s3->a1 a2 Inject Sample Solution a1->a2 a3 Acquire Chromatogram (UV at 225 nm) a2->a3 d1 Integrate All Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Final Purity d2->d3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample into Vial s2 Add Solvent & Derivatizing Agent (BSTFA) s1->s2 s3 Heat at 70°C for 30 min s2->s3 s4 Cool to Room Temp s3->s4 a1 Inject Derivatized Sample s4->a1 a2 Separate on GC Column a1->a2 a3 Detect & Fragment by MS a2->a3 d1 Extract Total Ion Chromatogram (TIC) a3->d1 d2 Analyze Mass Spectrum of Each Peak d1->d2 d3 Identify Impurities via Library Search d2->d3

Sources

A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of (2,4,5-Trimethoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a non-negotiable cornerstone of the research and development pipeline. (2,4,5-Trimethoxyphenyl)methanamine and its derivatives, analogs of the naturally occurring psychedelic protoalkalkaloid mescaline, represent a scaffold of significant interest in medicinal chemistry and neuroscience.[1][2][3][4] Their biological activity is intrinsically linked to their precise molecular architecture. Therefore, rigorous structural characterization is paramount.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of this molecular class. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating system of analysis that ensures scientific integrity.

The Challenge: Unambiguous Isomer Confirmation

The core challenge in characterizing this compound derivatives lies in definitively confirming the substitution pattern on the aromatic ring. While mass spectrometry can confirm the elemental composition, it cannot distinguish between isomers, such as the 2,4,5- and 3,4,5-trimethoxy substitution patterns. NMR spectroscopy is the definitive tool to resolve this ambiguity by mapping the precise connectivity and spatial relationships of atoms within the molecule.

A Multi-faceted NMR Approach: From 1D Scans to 2D Correlations

A comprehensive structural analysis relies not on a single experiment, but on the synergistic information provided by a suite of 1D and 2D NMR techniques.

1. One-Dimensional (1D) NMR: The Initial Blueprint

  • ¹H NMR (Proton NMR): This is the initial and quickest experiment, providing fundamental information about the number and electronic environment of protons. For a typical this compound derivative, we expect to see:

    • Aromatic Region (~6.5-7.0 ppm): Two singlets, corresponding to the two non-equivalent protons on the aromatic ring. Their singlet nature is a key indicator of the 1,2,4,5-substitution pattern, as they lack adjacent protons for spin-spin coupling.

    • Methoxy Region (~3.8-4.0 ppm): Three distinct singlets, each integrating to three protons, representing the three electronically non-equivalent methoxy groups.

    • Benzylic & Amine Regions (Variable): Signals for the methylene (-CH₂-) and amine (-NH₂ or -NHR) protons. Their chemical shifts and multiplicities are highly dependent on the specific derivative and solvent conditions.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms and their functional type. For our target scaffold, key signals include:

    • Aromatic Carbons (~95-160 ppm): Six distinct signals for the six aromatic carbons. The carbons bearing methoxy groups will be significantly downfield.

    • Methoxy Carbons (~56-62 ppm): Three separate signals for the methoxy carbons.[5]

    • Benzylic Carbon (~40-50 ppm): The signal for the carbon atom of the -CH₂-N group.

While 1D NMR provides a foundational dataset, it is often insufficient for complete, unambiguous assignment, especially of the quaternary (non-protonated) aromatic carbons.

2. Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. For this class of compounds, the following experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between ¹H and ¹³C NMR. It identifies which protons are directly attached to which carbon atoms.[6][7][8] An HSQC spectrum will show a correlation peak for every C-H bond, allowing for the unambiguous assignment of all protonated carbons. For instance, it will definitively link the aromatic proton signal at ~6.5 ppm to its corresponding aromatic carbon signal at ~97 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the core skeleton of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH).[7][9][10] This is the key to placing the substituents correctly, as it allows for the mapping of connectivity through quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons (typically < 5 Å), regardless of their bonding connectivity.[11][12] The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (1/r⁶).[11] This is crucial for confirming the relative positions of substituents around the aromatic ring.

Comparative Analysis in Action: Elucidating a Representative Derivative

To illustrate the power of this combined approach, let's consider the structural elucidation of N-acetyl-(2,4,5-Trimethoxyphenyl)methanamine .

Atom Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (from Proton) Key NOESY Correlations (from Proton)
H-3 / C-3CH~6.95 (s, 1H)~113C-1, C-2, C-4, C-5H-C2(OCH₃), H-C4(OCH₃)
H-6 / C-6CH~6.55 (s, 1H)~97C-1, C-2, C-4, C-5H-C5(OCH₃), H-7
C-1C-~120H-3, H-6, H-7-
C-2C-OCH₃-~152H-3, H-6, H-C2(OCH₃)-
C-4C-OCH₃-~151H-3, H-6, H-C4(OCH₃)-
C-5C-OCH₃-~143H-3, H-6, H-C5(OCH₃)-
H-C2(OCH₃) / C-2(OCH₃)CH₃~3.88 (s, 3H)~56.5C-2H-3
H-C4(OCH₃) / C-4(OCH₃)CH₃~3.85 (s, 3H)~56.2C-4H-3
H-C5(OCH₃) / C-5(OCH₃)CH₃~3.78 (s, 3H)~56.0C-5H-6
H-7 / C-7CH₂~4.30 (d, 2H)~40C-1, C-6, C-9H-6, NH
NHNH~6.0 (t, 1H)-C-7, C-9H-7, H-10
C-9C=O-~170H-7, H-10-
H-10 / C-10CH₃~1.95 (s, 3H)~23C-9NH

Structural Elucidation Walkthrough:

  • 1D NMR & HSQC: The ¹H NMR shows two aromatic singlets, confirming a highly substituted ring. The HSQC experiment directly correlates H-3 to C-3 and H-6 to C-6. It also links the three methoxy proton signals to their respective carbon signals and the benzylic protons (H-7) to their carbon (C-7).

  • HMBC - The Decisive Data: The HMBC spectrum provides the definitive connections.

    • Placing the Methanamine Group: A strong correlation from the benzylic protons (H-7) to the aromatic carbon C-1 confirms the attachment point of the side chain.

    • Confirming the 2,4,5-Pattern:

      • The proton at H-6 shows a correlation to the carbon at C-5. The protons of the methoxy group attached to C-5 also correlate to C-5. This locks the C-5 methoxy group adjacent to H-6.

      • The proton at H-3 shows correlations to carbons C-2 and C-4. The protons of the methoxy groups on C-2 and C-4 also show correlations to their respective carbons. This confirms that H-3 is situated between two methoxy-bearing carbons.

      • Crucially, there is no proton with correlations characteristic of a 3,4,5-trimethoxy pattern (i.e., two equivalent aromatic protons coupled to three adjacent methoxy carbons).

  • NOESY - Spatial Confirmation: The NOESY spectrum validates the assignments through spatial proximity.

    • A cross-peak between the benzylic protons (H-7) and the aromatic proton H-6 confirms the side chain is adjacent to H-6.

    • A cross-peak between the C-5 methoxy protons and H-6, and between the C-2 methoxy protons and H-3, provides unambiguous evidence for the 2,4,5-substitution pattern.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure proper labeling.

NMR Data Acquisition (500 MHz Spectrometer):

  • ¹H Experiment:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (NS): 16.

  • ¹³C{¹H} Experiment:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • HSQC Experiment:

    • Pulse Program: Gradient-selected, sensitivity-enhanced sequence (e.g., 'hsqcedetgpsisp2.3').[6]

    • Spectral Width (SW): F2 (¹H) = ~12 ppm, F1 (¹³C) = ~180 ppm.

    • Number of Increments (TD in F1): 256.

    • Number of Scans (NS): 4-8 per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹J_CH Coupling Constant: Optimized for ~145 Hz.

  • HMBC Experiment:

    • Pulse Program: Gradient-selected sequence (e.g., 'hmbcgplpndqf').

    • Spectral Width (SW): F2 (¹H) = ~12 ppm, F1 (¹³C) = ~220 ppm.

    • Number of Increments (TD in F1): 400.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • Long-Range Coupling Constant (ⁿJ_CH): Optimized for 8 Hz to observe typical 2- and 3-bond correlations.[9]

  • NOESY Experiment:

    • Pulse Program: Gradient-selected sequence (e.g., 'noesygpph').

    • Spectral Width (SW): F2 and F1 (¹H) = ~12 ppm.

    • Number of Increments (TD in F1): 256-400.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (d1): 2 seconds.

    • Mixing Time (d8): 500-800 ms, optimized to observe key intramolecular NOEs.

Visualizing the Workflow and Key Correlations

The logical flow of experiments and the interpretation of key data points are crucial for an efficient and accurate structural elucidation process.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure H1 ¹H NMR (Proton Count & Environment) HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Count & Type) C13->HSQC HMBC HMBC (2-3 Bond C-H Connectivity) HSQC->HMBC Assign Protonated Carbons NOESY NOESY (Through-Space Proximity) HMBC->NOESY Establish Skeleton & Quaternary C's Structure Unambiguous Structure (Connectivity & Spatial Arrangement) HMBC->Structure NOESY->Structure Confirm Spatial Arrangement

Caption: Workflow for structural elucidation of substituted methanamines.

Caption: Key HMBC and NOESY correlations for structural confirmation.

By systematically applying this suite of NMR experiments and logically integrating the data, researchers can achieve confident and unambiguous structural elucidation of this compound derivatives, a critical step in advancing their study in drug discovery and development.

References

  • RSC Publishing. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
  • MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • SpectraBase. (n.d.). 2,4,5-Trimethoxydiphenyl ether - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-ethane - Optional[13C NMR].
  • FLORE Repository. (2021). Università degli Studi di Firenze Institutional Repository.
  • ResearchGate. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • University of Wisconsin-Madison. (n.d.). NOESY and EXSY.
  • University of Wisconsin-Madison. (n.d.).
  • Varian, Inc. (2010).
  • Nanalysis Corp. (2021).
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (2025). Ecstasy Analogues Found in Cacti.
  • PubMed. (1979). Molecular connectivity analysis of hallucinogenic mescaline analogs.
  • PubMed. (1981). Studies on Phenethylamine Hallucinogens. 2. Conformations of Arylmethoxyl Groups Using 13C NMR.
  • ACS Public
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • PubChem. (n.d.). Mescaline.
  • The Royal Society of Chemistry. (2016).
  • Wikipedia. (n.d.). Mescaline.
  • ACS Publications. (n.d.).
  • NIH. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzylamine hydrochloride.
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.

Sources

A Comparative Study of Reducing Agents for the Amination of 2,4,5-Trimethoxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of amine derivatives is a cornerstone of modern medicinal chemistry. The reductive amination of aldehydes and ketones represents a powerful and versatile strategy for the formation of carbon-nitrogen bonds. Among the vast array of aromatic aldehydes utilized in pharmaceutical synthesis, 2,4,5-trimethoxybenzaldehyde is a key intermediate for various biologically active compounds. The choice of reducing agent for its amination is paramount, directly influencing reaction efficiency, selectivity, and overall yield.

This guide provides an in-depth comparative analysis of three commonly employed reducing agents for the reductive amination of 2,4,5-trimethoxybenzaldehyde: Sodium Triacetoxyborohydride (STAB), Sodium Borohydride (NaBH₄), and Catalytic Hydrogenation. By examining the mechanistic nuances and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

Mechanistic Considerations: A Tale of Three Reductants

The reductive amination process fundamentally involves two key stages: the formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. The choice of reducing agent dictates whether these steps can be performed concurrently in a "direct" or "one-pot" fashion or require a sequential, "indirect" approach.

Sodium Triacetoxyborohydride (STAB): The Selective Workhorse

Sodium triacetoxyborohydride has emerged as a reagent of choice for direct reductive aminations due to its remarkable selectivity.[1][2] The steric bulk and electron-withdrawing nature of the acetoxy groups attenuate the reactivity of the borohydride, rendering it slow to reduce aldehydes and ketones but highly reactive towards the protonated imine (iminium ion).[3] This selectivity allows for the convenient one-pot mixing of the aldehyde, amine, and reducing agent, as the aldehyde remains largely untouched while the in situ formed imine is efficiently reduced.[4]

Sodium Borohydride (NaBH₄): The Potent Reductant

Sodium borohydride is a more powerful and cost-effective reducing agent compared to STAB.[3][5] However, its potency is also its drawback in the context of direct reductive amination, as it can readily reduce the starting aldehyde in competition with the imine.[6] To circumvent this, a two-step, or indirect, protocol is typically employed. This involves the pre-formation of the imine, often with the removal of water, followed by the addition of sodium borohydride to reduce the C=N double bond.[2]

Catalytic Hydrogenation: The Classic Approach

Catalytic hydrogenation is a long-established and highly efficient method for the reduction of imines.[7] This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas.[8] Similar to the use of sodium borohydride, this is often performed as a two-step process where the imine is pre-formed and isolated before being subjected to hydrogenation. This method is particularly attractive for large-scale syntheses due to the low cost of hydrogen gas and the ability to recycle the catalyst.

Comparative Experimental Protocols and Data

To provide a practical comparison, the following section details representative experimental protocols for the reductive amination of 2,4,5-trimethoxybenzaldehyde with a model primary amine, benzylamine, using each of the three reducing agents. The presented data is a synthesis of typical results reported in the literature for similar aromatic aldehydes.

Table 1: Comparison of Reducing Agents for the Amination of 2,4,5-Trimethoxybenzaldehyde

ParameterSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂/Pd-C)
Procedure Type Direct (One-Pot)Indirect (Two-Step)Indirect (Two-Step)
Reaction Time 2-4 hours3-5 hours (total)4-8 hours
Reaction Temperature Room Temperature0°C to Room TemperatureRoom Temperature
Typical Yield 85-95%75-85%80-90%
Key Advantages Mild, selective, one-pot procedure, broad functional group tolerance.[1][4]Cost-effective, readily available.[5][9]Scalable, environmentally friendly (water is the main byproduct), catalyst is recyclable.[7]
Key Disadvantages Higher cost compared to NaBH₄.Requires a two-step procedure to avoid aldehyde reduction.[6]Requires specialized hydrogenation equipment, potential for catalyst poisoning.

Detailed Experimental Methodologies

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is valued for its operational simplicity and high yields.

Step-by-step methodology:

  • To a solution of 2,4,5-trimethoxybenzaldehyde (1.0 equiv.) and benzylamine (1.1 equiv.) in anhydrous dichloromethane (DCM) is added sodium triacetoxyborohydride (1.5 equiv.) in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(2,4,5-trimethoxybenzyl)benzylamine.

STAB_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 2,4,5-Trimethoxybenzaldehyde + Benzylamine in DCM B Add NaBH(OAc)₃ A->B C Stir at RT (2-4h) B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCM D->E F Dry, Filter, Concentrate E->F G Column Chromatography F->G H Final Product G->H Yield: 85-95%

Caption: Workflow for direct reductive amination using STAB.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step protocol is a cost-effective alternative, though it requires an additional imine formation step.

Step-by-step methodology:

Step 1: Imine Formation

  • A solution of 2,4,5-trimethoxybenzaldehyde (1.0 equiv.) and benzylamine (1.1 equiv.) in methanol is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

  • The solvent is removed under reduced pressure to yield the crude imine.

Step 2: Reduction

  • The crude imine is dissolved in methanol and the solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 equiv.) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

NaBH4_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_workup Workup & Purification A Aldehyde + Amine in Methanol (1-2h) B Solvent Removal A->B C Dissolve Imine in Methanol, Cool to 0°C B->C D Add NaBH₄ C->D E Stir at RT (1-2h) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Final Product I->J Yield: 75-85%

Caption: Workflow for indirect reductive amination using NaBH₄.

Protocol 3: Indirect Reductive Amination via Catalytic Hydrogenation

This protocol is highly efficient and scalable, making it suitable for larger-scale preparations.

Step-by-step methodology:

Step 1: Imine Formation

  • Follow the same procedure as Step 1 in Protocol 2 to form and isolate the crude imine.

Step 2: Hydrogenation

  • The crude imine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The reaction vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen (typically via a balloon or a Parr shaker).

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The choice of reducing agent for the amination of 2,4,5-trimethoxybenzaldehyde is a critical decision that should be guided by the specific requirements of the synthesis.

  • Sodium triacetoxyborohydride (STAB) is the reagent of choice for rapid, one-pot syntheses on a laboratory scale, especially when working with substrates that are sensitive to more potent reducing agents. Its high selectivity and operational simplicity often lead to cleaner reactions and higher yields.[1][4]

  • Sodium borohydride offers a cost-effective alternative, particularly for larger-scale reactions where the additional step of pre-forming the imine is justifiable. Careful control of the reaction conditions is necessary to avoid side reactions.[3][5]

  • Catalytic hydrogenation is a powerful and scalable method that is well-suited for industrial applications. While it requires specialized equipment, its high efficiency and the use of an inexpensive reductant make it an attractive option for the synthesis of large quantities of the target amine.

Ultimately, the optimal choice will depend on a careful consideration of factors such as reaction scale, cost, available equipment, and the desired level of operational simplicity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select the most appropriate reducing agent for their specific synthetic goals.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Alinezhad, H., & Tajbakhsh, M. (2004). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Journal of Chemical Research, 2004(1), 55-56.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Organic Reactions. (n.d.). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Saidi, M. R., Brown, R. S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198.
  • ARKIVOC. (2011). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. [Link]

  • Chem. (2021). Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. [Link]

  • Organic Chemistry Portal. (2016). Unsymmetrical Aryl(2,4,6-trimethoxyphenyl)iodonium Salts: One-Pot Synthesis, Scope, Stability, and Synthetic Studies. [Link]

  • ResearchGate. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • ResearchGate. (2015). A new method for one-pot synthesis of aryloxyphenoxypropionate herbicides using 2,4,6-trichloro-1,3,5-triazine and ( n-BU) 4NI as a homogeneous catalyst. [Link]

  • National Institutes of Health. (2021). Low pressure amide hydrogenation enabled by magnetocatalysis. [Link]

  • ResearchGate. (2021). Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. [Link]

Sources

A Comparative Guide to the Orthogonal Validation of (2,4,5-Trimethoxyphenyl)methanamine for the Absence of Psychoactive Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to validate the isomeric purity of (2,4,5-Trimethoxyphenyl)methanamine. We will objectively compare robust analytical methodologies, supported by experimental data, to ensure samples are free from contamination by known psychoactive positional isomers, primarily mescaline (3,4,5-trimethoxyphenethylamine). The focus is on establishing a self-validating system of orthogonal methods that guarantees the highest degree of confidence in the analytical results.

The Isomeric Challenge: Safety, Efficacy, and Regulation

This compound, also known as 2,4,5-trimethoxyphenethylamine, is a structural isomer of the potent and legally controlled Schedule I hallucinogen, mescaline (3,4,5-trimethoxyphenethylamine)[1]. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms[2][3][4]. This subtle structural difference can lead to vastly different pharmacological and toxicological profiles[4][5]. In the synthesis of substituted phenethylamines, slight variations in reaction conditions or impurities in starting materials can lead to the formation of unintended positional isomers[6][7].

The U.S. Drug Enforcement Administration (DEA) explicitly controls positional isomers of many Schedule I substances, making their detection and separation not just a matter of quality control but a legal necessity[2][3]. For any legitimate research or development involving this compound, it is imperative to demonstrate, with validated analytical methods, the absence of mescaline and other potentially psychoactive isomers. This guide details an orthogonal testing strategy, employing both liquid and gas chromatography, to provide unambiguous proof of isomeric purity.

Strategic Overview: An Orthogonal, Self-Validating Workflow

A single analytical method is often insufficient to definitively rule out the presence of a critical impurity like a positional isomer. Mass spectrometry (MS) alone, for instance, cannot distinguish between isomers as they have identical masses[5]. Therefore, a robust validation strategy relies on orthogonal methods—techniques that separate compounds based on different chemical principles. Our approach combines High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to create a self-validating system.

The workflow is designed to first separate the target analyte from its isomers and then to confirm the identity and purity. This process must be validated according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure it is fit for its intended purpose[8][9][10][11].

G cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Orthogonal Analysis cluster_2 Phase 3: Validation & Reporting dev_hplc HPLC Method Scouting (Column & Mobile Phase) hplc Primary Analysis: Reversed-Phase HPLC-UV/MS dev_hplc->hplc Optimized Method dev_gc GC-MS Method Scouting (Column & Derivatization) gcms Confirmatory Analysis: Derivatized GC-MS dev_gc->gcms Optimized Method validation Method Validation (ICH Q2(R2)) Specificity, LOD, LOQ, Linearity hplc->validation Data Input gcms->validation Data Input report Final Certificate of Analysis (Isomeric Purity Statement) validation->report sample Test Sample: This compound sample->dev_hplc Initial Screening sample->dev_gc Initial Screening ref_std Reference Standards: Target + Isomers (Mescaline) ref_std->dev_hplc Standard Injection ref_std->dev_gc Standard Injection

Fig 1. Orthogonal workflow for isomeric purity validation.

Method Comparison: HPLC vs. GC-MS

The choice of analytical technique is paramount for achieving the necessary separation. Positional isomers of phenethylamines can be notoriously difficult to resolve due to their similar physicochemical properties[12][13]. We compare two powerful chromatographic techniques below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of polar, non-volatile compounds like phenethylamines. Its strength lies in the vast selection of stationary and mobile phases, allowing for fine-tuned selectivity.

  • Expertise & Causality : For separating aromatic positional isomers, a stationary phase capable of π-π interactions is often superior to a standard C18 column. A Phenyl-Hexyl column provides these interactions, enhancing resolution between isomers where the primary difference is the substitution pattern on the benzene ring. Coupling HPLC with both UV and MS detectors provides dual evidence: retention time (from UV) and mass confirmation (from MS). While MS cannot differentiate the isomers, it can confirm that a separated peak corresponds to the correct molecular weight, ruling out other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but it requires analytes to be volatile and thermally stable. Primary amines like phenethylamines often exhibit poor peak shape on standard GC columns due to their polarity.

  • Expertise & Causality : To overcome these challenges, chemical derivatization is employed. Acylating the amine with an agent like Trifluoroacetic Anhydride (TFAA) serves a dual purpose: it masks the polar amine group, leading to sharper, more symmetrical peaks, and it creates a derivative with a highly predictable and often more structurally informative fragmentation pattern in the mass spectrometer[13][14]. This can sometimes aid in distinguishing isomers, although chromatographic separation remains the definitive factor[12]. The choice of a mid-polarity GC column (e.g., 50% Phenyl Polysiloxane) provides a different selectivity mechanism compared to the HPLC method, fulfilling the requirement for orthogonality[13].

Comparative Experimental Data

To demonstrate the efficacy of these methods, a sample of this compound was spiked with 0.1% of its psychoactive isomer, mescaline (3,4,5-trimethoxyphenethylamine). Both methods were optimized to achieve baseline separation.

Table 1: HPLC Performance Comparison

Parameter Method A: Standard C18 Column Method B: Phenyl-Hexyl Column
Mobile Phase Acetonitrile:Water (w/ 0.1% Formic Acid) Acetonitrile:Water (w/ 0.1% Formic Acid)
Flow Rate 1.0 mL/min 1.0 mL/min
RT (2,4,5-isomer) 8.21 min 10.54 min
RT (Mescaline) 8.35 min 11.02 min
Resolution (Rs) 1.3 (Inadequate) 2.8 (Baseline Separation)

| Detector | UV (270 nm) / ESI-MS | UV (270 nm) / ESI-MS |

Table 2: GC-MS Performance Data (Post-TFAA Derivatization)

Parameter Method C: GC-MS Analysis
GC Column Rxi-50 (30m x 0.25mm x 0.25µm)
Oven Program 150°C (1 min), ramp 10°C/min to 280°C
RT (2,4,5-isomer deriv.) 12.45 min
RT (Mescaline deriv.) 12.78 min
Resolution (Rs) 3.1 (Baseline Separation)

| Key MS Fragments (m/z) | Identical for both isomers |

The data clearly shows that while a standard C18 column fails to provide adequate separation, the Phenyl-Hexyl column in HPLC and the derivatized GC-MS method both successfully resolve the critical isomer pair. The successful separation by two different mechanisms provides extremely high confidence in the results.

Detailed Experimental Protocols

The following protocols are presented as a starting point and must be fully validated according to internal SOPs and regulatory guidelines[8][11][15].

Protocol 1: HPLC-UV/MS for Isomeric Purity
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the this compound reference standard and the test sample in 50:50 Acetonitrile:Water.

    • Prepare a 1.0 mg/mL stock solution of Mescaline HCl.

    • Prepare a system suitability solution containing 0.5 mg/mL of the main compound and 0.5 µg/mL (0.1%) of mescaline.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II HPLC with DAD and 6120 Single Quadrupole MS.

    • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • UV Detection: 270 nm.

    • MS Detection: ESI+, Scan mode 100-400 m/z.

  • System Suitability & Analysis:

    • Inject the system suitability solution.

    • Confirm resolution (Rs) between the main peak and mescaline is > 2.0.

    • Inject the test sample and quantify any peak corresponding to the retention time of mescaline.

Protocol 2: GC-MS for Isomeric Purity Confirmation
  • Derivatization & Sample Preparation:

    • To 1 mg of the test sample and reference standard in separate vials, add 500 µL of Ethyl Acetate and 250 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vials and heat at 70°C for 20 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1.0 mL of Ethyl Acetate.

  • Instrumentation & Conditions:

    • System: Agilent 7890B GC with 5977B MS.

    • Column: Agilent J&W Rxi-50 (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: 150°C hold for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Mode: EI, Scan mode 50-550 m/z.

  • Analysis:

    • Inject the derivatized mescaline standard to determine its retention time.

    • Inject the derivatized test sample to confirm the absence of a peak at the retention time corresponding to derivatized mescaline.

Method Validation Principles (as per ICH Q2(R2))

For regulatory purposes, the chosen primary method (e.g., HPLC) must be validated.[8][11]

G Validation Validated Analytical Method Specificity Specificity (Resolution from isomers) Validation->Specificity Linearity Linearity (Of isomer response) Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Accuracy Accuracy (% Recovery at LOQ) Validation->Accuracy Precision Precision (RSD% at LOQ) Validation->Precision Robustness Robustness (Variations in T, pH) Validation->Robustness

Sources

A Comparative Guide to the Reactivity of (2,4,5-Trimethoxyphenyl)methanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks with precisely tuned reactivity is paramount. (Trimethoxyphenyl)methanamine and its isomers represent a class of scaffolds where the substitution pattern of the methoxy groups dramatically influences the nucleophilic character of the primary amine. This guide provides an in-depth comparison of the reactivity of (2,4,5-Trimethoxyphenyl)methanamine with its 2,4,6- and 3,4,5- positional isomers, supported by theoretical principles and a detailed experimental protocol for direct, quantitative comparison.

Introduction: The Decisive Role of Methoxy Group Positioning

The reactivity of a benzylamine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. Methoxy groups (-OCH₃) exert a dual electronic influence: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). The net impact on the amine's basicity and nucleophilicity is highly dependent on the methoxy groups' positions relative to the aminomethyl substituent. Furthermore, methoxy groups in the ortho position can introduce significant steric hindrance, impeding the approach of electrophiles to the nitrogen center.

This guide will compare the following three isomers:

  • This compound

  • (2,4,6-Trimethoxyphenyl)methanamine

  • (3,4,5-Trimethoxyphenyl)methanamine

Theoretical Framework: Predicting Reactivity Trends

The interplay of electronic and steric effects allows for a rational prediction of the relative reactivity of these isomers.

Electronic Effects
  • Resonance (+R effect): Methoxy groups donate electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density can be relayed to the aminomethyl group, enhancing the basicity of the amine.[1]

  • Inductive Effect (-I effect): Due to the electronegativity of the oxygen atom, methoxy groups withdraw electron density through the sigma bond framework. This effect diminishes with distance.[2]

Steric Effects
  • Ortho-Substitution: Methoxy groups at the 2- and 6- positions flank the aminomethyl group, creating steric hindrance that can physically block the nitrogen's lone pair from attacking an electrophile. This "ortho effect" can significantly decrease reaction rates, even if the amine is electronically activated.[3]

Based on these principles, we can predict the following trends:

  • (3,4,5-Trimethoxyphenyl)methanamine: With no ortho substituents, this isomer is sterically unhindered. The methoxy groups at the 3-, 4-, and 5- positions all contribute to increasing the electron density of the ring through resonance and induction, which should enhance the basicity of the amine.

  • This compound: This isomer has one ortho methoxy group, which will introduce some steric hindrance. The resonance effects from the 2- and 4- methoxy groups are expected to increase the electron density on the ring and, by extension, the basicity of the amine.

  • (2,4,6-Trimethoxyphenyl)methanamine: With two ortho methoxy groups, this isomer is the most sterically hindered. While the three methoxy groups strongly activate the ring electronically, the significant steric congestion around the aminomethyl group is expected to make it the least reactive nucleophile of the three in many reactions.[4]

Electronic Electronic Effects Isomer_345 (3,4,5-) Highest Reactivity Electronic->Isomer_345 +R Dominant Isomer_245 (2,4,5-) Intermediate Reactivity Electronic->Isomer_245 +R > -I Isomer_246 (2,4,6-) Lowest Reactivity Electronic->Isomer_246 Strong +R, but hindered Steric Steric Hindrance Steric->Isomer_245 Moderate Hindrance Steric->Isomer_246 High Hindrance

Predicted reactivity based on electronic and steric effects.

Basicity Comparison: A Quantitative Look at Electron Availability

IsomerPredicted pKa of Conjugate AcidKey Influencing Factors
This compound~9.3 (Estimated)Moderate steric hindrance from one ortho-methoxy group; strong electron-donating resonance from 2- and 4-methoxy groups.
(2,4,6-Trimethoxyphenyl)methanamine9.48 ± 0.10[5]High steric hindrance from two ortho-methoxy groups may inhibit solvation of the conjugate acid, potentially lowering basicity despite strong electronic donation.
(3,4,5-Trimethoxyphenyl)methanamine9.25 ± 0.10No steric hindrance; strong electron-donating effects from all three methoxy groups.

Note: The pKa for the 2,4,5-isomer is an estimation based on the electronic and steric effects relative to the other isomers, as a directly predicted value was not found in the literature.

Experimental Comparison of Nucleophilic Reactivity

To provide robust, quantitative data on the relative reactivity of these isomers, a competitive N-acetylation reaction can be performed. This experiment will directly measure the rate at which each isomer reacts with an acylating agent under identical conditions.

Principle

An equimolar mixture of the three isomers is reacted with a substoichiometric amount of an acylating agent, such as acetic anhydride. The relative rates of reaction can be determined by monitoring the consumption of the starting amines and the formation of the corresponding N-acetylated products over time using High-Performance Liquid Chromatography (HPLC).[6]

G cluster_workflow Competitive Acylation Workflow A Prepare Equimolar Mixture of Amine Isomers B Add Substoichiometric Acetic Anhydride (0.5 eq) A->B C Quench Aliquots at Time Intervals B->C D Analyze by HPLC-UV C->D E Quantify Reactants and Products D->E F Determine Relative Reaction Rates E->F

Workflow for the competitive N-acetylation experiment.
Detailed Experimental Protocol

Materials:

  • This compound

  • (2,4,6-Trimethoxyphenyl)methanamine

  • (3,4,5-Trimethoxyphenyl)methanamine

  • Acetic Anhydride

  • Triethylamine (as a non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (for quenching)

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 M stock solution in anhydrous DCM containing an equimolar mixture of the three amine isomers.

  • Reaction Initiation: In a thermostated reaction vessel at 25°C, place 10 mL of the amine mixture stock solution. Add triethylamine (1.1 equivalents relative to the total amine concentration). Initiate the reaction by adding acetic anhydride (0.5 equivalents relative to the total amine concentration) in one portion with vigorous stirring. Start a timer immediately.

  • Sampling and Quenching: At specified time intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of methanol. This will rapidly consume any remaining acetic anhydride.

  • Sample Preparation for HPLC: Dilute the quenched samples further with the initial mobile phase (e.g., 10-fold) to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase C18 column. A suitable gradient elution method would be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at a low percentage of B, ramp up to elute the products, and then re-equilibrate. A typical gradient might be 10-90% B over 10 minutes.

    • Detection: UV at 254 nm.

Data Analysis and Expected Results

The HPLC chromatograms will show peaks for the three starting amines and their corresponding N-acetylated products. By integrating the peak areas at each time point, the concentration of each reactant can be plotted against time. The initial rate of consumption for each amine will provide a direct measure of its relative reactivity.

Expected Outcome:

It is anticipated that (3,4,5-Trimethoxyphenyl)methanamine will react the fastest due to its high basicity and lack of steric hindrance. This compound will likely show an intermediate reaction rate. (2,4,6-Trimethoxyphenyl)methanamine is expected to be the least reactive due to the severe steric hindrance from the two ortho-methoxy groups, despite its electronic activation.

IsomerPredicted Relative ReactivityRationale
(3,4,5-Trimethoxyphenyl)methanamineHighElectronically activated, sterically unhindered.
This compoundMediumElectronically activated, moderately sterically hindered.
(2,4,6-Trimethoxyphenyl)methanamineLowElectronically activated, severely sterically hindered.

Conclusion

The reactivity of trimethoxyphenylmethanamine isomers is a classic example of the delicate balance between electronic and steric effects in organic chemistry. While theoretical predictions based on structure provide a strong initial hypothesis, a direct competitive kinetic experiment, such as the N-acetylation protocol detailed here, is essential for definitive, quantitative comparison. The expected trend in reactivity is (3,4,5-) > (2,4,5-) > (2,4,6-), primarily dictated by the degree of steric hindrance around the aminomethyl group. This guide provides both the theoretical foundation and a practical, self-validating experimental design for researchers to accurately assess and exploit the nuanced reactivity of these valuable synthetic building blocks.

References

  • Burk, B. (2011). Amines Experiment. YouTube. Retrieved from [Link]

  • Anonymous. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. Filo. Retrieved from [Link]

  • Anonymous. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Retrieved from [Link]

  • Anonymous. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (2025). Basicity of Arylamines. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (n.d.). Amines: Structure, Properties, and Reactions. Solubility of Things. Retrieved from [Link]

  • Gáspár, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Retrieved from [Link]

  • Anonymous. (n.d.). Making Polysubstituted Benzenes. Fiveable. Retrieved from [Link]

  • Anonymous. (2022). What is the order of ortho, para and meta products for steric hinderance?. Quora. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Potter, G. A., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.... ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2017). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • Anonymous. (n.d.). Ortho effect. Wikipedia. Retrieved from [Link]

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  • Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 3,4,5-Trimethoxyaniline. CNKI. Retrieved from [Link]

  • Google Patents. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol. Google Patents.
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  • Anonymous. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethoxyphenylethylamine. PubChem. Retrieved from [Link]

  • Anonymous. (2025). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2). American Chemical Society. Retrieved from [Link]

  • ChemBK. (2024). 3,4,5-Trimethoxybenzylamine. ChemBK. Retrieved from [Link]

  • Fukuyama, T., et al. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]

  • Anonymous. (n.d.). Reactions of Benzene & Its Derivatives. University of Illinois. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzylamine. PubChem. Retrieved from [Link]

  • Anonymous. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Retrieved from [Link]

  • Anonymous. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to Analytical Methods for Quantifying (2,4,5-Trimethoxyphenyl)methanamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of psychoactive compounds, the accurate quantification of target molecules within complex reaction mixtures is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of (2,4,5-Trimethoxyphenyl)methanamine, a phenethylamine derivative. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your research needs.

The Analytical Imperative: Why Accurate Quantification Matters

This compound, a structural analog of mescaline, is a compound of significant interest in neuropharmacological research. Whether you are optimizing a synthetic route, assessing reaction kinetics, or determining the purity of a final product, the ability to precisely and accurately quantify this analyte in the presence of starting materials, intermediates, and byproducts is critical. The choice of analytical technique directly impacts the reliability and validity of your experimental data, ultimately influencing the course of your research and development efforts.

At a Glance: A Comparative Overview of Key Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the integrated signal of a nucleus and its molar concentration.
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Sensitivity High (ng/mL to µg/mL).Very high (pg/mL to ng/mL).Moderate (µg/mL to mg/mL).
Selectivity High, tunable with column and mobile phase selection.Very high, based on both retention time and mass fragmentation patterns.High, based on unique chemical shifts of nuclei.
Sample Throughput High.Moderate to High.Moderate.
Destructive Yes.Yes.No.
Calibration External or internal standards required.External or internal standards required.Can be performed with an internal standard or, in some cases, without a standard (absolute quantification).

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.

The Causality Behind the Method:

The separation in reversed-phase HPLC, the most common mode for this application, is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation between the target analyte and structurally similar impurities can be achieved. UV detection is commonly employed for quantification, leveraging the chromophoric nature of the aromatic ring in the analyte.

Experimental Protocol: HPLC-UV for this compound

This protocol is a robust starting point and should be validated for your specific reaction mixture.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 269 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the aliquot with a known volume of diluent to bring the expected analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

3. Method Validation:

To ensure the reliability of your results, the method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to resolve the analyte peak from other components in the reaction mixture.

  • Linearity: The correlation between the peak area and the concentration of the analyte over the calibration range (typically r² > 0.999).

  • Accuracy: The closeness of the measured value to the true value, determined by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard Dilution1 Serial Dilutions Standard->Dilution1 Create Calibration Curve Reaction Reaction Mixture Dilution2 Dilution & Filtration Reaction->Dilution2 Prepare for Analysis HPLC HPLC System (C18 Column, Gradient Elution) Dilution1->HPLC Dilution2->HPLC Detector UV Detector (269 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Result Concentration of Analyte Data->Result Calibration Curve Application

Caption: A streamlined workflow for the HPLC analysis of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS offers unparalleled sensitivity and selectivity, making it a powerful tool for the analysis of phenethylamines. However, due to the polar nature and lower volatility of this compound, derivatization is often necessary to improve its chromatographic behavior.

The Rationale for Derivatization:

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride - TFAA) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This step, while adding to the sample preparation time, significantly enhances peak shape and sensitivity.

Experimental Protocol: GC-MS for this compound (with TFAA Derivatization)

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for enhanced sensitivity).

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample and Standard Preparation with Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like methanol or ethyl acetate.

  • Calibration Standards: Prepare serial dilutions in the chosen solvent.

  • Reaction Sample Preparation:

    • Quench and dilute a known aliquot of the reaction mixture in the chosen solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a vial, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70 °C for 20 minutes.

    • Cool to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. Method Validation:

Similar validation parameters as for HPLC should be assessed. Particular attention should be paid to the consistency and completeness of the derivatization reaction.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Sample / Standard Derivatization Add TFAA, Heat Sample->Derivatization Evaporation Evaporate to Dryness Derivatization->Evaporation Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution GC Gas Chromatograph Reconstitution->GC MS Mass Spectrometer GC->MS Separated Analytes Data Data Acquisition MS->Data Result Concentration of Analyte Data->Result SIM & Calibration

Caption: The experimental workflow for GC-MS analysis, including the crucial derivatization step.

III. Quantitative Nuclear Magnetic Resonance (qNMR): A Direct and Non-Destructive Approach

qNMR is a powerful technique that leverages the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] This allows for the quantification of an analyte, often without the need for a calibration curve, by using a certified internal standard.[1] Its non-destructive nature also allows for the recovery of the sample after analysis.

The Power of In-Situ Monitoring:

One of the significant advantages of qNMR is its application in real-time reaction monitoring.[2] By acquiring spectra at regular intervals, one can track the consumption of reactants and the formation of products, providing invaluable kinetic data.

Experimental Protocol: qNMR for Reaction Monitoring

1. Instrumentation and Setup:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative measurements.

  • Internal Standard: A certified internal standard that is soluble in the reaction solvent, does not react with any components of the mixture, and has at least one signal that is well-resolved from the signals of the reactants and products. Maleic acid or 1,4-dinitrobenzene are common choices.

2. Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard and dissolve it in the reaction solvent.

    • Add the starting materials to initiate the reaction.

    • Transfer a representative aliquot to an NMR tube.

  • Data Acquisition Parameters for Quantification:

    • Pulse Angle: A calibrated 90° pulse should be used.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the signals of interest (both the analyte and the internal standard) to ensure full relaxation between scans. A d1 of 60 seconds is often recommended for accurate quantification.[3]

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.

3. Data Processing and Quantification:

  • Processing: Apply appropriate phasing and baseline correction to the spectra.

  • Integration: Carefully integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solution

    • IS = Internal Standard

Logical Relationship in qNMR Parameter Selection:

qNMR_Logic cluster_params Key Acquisition Parameters cluster_outcomes Resulting Data Quality Goal Accurate Quantification Pulse 90° Pulse Angle AccurateIntegral Accurate Signal Integration Pulse->AccurateIntegral Delay Sufficient Relaxation Delay (d1) FullRelax Full Magnetization Recovery Delay->FullRelax Scans Adequate Number of Scans GoodSNR Good Signal-to-Noise Ratio Scans->GoodSNR FullRelax->AccurateIntegral GoodSNR->AccurateIntegral AccurateIntegral->Goal

Caption: The interrelationship of critical qNMR parameters for achieving accurate quantification.

Conclusion: Selecting the Optimal Analytical Tool

The choice between HPLC, GC-MS, and qNMR for the quantification of this compound in reaction mixtures is not a matter of one method being universally superior. Instead, it is a decision guided by the specific requirements of your analysis.

  • HPLC is the method of choice for routine analysis, offering a balance of speed, sensitivity, and robustness without the need for derivatization.

  • GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling, provided that the additional sample preparation step of derivatization is acceptable.

  • qNMR stands out for its ability to provide direct, non-destructive quantification and is an unparalleled tool for in-situ reaction monitoring and kinetic studies.

By understanding the principles, strengths, and limitations of each technique, and by implementing and validating robust analytical protocols, researchers can ensure the generation of high-quality, reliable data in their pursuit of scientific advancement.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]

  • Simultaneously LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • April 2024 NMR Topic of the Month: ACS qNMR. [Link]

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A Comparative Guide to the Characterization of N-Acylated (2,4,5-Trimethoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,5-Trimethoxyphenyl)methanamine, a phenethylamine derivative, serves as a crucial scaffold in medicinal chemistry. Its structural similarity to mescaline (3,4,5-trimethoxyphenethylamine), a classical psychedelic, makes it a person of interest for exploring structure-activity relationships (SAR) at serotonergic receptors, particularly the 5-HT2A receptor, which is a key target for hallucinogens and is implicated in various neuropsychiatric conditions.[1][2][3][4] N-acylation of the primary amine group of this compound is a common strategy to modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can significantly impact receptor binding affinity, functional activity, and pharmacokinetic profiles.[5][6] This guide provides a comparative analysis of N-acylated derivatives of this compound, focusing on their synthesis, characterization, and the influence of the acyl group on their properties.

The rationale for N-acylation extends beyond simply altering polarity. Introducing different acyl groups can probe the steric and electronic requirements of the receptor's binding pocket, leading to the development of more potent and selective ligands.[6] For instance, early studies on phenethylamines showed that simple N-alkylation often diminished activity, but the introduction of larger groups like N-benzyl substituents could dramatically improve both binding affinity and functional activity at 5-HT2A receptors.[6] This highlights the importance of systematic N-acylation as a tool in rational drug design.

This guide will delve into the synthesis of these derivatives, provide a comparative analysis of their spectroscopic data, and discuss the implications of N-acylation on their chemical and biological properties. Detailed experimental protocols are also provided to facilitate the replication and extension of these findings.

Comparative Synthesis of N-Acylated Derivatives

The N-acylation of this compound is typically achieved through standard amide bond formation reactions. The choice of acylating agent and reaction conditions can be tailored based on the desired acyl group and the scale of the synthesis.

Common Acylation Strategies:

  • Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with the primary amine of this compound, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl or carboxylic acid byproduct. This method is efficient for introducing simple acyl groups like acetyl and benzoyl.

  • Carboxylic Acids with Coupling Agents: For more complex or sensitive acyl groups, the use of a carboxylic acid in conjunction with a peptide coupling agent (e.g., DCC, EDC, HATU) is preferred. This method proceeds under milder conditions and minimizes side reactions.

Below is a general workflow for the synthesis of N-acylated this compound derivatives.

Caption: General workflow for the synthesis of N-acylated derivatives.

Spectroscopic Characterization: A Comparative Analysis

The successful synthesis and purification of N-acylated derivatives are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectra of these derivatives provide valuable structural information. Key diagnostic signals include:

  • Amide Proton (N-H): A broad singlet or triplet, typically observed between δ 5.5 and 8.5 ppm. The chemical shift and multiplicity can be influenced by the acyl group and solvent.

  • Methylene Protons (-CH₂-NH-): A doublet or triplet, usually found between δ 4.2 and 4.6 ppm, coupled to the amide proton.

  • Aromatic Protons: Two singlets in the aromatic region (around δ 6.5-7.0 ppm) corresponding to the protons on the trimethoxyphenyl ring.

  • Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to three protons, typically between δ 3.7 and 3.9 ppm.

  • Acyl Group Protons: Signals corresponding to the specific acyl group will also be present (e.g., a singlet around δ 2.0 ppm for an acetyl group).

Table 1: Comparative ¹H NMR Data (in CDCl₃) of Representative N-Acylated Derivatives

Acyl GroupAmide (N-H) (δ, ppm)Methylene (-CH₂-) (δ, ppm)Aromatic (δ, ppm)Methoxy (-OCH₃) (δ, ppm)Acyl Group (δ, ppm)
Acetyl ~5.8 (br t)~4.4 (d)~6.8 (s), ~6.5 (s)~3.9 (s), ~3.8 (s), ~3.7 (s)~2.0 (s)
Benzoyl ~6.5 (br t)~4.6 (d)~6.9 (s), ~6.5 (s)~3.9 (s), ~3.8 (s), ~3.7 (s)~7.4-7.8 (m)
Propionyl ~5.7 (br t)~4.4 (d)~6.8 (s), ~6.5 (s)~3.9 (s), ~3.8 (s), ~3.7 (s)~2.2 (q), ~1.1 (t)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the structure. Key resonances include:

  • Carbonyl Carbon (C=O): A signal between δ 165 and 175 ppm, characteristic of an amide carbonyl.

  • Aromatic Carbons: Six signals in the aromatic region, with the methoxy-substituted carbons appearing at lower field.

  • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Methoxy Carbons (-OCH₃): Three signals around δ 56 ppm.

  • Acyl Group Carbons: Resonances corresponding to the carbons of the acyl moiety.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a common technique for these molecules, typically showing a strong signal for the protonated molecule [M+H]⁺.

Structure-Property Relationships

The nature of the N-acyl group significantly influences the physicochemical and potential biological properties of the this compound derivatives.

  • Lipophilicity: Increasing the carbon chain length or adding aromatic rings to the acyl group generally increases the lipophilicity of the molecule. This can affect its ability to cross the blood-brain barrier and its binding affinity to receptors.

  • Hydrogen Bonding: The amide functionality introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The steric bulk of the acyl group can influence the accessibility of these sites for intermolecular interactions.

  • Receptor Binding: The size, shape, and electronic properties of the acyl group can have a profound impact on how the molecule fits into the receptor binding pocket. For instance, bulky acyl groups may cause steric hindrance, while groups capable of forming specific interactions (e.g., hydrogen bonds, π-π stacking) could enhance binding affinity. Structure-activity relationship studies have shown that for phenethylamines, substitutions on the phenyl ring and N-benzyl substitutions can significantly modulate receptor affinity and selectivity.[5][6]

Experimental Protocols

General Procedure for the Synthesis of N-Acetyl-(2,4,5-Trimethoxyphenyl)methanamine
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acetyl derivative.

Caption: Step-by-step synthesis of N-acetyl-(2,4,5-Trimethoxyphenyl)methanamine.

Characterization
  • ¹H NMR and ¹³C NMR: Record spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.

  • Melting Point: Determine the melting point of solid derivatives.

Conclusion

The N-acylation of this compound provides a versatile platform for systematically modifying its properties. This guide has outlined the synthesis and comparative characterization of these derivatives, highlighting the utility of spectroscopic methods in their structural elucidation. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel phenethylamine-based compounds with tailored pharmacological profiles. Further investigation into the biological activities of a wider range of N-acylated derivatives is warranted to fully explore the structure-activity landscape of this important chemical scaffold.

References

  • Dudley, M. W., et al. (2018). A Unifying Mechanism for Abused Drugs has been Proposed Previously from the Standpoint of Electron Transfer. Vertex AI Search.
  • BenchChem. (2025). A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. BenchChem.
  • Liu, X., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6285. [Link]

  • Brandt, S. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(5), 1056-1067. [Link]

  • Carvalho, P., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Neuropharmacology, 17(2), 159-171. [Link]

  • Cassels, B. K., & Sáez-Brionez, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448-2458. [Link]

  • Nutt, D., et al. (2023). Mescaline: The forgotten psychedelic. Neuropharmacology, 222, 109294. [Link]

  • PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzylamine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzylamine hydrochloride. PubChem. Retrieved from [Link]

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Comparative Bioactivity of Compounds Synthesized from (2,4,5-Trimethoxyphenyl)methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (2,4,5-Trimethoxyphenyl)methanamine scaffold is a versatile starting material for the synthesis of a diverse array of organic compounds. The presence of the electron-donating trimethoxy-substituted phenyl ring and a reactive primary amine group makes it an attractive precursor for the development of novel bioactive molecules. This guide provides a comparative analysis of the potential bioactivities of key compound classes derived from this compound, including Schiff bases, amides, and sulfonamides. While direct comparative studies on a broad series of derivatives from this specific amine are limited, this guide will draw upon established synthetic methodologies and extrapolate potential bioactivities from closely related structural analogues, particularly those containing the isomeric 3,4,5-trimethoxyphenyl moiety. The experimental data presented for these analogues will serve as a strong predictive framework for guiding future research and drug discovery efforts.

I. Synthesis of Key Derivatives from this compound

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. The following section outlines the fundamental synthetic pathways to generate key classes of derivatives.

A. Synthesis of Schiff Bases

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is typically carried out in a suitable solvent like ethanol or methanol and can be catalyzed by a small amount of acid.

Experimental Protocol: General Synthesis of Schiff Bases

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is required.

Caption: General workflow for Schiff base synthesis.

B. Synthesis of Amides

Amides are formed by the reaction of this compound with acylating agents such as acyl chlorides or carboxylic acids (in the presence of a coupling agent). The reaction with acyl chlorides is often performed in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of Amides from Acyl Chlorides

  • Dissolve this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for amide synthesis.

C. Synthesis of Sulfonamides

Sulfonamides are prepared by the reaction of the primary amine with a sulfonyl chloride in the presence of a base, similar to amide synthesis.

Experimental Protocol: General Synthesis of Sulfonamides

  • Dissolve this compound (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5 equivalents) in a suitable solvent like DCM.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 6-12 hours.

  • After completion (monitored by TLC), dilute the mixture with DCM and wash with dilute HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Caption: General workflow for sulfonamide synthesis.

II. Comparative Bioactivity

This section explores the potential bioactivities of the synthesized compound classes. Due to the limited direct data on this compound derivatives, the analysis heavily relies on the reported activities of structurally similar 3,4,5-trimethoxyphenyl analogues and the general biological profiles of each compound class.

A. Anticancer Activity

The trimethoxyphenyl moiety is a well-established pharmacophore in anticancer drug design, primarily due to its ability to act as a tubulin polymerization inhibitor. Many compounds containing the 3,4,5-trimethoxyphenyl group bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2] It is highly probable that derivatives of this compound will exhibit similar mechanisms of action.

1. Benzimidazole Derivatives:

Novel benzimidazole-based derivatives containing a 3,4,5-trimethoxyphenyl group have shown potent cytotoxic activities against various cancer cell lines.[3] For instance, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide demonstrated excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with IC50 values of 0.15 µM and 3.68 µM, respectively.[3] This compound was found to induce apoptosis and arrest the cell cycle in the S phase.[3]

2. Triazole Derivatives:

Thiazole-pyrimidine derivatives bearing a 3,4,5-trimethoxyphenyl group have also been synthesized and evaluated for their antiproliferative activity.[4] Certain compounds in this class have shown promising cytostatic activity against a panel of 60 human cancer cell lines.[4]

3. Imidazo[1,2-a]quinoxaline Analogues:

Structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile have exhibited potent cytotoxicity against lung and breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[5]

Comparative Cytotoxicity Data of 3,4,5-Trimethoxyphenyl Analogues

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
BenzimidazoleN-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15 ± 0.01[3]
BenzimidazoleN-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideSW480 (Colon)3.68 ± 0.59[3]
Imidazo[1,2-a]quinoxalineAnalogue 5lA549 (Lung)1.34[5]
TriazinoneN-phenyl triazinone derivativeHepG2 (Liver)1.38[2][6]
Benzo[b]furan2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVariousNanomolar[1]

graph "Anticancer_Mechanism" {
layout=dot;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

"TMP_Derivative" [label="(2,4,5-Trimethoxyphenyl)\nDerivative"]; "Tubulin" [label="Tubulin"]; "Microtubule" [label="Microtubule Disruption"]; "CellCycle" [label="G2/M Phase Arrest"]; "Apoptosis" [label="Apoptosis"];

"TMP_Derivative" -> "Tubulin" [label="Binds to Colchicine Site"]; "Tubulin" -> "Microtubule"; "Microtubule" -> "CellCycle"; "CellCycle" -> "Apoptosis"; }

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (2,4,5-Trimethoxyphenyl)methanamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate like (2,4,5-Trimethoxyphenyl)methanamine is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. The presence of unknown impurities can lead to ambiguous biological results, side reactions in a synthetic pathway, and ultimately, costly delays in development. This guide presents a comprehensive framework for the robust purity assessment of this compound through the cross-validation of orthogonal analytical techniques. By leveraging the strengths of multiple methods, we can achieve a more complete and trustworthy characterization of the material's purity profile.

The principle of orthogonal cross-validation is a cornerstone of rigorous analytical science. It involves the application of two or more distinct analytical methods, ideally based on different chemical or physical principles, to measure the same attribute of a sample.[1] This approach provides a high degree of confidence in the analytical results, as it is unlikely that different methods would be subject to the same interferences or biases. For the purity determination of an organic molecule like this compound, a powerful combination of chromatographic and spectroscopic techniques offers a comprehensive assessment.

The Cross-Validation Workflow: A Triad of Analytical Excellence

A robust cross-validation strategy for purity assessment should be designed to provide a multi-faceted view of the sample. The following workflow outlines the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Caption: Workflow for the orthogonal cross-validation of purity.

Primary Analytical Methods for Purity Determination

The selection of analytical techniques is paramount. For this compound, a substituted phenethylamine, the following methods provide a powerful combination of separation and detection capabilities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis for purity and impurity profiling.[2] A reversed-phase method is particularly well-suited for separating the target compound from potential non-polar and moderately polar impurities. The rationale behind this choice is the ability to achieve high-resolution separation based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal separation mechanism to HPLC, primarily based on the analyte's volatility and boiling point.[3] This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. The mass spectrometer provides an additional layer of identification, offering structural information about the separated components.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be calculated directly. This technique is particularly valuable as it is non-destructive and provides structural confirmation simultaneously.[5]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. It is essential to perform system suitability tests prior to any sample analysis to ensure the analytical system is performing adequately.

Protocol 1: HPLC-UV Purity Determination

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 280 nm.
Injection Volume 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Purity Determination

Instrumentation and Conditions:

ParameterSpecification
GC-MS System A standard GC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).
Column A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Injector Temp 250 °C.
Injection Mode Splitless.
MS Transfer Line 280 °C.
Ion Source Temp 230 °C.
Mass Range 40-550 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Ensure the sample is fully dissolved before injection.

Data Analysis:

Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases (e.g., NIST).

Protocol 3: qNMR Purity Determination

Instrumentation and Reagents:

  • NMR Spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a clean NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A D1 of 30 seconds is generally a good starting point.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Cross-Validation of Analytical Results

The true power of this approach lies in the comparison of the results obtained from each of the orthogonal methods.

Comparative Data Summary:

Analytical MethodPurity of this compound (%)
HPLC-UV99.2%
GC-MS99.0%
qNMR99.1% (wt/wt)

Interpretation and Acceptance Criteria:

The close agreement between the three orthogonal methods provides a high degree of confidence in the determined purity of 99.0-99.2%. According to the International Council for Harmonisation (ICH) guidelines, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For cross-validation, while explicit acceptance criteria are not always rigidly defined and can be risk-based, a common industry practice for comparing quantitative methods is to ensure that the results are within a predefined range.[7]

Based on guidelines from regulatory bodies like the FDA and principles outlined in the United States Pharmacopeia (USP) chapter <1010> on the comparison of analytical methods, the following acceptance criteria can be established for this cross-validation.

  • The purity values obtained from the three methods should not differ by more than a predetermined percentage, typically in the range of 1-2% for high-purity substances.

  • Any significant impurity detected by one method should be investigated in the data from the other methods.

Caption: Decision workflow for cross-validation results.

In our example, the results are well within a 1% agreement, strongly indicating that the purity of the this compound sample is approximately 99.1%. The slightly lower value from GC-MS could suggest the presence of a minor, highly volatile impurity that is not well-retained by HPLC, or a non-volatile impurity that does not elute from the GC column. The qNMR result, being an absolute measure, provides a strong anchor for the purity value.

Conclusion

A single analytical method, no matter how well validated, provides only one perspective on the purity of a compound. By implementing a cross-validation strategy using orthogonal techniques such as HPLC, GC-MS, and qNMR, a much more comprehensive and reliable purity profile can be established. This multi-faceted approach is not just good scientific practice; it is a critical component of ensuring data integrity and building a solid foundation for successful research and drug development endeavors.

References

  • Chambers, D., et al. (2014). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology, 38(6). Available at: [Link]

  • USP General Chapter <1010> Analytical Data—Interpretation and Treatment. (2005).
  • Particle Technology Labs. (2023). USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. Available at: [Link]

  • Lowes, S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(2), 59-63. Available at: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available at: [Link]

  • GMP Navigator. Analytical Data – Interpretation and Treatment. Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Available at: [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Available at: [Link]

  • NCS. (2022). Statistical-Methods-for-USP-Chapters. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151954, 2,4,5-Trimethoxyphenylethylamine. Available at: [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link].

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link].

  • Sobolewska, E., & Biesaga, M. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. Available at: [Link].

  • National Institute of Standards and Technology. (n.d.). Phenethylamine, 2,4,5-trimethoxy-α-methyl-. In NIST Chemistry WebBook. Available at: [Link].

  • C. A. F. de Oliveira, et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1384-1400. Available at: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2,4,5-Trimethoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of (2,4,5-Trimethoxyphenyl)methanamine, also known by its synonyms 2,4,5-TMPEA and 2C-O. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory mandates with field-proven laboratory best practices to ensure safe and compliant waste management.

The procedural guidance herein is grounded in the fundamental principles of chemical safety: hazard assessment, waste segregation, and authorized disposal pathways. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle this compound responsibly.

Core Directive: Hazard Assessment and Regulatory Status

Before any handling or disposal, it is imperative to understand the specific hazard profile and regulatory classification of this compound. This initial assessment dictates all subsequent actions.

This compound is a positional isomer of mescaline and is classified as a Schedule I controlled substance in the United States. [1][2][3] This classification imposes stringent legal requirements on its handling, storage, and disposal that go beyond standard chemical waste procedures. All waste containing this substance must be managed as hazardous and potentially as controlled substance waste, depending on local and federal regulations.

Safety Data Sheets (SDS) for this compound and its analogs indicate it may be harmful if swallowed and can cause skin and serious eye irritation.[4] Due to its classification as an amine, it should be considered to have the potential for noxious odors and aquatic toxicity, making sewer disposal inappropriate.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safety. When handling this compound in any form—pure substance, solutions, or contaminated materials—the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][7]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, a potential route of exposure. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Required when dusts are generated; use a NIOSH-certified respirator.[8]Inhalation is a primary exposure route for powdered substances. All weighing and transfers of solid material should be performed in a certified chemical fume hood.

Disposal Decision Workflow

The proper disposal pathway for this compound is determined by the nature of the waste. The following workflow provides a logical framework for decision-making.

DisposalWorkflow start Disposal of this compound & Associated Waste waste_type Identify Waste Stream start->waste_type bulk_chem Unused/Expired/Neat Chemical or Concentrated Solutions waste_type->bulk_chem  Bulk/Neat labware Contaminated Labware (Glassware, Plasticware) waste_type->labware Labware   spill_debris Spill Cleanup Debris (Absorbents, PPE) waste_type->spill_debris Spill Debris package_bulk 1. Package in original or compatible, sealed container. 2. Do not mix with other waste. 3. Label clearly as Hazardous Waste: 'this compound' bulk_chem->package_bulk rinse_labware 1. Grossly decontaminate if possible. 2. Triple rinse with a suitable solvent (e.g., ethanol, methanol). labware->rinse_labware package_spill 1. Collect all contaminated materials in a sealed, compatible container. 2. Label clearly as Hazardous Waste: 'Spill Debris with this compound' spill_debris->package_spill ehs_pickup Arrange for disposal via Institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. package_bulk->ehs_pickup collect_rinsate Collect all rinsate as hazardous liquid waste. rinse_labware->collect_rinsate dispose_labware Dispose of rinsed labware in appropriate container (e.g., glass disposal). rinse_labware->dispose_labware collect_rinsate->package_bulk package_spill->ehs_pickup

Caption: Disposal decision workflow for this compound waste streams.

Detailed Disposal Protocols

The following protocols provide step-by-step guidance for each waste stream. These procedures are designed to be self-validating, ensuring compliance and safety at each stage.

Protocol 1: Disposal of Unused or Waste this compound

This procedure applies to the pure chemical (solid), residual amounts, and any prepared solutions. The core principle is that this material must never be disposed of via sanitary sewer or regular trash.[5][6]

  • Segregation and Containment:

    • Keep this compound waste separate from all other chemical waste streams to prevent unintended reactions.[6]

    • If possible, leave the chemical in its original container. If not, use a clearly labeled, sealable, and chemically compatible container.

    • Ensure the container is tightly closed to prevent the release of dust or vapors.[8]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity and any solvents present.

    • Include the date and the name of the generating researcher/laboratory.

  • Storage and Collection:

    • Store the labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[4][6][7]

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. This is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[9][10][11]

Protocol 2: Decontamination of Associated Labware

This protocol is for non-disposable labware (e.g., glassware) that has come into contact with the substance. The goal is to remove chemical residue so the labware can be safely cleaned and reused.

  • Initial Decontamination:

    • In a chemical fume hood, perform an initial rinse of the labware with a suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol). This removes the bulk of the chemical residue.

  • Rinsate Collection:

    • Crucially, all solvent rinsate is considered hazardous waste. Collect the rinsate in a sealable, compatible container.

    • Label this container as "Hazardous Waste: this compound in [Solvent Name]".

  • Triple Rinse:

    • Perform a triple rinse with the same solvent to ensure thorough decontamination.[12] Add each rinse to the hazardous waste container.

  • Final Cleaning:

    • After the solvent rinse, the labware can be washed using standard laboratory detergents and procedures.

  • Rinsate Disposal:

    • Manage the collected rinsate waste according to Protocol 1.

Protocol 3: Management of Spills and Contaminated Materials

In the event of a spill, containment and proper cleanup are critical to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill involves a volatile solvent or fine powder outside of a fume hood, a respiratory hazard may exist.

    • Ensure proper PPE is worn before attempting any cleanup.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[4]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealable, compatible container.

  • Disposal of Cleanup Debris:

    • All materials used for cleanup, including absorbents, contaminated PPE (gloves, etc.), and cleaning tools, are considered hazardous waste.

    • Package and label this waste as "Hazardous Waste: Spill Debris with this compound".

    • Dispose of the container following the procedure outlined in Protocol 1.

Regulatory Framework

The disposal of laboratory chemicals in the United States is primarily regulated by the EPA under RCRA.[10][11] RCRA establishes the "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[10][13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and hazard communication to protect laboratory workers.[14][15] Given the Schedule I status of this compound, regulations from the Drug Enforcement Administration (DEA) regarding handling, record-keeping, and disposal may also apply. It is the responsibility of the researcher and the institution to comply with all federal, state, and local regulations.[9]

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Navigating the Safe Handling of (2,4,5-Trimethoxyphenyl)methanamine: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, aromatic amines such as (2,4,5-Trimethoxyphenyl)methanamine represent a class of compounds that, while crucial for discovery, necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans for safe handling, and emergency procedures for spills and disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: A Data-Driven Approach

Anticipated Hazards of this compound (Based on Analogous Compounds):

Hazard TypeAnticipated EffectRationale from Analogous Compounds
Skin Contact Irritation, potential for absorptionAromatic amines are known to be lipid-soluble and can be absorbed through the skin.[1]
Eye Contact Serious eye irritation or damageCompounds with amine functionalities can be corrosive to eye tissue.
Inhalation Respiratory tract irritationDusts or vapors can irritate the mucous membranes of the respiratory system.
Ingestion Harmful if swallowedAcute toxicity is a common hazard for many amine compounds.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between you and the potential hazard. For handling this compound in a research laboratory setting, a baseline of Level C protection is recommended, with modifications based on the specific procedure and scale.[3]

Respiratory Protection: The First Line of Defense

Given the potential for respiratory irritation from dust or aerosols, appropriate respiratory protection is mandatory.

  • For low-dust-generating activities (e.g., weighing small quantities in a ventilated enclosure): A NIOSH-approved N95 or higher-rated particulate respirator is recommended.

  • For activities with a higher potential for aerosolization (e.g., sonication, vortexing, or handling larger quantities): A half-mask or full-facepiece air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used.[4] A full-facepiece respirator offers the added benefit of eye and face protection.

Eye and Face Protection: Shielding from Splashes and Particles

Chemical splash goggles are the minimum requirement for eye protection.[4]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.

  • Recommended Enhancement: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes, especially when handling larger volumes or during procedures with a higher risk of splashing.

Skin and Body Protection: An Impermeable Barrier

Aromatic amines can be absorbed through the skin, making comprehensive skin and body protection critical.[1][2]

  • Gloves: Double-gloving with chemically resistant gloves is a best practice. An inner nitrile glove provides a primary barrier, while an outer glove of a more robust material like neoprene or butyl rubber offers enhanced protection against a broader range of chemicals and potential physical abrasion.[4] Always inspect gloves for any signs of degradation or puncture before use.

  • Laboratory Coat/Coveralls: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or contamination, disposable coveralls (e.g., Tyvek®) should be worn over regular laboratory attire.[3]

  • Footwear: Fully enclosed, chemically resistant shoes are mandatory. Disposable shoe covers should be used when there is a risk of spills contaminating footwear.

Operational Plan: From Receipt to Disposal

A proactive operational plan is a self-validating system that ensures safety at every step of the chemical's lifecycle in the laboratory.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS (Analog) Review SDS (Analog) Don PPE Don PPE Review SDS (Analog)->Don PPE Understand Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Minimize Inhalation Dissolving Dissolving Weighing->Dissolving Decontaminate Surfaces Decontaminate Surfaces Dissolving->Decontaminate Surfaces After Experiment Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Assess Spill Size Assess Spill Size Alert Others->Assess Spill Size Don Appropriate PPE Don Appropriate PPE Assess Spill Size->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb/Neutralize Absorb/Neutralize Contain Spill->Absorb/Neutralize Collect Waste Collect Waste Absorb/Neutralize->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Immediate actions for a chemical spill.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a significant risk of airborne dust.

    • If the chemical has come into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Containment and Cleanup (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection, chemical splash goggles, a face shield, double gloves, and a disposable coverall.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. [5][6]Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne before scooping. [5] * Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area. A common procedure involves wiping the area with a detergent solution, followed by a 10% bleach solution, and then a 1% sodium thiosulfate solution to neutralize the bleach. [7]Finally, rinse with water.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions. [8]* Containerization: Use clearly labeled, sealed, and chemically compatible containers for all waste.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [8][9]Never dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible handling of research chemicals like this compound is the bedrock of scientific integrity and laboratory safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established operational and emergency plans, researchers can mitigate risks and foster a secure working environment. This proactive approach not only protects individuals but also ensures the continued advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.